molecular formula C27H29F3N8O2 B11937928 AST5902 CAS No. 2412155-74-7

AST5902

货号: B11937928
CAS 编号: 2412155-74-7
分子量: 554.6 g/mol
InChI 键: OYVNKZAYJFLKCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

AST5902 is a useful research compound. Its molecular formula is C27H29F3N8O2 and its molecular weight is 554.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

2412155-74-7

分子式

C27H29F3N8O2

分子量

554.6 g/mol

IUPAC 名称

N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]prop-2-enamide

InChI

InChI=1S/C27H29F3N8O2/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35)

InChI 键

OYVNKZAYJFLKCX-UHFFFAOYSA-N

规范 SMILES

CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F

产品来源

United States

Foundational & Exploratory

The Primary Target of AST5902: A Technical Guide to a Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AST5902 is the principal and pharmacologically active metabolite of Furmonertinib (also known as Alflutinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This technical guide delineates the primary target of this compound, its mechanism of action, and its inhibitory effects on key signaling pathways implicated in non-small cell lung cancer (NSCLC). Quantitative data on its inhibitory potency and pharmacokinetic profile are presented, alongside detailed experimental protocols for its characterization.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). Third-generation EGFR TKIs have emerged as a significant advancement in the treatment of NSCLC, particularly in patients who have developed resistance to earlier generation inhibitors. This resistance is often mediated by the T790M "gatekeeper" mutation in the EGFR kinase domain.

This compound, as the active metabolite of Furmonertinib, is a potent, irreversible, and selective inhibitor of mutant EGFR. It is designed to target both the initial activating mutations (e.g., exon 19 deletions and L858R substitution) and the acquired T790M resistance mutation, while exhibiting significantly less activity against wild-type (WT) EGFR, thereby reducing off-target toxicities.[2][3]

Primary Target and Mechanism of Action

The primary molecular target of this compound is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . This compound exerts its inhibitory effect by covalently binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways.

The key to the efficacy of third-generation EGFR inhibitors like this compound lies in their high affinity for mutant forms of EGFR over the wild-type receptor. The presence of the T790M mutation in first-generation TKI-resistant tumors sterically hinders the binding of those inhibitors. However, the molecular structure of this compound allows it to effectively bind to the ATP pocket of T790M-mutated EGFR.

Quantitative Data

The inhibitory activity and pharmacokinetic profile of this compound have been characterized in various preclinical and clinical studies.

In Vitro Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases and various EGFR mutant cell lines, demonstrating its potency and selectivity.

Table 1: this compound IC50 Against Selected Kinases [2]

Kinase PanelIC50 (nM)
EGFR6.9
EGFR_L858R2.9
EGFR_T790M_L858R0.92
ALK519
BLK581
BRK>1000
BTK276

Table 2: this compound IC50 Against EGFR and HER2 Mutations in Cell-Based Assays [2]

Mutation TypeCell LineActivating MutationIC50 (nM)
WT EGFRA431WT273.1
Classical mutationsPC-9Ex19Del6.1
Classical mutationsH1975L858R/T790M17.5
Pharmacokinetic Profile of this compound in Healthy Volunteers

The pharmacokinetic parameters of this compound were determined following a single oral administration of [14C]-Furmonertinib mesylate to healthy male volunteers.[4][5]

Table 3: Pharmacokinetic Parameters of this compound

ParameterValue
Tmax (h)10.0
% of Total Radioactivity in Plasma (AUC0-∞)0.972%

Downstream Signaling Pathways

By inhibiting EGFR, this compound effectively blocks the activation of two major downstream signaling cascades that are crucial for tumor cell proliferation and survival: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis of cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

EGFR Kinase Inhibition Assay

This assay determines the in vitro potency of this compound against purified EGFR kinase domains.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified EGFR Kinase - this compound Dilutions - ATP - Substrate start->prepare_reagents incubation Incubate EGFR with This compound prepare_reagents->incubation initiate_reaction Initiate Kinase Reaction (add ATP and Substrate) incubation->initiate_reaction measure_activity Measure Kinase Activity (e.g., luminescence, fluorescence) initiate_reaction->measure_activity data_analysis Data Analysis: - Plot dose-response curve - Calculate IC50 measure_activity->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO). Prepare a reaction buffer containing purified recombinant EGFR kinase (wild-type or mutant), a peptide substrate, and ATP.

  • Incubation: In a 384-well plate, add the purified EGFR kinase to each well. Add the serially diluted this compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

  • Detection: After a set incubation time (e.g., 60 minutes), stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or fluorescence-based assays that use a labeled antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration to generate a dose-response curve. The IC50 value is then calculated from this curve.

Cell-Based Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines harboring different EGFR mutations.

Methodology:

  • Cell Seeding: Seed NSCLC cell lines (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M, and A431 for wild-type EGFR) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After incubation, assess cell viability using a colorimetric or fluorometric assay such as MTS or MTT. These assays measure the metabolic activity of viable cells.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Western Blotting for Downstream Signaling

This technique is used to visualize the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

Methodology:

  • Cell Treatment and Lysis: Culture NSCLC cells to a suitable confluency and then treat with various concentrations of this compound for a defined period. For some experiments, cells may be stimulated with EGF to induce EGFR phosphorylation. After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK). After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject NSCLC cells (e.g., PC-9 or H1975) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups. Administer this compound (typically by oral gavage) and a vehicle control to the respective groups daily or as per the study design.

  • Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Weigh the tumors and, if required, process them for further analysis (e.g., histology or western blotting). Compare the tumor growth inhibition between the this compound-treated group and the control group to assess the in vivo efficacy.

Conclusion

This compound is a potent and selective third-generation EGFR inhibitor that primarily targets activating EGFR mutations and the T790M resistance mutation. Its mechanism of action involves the irreversible inhibition of EGFR kinase activity, leading to the suppression of key downstream signaling pathways and subsequent inhibition of tumor growth. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on targeted therapies for NSCLC.

References

AST5902: An In-Depth Technical Guide on the Active Metabolite of Alflutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alflutinib (also known as furmonertinib, AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. A critical aspect of its pharmacology is its extensive metabolism to AST5902, a principal and pharmacologically active metabolite. This technical guide provides a comprehensive overview of this compound, consolidating available data on its formation, pharmacokinetic profile, and its role as a contributor to the overall clinical activity of alflutinib. While detailed preclinical data on the specific inhibitory activity of this compound against various EGFR mutations are not extensively published, its comparable exposure to the parent drug at steady state underscores its importance in the therapeutic efficacy of alflutinib.

Introduction

Alflutinib is a potent, irreversible EGFR-TKI designed to selectively inhibit both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation that commonly arises after treatment with first- and second-generation EGFR-TKIs.[1] Like many orally administered targeted therapies, alflutinib undergoes significant metabolism, leading to the formation of various metabolites. Among these, this compound has been identified as the primary active metabolite, contributing to the overall pharmacological effect of the drug.[2][3] Understanding the characteristics of this compound is therefore crucial for a complete picture of alflutinib's mechanism of action and clinical pharmacology.

Metabolic Pathway of Alflutinib to this compound

The biotransformation of alflutinib to its active metabolite this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2][3] This metabolic conversion is a key determinant of the in vivo exposure to both the parent drug and its active metabolite.

Alflutinib Alflutinib (AST2818) This compound This compound (Active Metabolite) Alflutinib->this compound Metabolism CYP3A4 CYP3A4 Enzyme CYP3A4->Alflutinib Catalyzes

Figure 1: Metabolic conversion of alflutinib to this compound.

Pharmacokinetics of Alflutinib and this compound

The pharmacokinetic profiles of alflutinib and this compound have been characterized in clinical studies. At steady state, the exposure to this compound is comparable to that of alflutinib, indicating that the metabolite is present in clinically relevant concentrations.[1]

Pharmacokinetic Parameters from a Single-Dose Study in Healthy Volunteers

The following table summarizes the pharmacokinetic parameters of alflutinib and this compound following a single 80 mg oral dose of alflutinib in healthy volunteers under fasting and fed (high-fat meal) conditions.

AnalyteConditionCmax (ng/mL)AUC (ng·h/mL)
Alflutinib Fasting25.4763.4
Fed38.8 (↑ ~53%)1007.7 (↑ ~32%)
This compound Fasting6.58545.2
Fed5.26 (↓ ~20%)501.6 (↓ ~8%)

Data compiled from a study in healthy male subjects. The clinical significance of the food effect is noted as likely not requiring dose adjustments.

Effect of CYP3A4 Induction on Pharmacokinetics

A study investigating the effect of the strong CYP3A4 inducer rifampicin on the pharmacokinetics of alflutinib and this compound demonstrated a significant impact on their exposure.

AnalyteParameterAlflutinib AloneAlflutinib + Rifampicin% Change
Alflutinib Cmax (ng/mL)18.97.5↓ 60%
AUC₀₋∞ (ng·h/mL)59984↓ 86%
This compound Cmax (ng/mL)5.56.0↑ 9%
AUC₀₋∞ (ng·h/mL)480398↓ 17%
Total Active Cmax (ng/mL)24.414.9↓ 39%
(Alflutinib + this compound) AUC₀₋∞ (ng·h/mL)1079409↓ 62%

Data from a study in healthy volunteers following a single 80 mg dose of alflutinib.[2][3] These results highlight the critical role of CYP3A4 in the metabolism of alflutinib and suggest that co-administration with strong CYP3A4 inducers should be avoided.[2][3]

Pharmacokinetics in Patients with NSCLC

In the dose-escalation (NCT02973763) and dose-expansion (NCT03127449) studies in patients with advanced NSCLC, it was reported that the exposures to alflutinib and its active metabolite this compound were comparable at steady state.[1] However, specific quantitative data (e.g., mean Cmax and AUC values with standard deviations) for each dose cohort (20 mg, 40 mg, 80 mg, 160 mg, and 240 mg once daily) are not publicly available in the cited literature. This detailed pharmacokinetic data is essential for a complete understanding of the dose-exposure relationship for both the parent drug and its active metabolite.

Evidence of this compound as an Active Metabolite

While this compound is consistently referred to as an "active metabolite," detailed public data quantifying its inhibitory activity against EGFR mutations are scarce. The antineoplastic activity of this compound is inferred from its contribution to the overall efficacy of alflutinib. The characterization of a metabolite as "active" typically involves in vitro assays to determine its potency against the intended pharmacological target.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

The following describes a general experimental protocol for determining the in vitro inhibitory activity of a compound like this compound against EGFR. Specific IC₅₀ values for this compound from such assays are not currently available in the public domain.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against wild-type and mutant EGFR kinases.

Materials:

  • Recombinant human EGFR kinase (wild-type and various mutant forms, e.g., L858R, del19, T790M).

  • ATP (Adenosine triphosphate).

  • A suitable peptide or protein substrate for EGFR.

  • Assay buffer.

  • Test compound (e.g., this compound) at various concentrations.

  • Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter).

  • Microplate reader.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of EGFR kinase and the substrate in the assay buffer.

  • Compound Dilution: Perform serial dilutions of the test compound to create a range of concentrations.

  • Kinase Reaction: In a microplate, combine the EGFR kinase, the substrate, and the test compound.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation of the substrate by the EGFR kinase.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Data Analysis: Plot the percentage of inhibition of EGFR kinase activity against the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A Prepare EGFR Kinase and Substrate Solutions C Combine Kinase, Substrate, and Test Compound A->C B Serially Dilute Test Compound (this compound) B->C D Add ATP to Initiate C->D E Incubate D->E F Detect Phosphorylation E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Figure 2: Experimental workflow for an in vitro EGFR kinase inhibition assay.

Signaling Pathway Context

Alflutinib and its active metabolite this compound exert their therapeutic effect by inhibiting the tyrosine kinase activity of EGFR. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.

cluster_downstream Downstream Signaling EGFR Mutant EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Alflutinib_this compound Alflutinib / this compound Alflutinib_this compound->EGFR Inhibits Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Figure 3: Inhibition of EGFR signaling by alflutinib and this compound.

Conclusion

This compound is the principal active metabolite of alflutinib, formed predominantly through CYP3A4-mediated metabolism. Clinical pharmacokinetic data reveal that this compound achieves systemic exposures comparable to the parent drug at steady state, indicating a significant contribution to the overall clinical activity of alflutinib. While the precise in vitro inhibitory profile of this compound against various EGFR mutations is not extensively documented in publicly available literature, its classification as an active metabolite is supported by the overall efficacy observed with alflutinib treatment. Further detailed disclosure of the preclinical and clinical pharmacokinetic and pharmacodynamic data for this compound would provide a more complete understanding for the scientific and drug development communities.

References

The Pharmacokinetic and Pharmacodynamic Profile of AST5902: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the primary active N-desmethyl metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Alflutinib is approved for the treatment of non-small cell lung cancer (NSCLC) in patients harboring EGFR T790M mutations.[3] this compound itself exhibits significant antineoplastic activity, comparable to its parent compound, and its pharmacokinetic and pharmacodynamic properties are crucial for understanding the overall efficacy and safety profile of alflutinib.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.

Pharmacokinetics

The systemic exposure and fate of this compound are intricately linked to the administration and metabolism of its parent drug, alflutinib.

Absorption and Metabolism

Following oral administration of alflutinib, this compound is formed via N-demethylation, a process primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][2][4] At steady state, the plasma exposure of this compound is comparable to that of alflutinib.[3][5]

Influence of Concomitant Medications and Food

The pharmacokinetics of this compound are significantly affected by substances that modulate CYP3A4 activity. Co-administration of alflutinib with rifampicin, a strong CYP3A4 inducer, resulted in a 17% decrease in the area under the curve (AUC) of this compound, although its maximum concentration (Cmax) increased by 1.09-fold.[4][6] Conversely, co-administration with itraconazole, a potent CYP3A4 inhibitor, led to a decrease in the Cmax and AUC of this compound.[5]

Food intake also influences the pharmacokinetic profile of this compound. A high-fat meal consumed prior to alflutinib administration was found to decrease the Cmax of this compound by approximately 20% and its AUC by about 8%.[3][7]

Excretion

The elimination of alflutinib and its metabolites occurs through various pathways. Following administration of radiolabeled furmonertinib, the N-demethylation pathway leading to this compound was identified as a main metabolic route.

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic data for this compound from clinical studies.

Table 1: Effect of a Strong CYP3A4 Inducer (Rifampicin) on the Pharmacokinetics of this compound Following a Single 80 mg Dose of Alflutinib in Healthy Volunteers [4][6]

ParameterAlflutinib AloneAlflutinib + Rifampicin% Change
Cmax (ng/mL) --+9%
AUC0-∞ (ng·h/mL) ---17%

Table 2: Effect of a Strong CYP3A4 Inhibitor (Itraconazole) on the Pharmacokinetics of this compound [5]

ParameterAlflutinib AloneAlflutinib + Itraconazole
Cmax (ng/mL) Decreased-
AUC0-t (ng·h/mL) Decreased-
AUC0-∞ (ng·h/mL) Decreased-

Table 3: Effect of a High-Fat Meal on the Pharmacokinetics of this compound Following a Single 80 mg Dose of Alflutinib in Healthy Male Subjects [3][7]

ParameterFasted StateFed State% Change
Cmax (ng/mL) --~ -20%
AUC (ng·h/mL) --~ -8%

Pharmacodynamics

This compound, as an active metabolite of an EGFR TKI, targets the EGFR signaling pathway, which is a critical driver in many epithelial cancers.

Mechanism of Action: EGFR Signaling Pathway

The epidermal growth factor receptor is a transmembrane protein that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. These pathways are crucial for regulating cellular processes such as proliferation, survival, and migration. In many cancers, mutations in the EGFR gene lead to constitutive activation of these downstream pathways, promoting uncontrolled cell growth. This compound, like its parent compound, is designed to inhibit the kinase activity of EGFR, thereby blocking these aberrant signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT STAT JAK->STAT Migration Cell Migration STAT->Migration EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by this compound.
In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against various EGFR mutations in cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for mutant EGFR over wild-type (WT) EGFR.

Table 4: In Vitro IC50 Values of this compound Against EGFR Mutant and Wild-Type Cell Lines [1]

Mutation TypeCell LineIC50 (nM)
WT EGFR A431273.1
Classical mutations PC-9 (Ex19Del)6.1
H1975 (L858R/T790M)1.1
Other activating mutations Ba/F3 (Exon 20 insertion A763_Y764insFQEA)19.3
Ba/F3 (Exon 20 insertion D770_N771insSVD)11.2
Ba/F3 (Exon 20 insertion V769_D770insASV)10.3
Ba/F3 (G719S)4.3
HER2 mutations Ba/F3 (HER2 exon 20 insertion A775_G776insYVMA)18.2
In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in preclinical xenograft models. In nude mice bearing tumors derived from human lung cancer cells with EGFR mutations, this compound demonstrated dose-dependent tumor growth inhibition.

Table 5: In Vivo Antitumor Activity of this compound in Xenograft Models [1]

Xenograft ModelDosingOutcome
Nude mice with subcutaneous xenografts of human lung cancer PC-9 cells (EGFR exon 19 deletion)3, 10, 30 mg/kg QDDose-dependent inhibition of tumor growth

Experimental Protocols

In Vitro Metabolism of Alflutinib in Human Liver Microsomes (HLMs)

The metabolic conversion of alflutinib to this compound was investigated using human liver microsomes.[2]

Methodology:

  • Human liver microsomes were incubated with alflutinib in the presence of NADPH, an essential cofactor for CYP450 enzymes.

  • Control incubations were performed without NADPH to ensure the observed metabolism was enzyme-dependent.

  • The reaction mixtures were incubated for a specified time at 37°C.

  • The reaction was terminated, and the samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed. This compound was identified as the predominant metabolite.[2]

Bioanalytical Method for Quantification of Alflutinib and this compound in Human Plasma

A sensitive and validated LC-MS/MS method was developed for the simultaneous determination of alflutinib and this compound in human plasma.[8][9]

Methodology:

  • Sample Preparation: Plasma proteins were precipitated using acetonitrile.

  • Internal Standard: A deuterated analog, AST2818-d3, was used as the internal standard.

  • Chromatography: Separation was achieved on a Waters BEH C18 column with a gradient elution mobile phase consisting of acetonitrile and 2 mmol/L ammonium acetate with 0.2% formic acid. The total run time was 2.1 minutes.[8]

  • Mass Spectrometry: Detection was performed using a mass spectrometer in the positive ion multiple reaction monitoring (MRM) mode. The ion transitions monitored were m/z 569.3→441.2 for alflutinib, m/z 555.1→498.2 for this compound, and m/z 572.3→441.2 for the internal standard.[8]

  • Validation: The method was validated for linearity, accuracy, and precision. The lower limit of quantification was 0.050 ng/mL for this compound.[8]

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Waters BEH C18) Supernatant->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Bioanalytical Workflow for this compound Quantification.
In Vivo Xenograft Studies

The antitumor efficacy of this compound was evaluated in immunodeficient mice bearing human tumor xenografts.[1]

Methodology:

  • Cell Implantation: Human cancer cell lines expressing specific EGFR mutations (e.g., PC-9 with EGFR exon 19 deletion) were subcutaneously implanted into nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were randomized into vehicle control and treatment groups. This compound was administered orally once daily (QD) at various doses (e.g., 3, 10, and 30 mg/kg).

  • Efficacy Assessment: Tumor volumes were measured regularly using calipers throughout the study period.

  • Endpoint: The study endpoint was typically a predefined tumor volume or the end of the treatment period, at which point tumor growth inhibition was calculated.

Conclusion

This compound is a pharmacologically active and significant metabolite of the third-generation EGFR inhibitor, alflutinib. It demonstrates potent and selective inhibitory activity against clinically relevant EGFR mutations, both in vitro and in vivo. The pharmacokinetic profile of this compound is well-characterized, with its formation being dependent on CYP3A4 metabolism of the parent drug. Understanding the interplay between the pharmacokinetics and pharmacodynamics of both alflutinib and this compound is essential for optimizing the clinical use of this targeted therapy in patients with NSCLC. The data presented in this guide underscore the importance of considering the contribution of active metabolites in drug development and clinical practice.

References

In Vitro and In Vivo Activity of AST5902: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the principal and pharmacologically active metabolite of Furmonertinib (also known as Alflutinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Possessing a novel trifluoroethoxypyridine group, both Furmonertinib and this compound demonstrate significant antineoplastic activity against a range of EGFR mutations implicated in non-small cell lung cancer (NSCLC), including sensitizing mutations, the T790M resistance mutation, and historically challenging exon 20 insertions.[2] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo activity of this compound, presenting key quantitative data, detailed experimental methodologies, and a depiction of its role in the EGFR signaling pathway.

In Vitro Activity

The in vitro potency of this compound has been evaluated across various NSCLC cell lines harboring different EGFR mutations. The data, summarized below, highlights its efficacy against classical activating mutations, the T790M resistance mutation, and select exon 20 insertion mutations, while demonstrating lower activity against wild-type (WT) EGFR.

Table 1: In Vitro Cell-Based IC50 Values of this compound against EGFR and HER2 Mutations
Mutation TypeCell LineActivating MutationThis compound IC50 (nM)
WT EGFR A431WT273.1
Classical Mutations PC-9Exon 19 Deletion6.1
H1975L858R + T790M15.7
Exon 20 Insertions Ba/F3D770_N771insSVD23.5
Ba/F3V769_D770insASV14.2
HER2 Mutations Ba/F3A775_G776insYVMA38.4

Data sourced from an ArriVent BioPharma presentation, citing unpublished data from Allist.

Experimental Protocols: In Vitro Assays

The following are representative protocols for the types of in vitro assays typically used to determine the IC50 values presented above.

Cell Viability Assay (e.g., MTT or MTS Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., PC-9, H1975, A431) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the cells and replaced with the medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • Addition of Reagent:

    • For MTT assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Subsequently, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

    • For MTS assay: A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well and incubated for 1-4 hours.

  • Data Acquisition: The absorbance of the wells is measured using a microplate reader at a wavelength appropriate for the assay (typically 570 nm for MTT and 490 nm for MTS).

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is then calculated using non-linear regression analysis.

G cluster_workflow Cell Viability Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add MTT or MTS reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 measure Measure absorbance incubate3->measure analyze Calculate IC50 measure->analyze end End analyze->end

Cell Viability Assay Workflow

In Vivo Activity

The in vivo antitumor efficacy of this compound has been demonstrated in preclinical xenograft models. These studies are crucial for evaluating the therapeutic potential of the compound in a living organism.

PC-9 Xenograft Model

In a subcutaneous xenograft model using the human lung adenocarcinoma cell line PC-9, which harbors an EGFR exon 19 deletion, this compound demonstrated dose-dependent tumor growth inhibition. Oral administration of this compound at doses of 3, 10, and 30 mg/kg once daily resulted in partial to complete tumor regression.

Table 2: In Vivo Efficacy of this compound in a PC-9 Xenograft Model
Treatment GroupDose (mg/kg, QD)Tumor Growth Inhibition
Vehicle Control--
This compound3Partial Regression
This compound10Significant Regression
This compound30Complete Regression

Qualitative data sourced from an ArriVent BioPharma presentation, citing unpublished data from Allist.

Experimental Protocols: In Vivo Studies

The following is a representative protocol for a subcutaneous xenograft study to evaluate the in vivo efficacy of an anticancer agent like this compound.

Subcutaneous Xenograft Model Protocol
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Cell Preparation and Implantation: PC-9 cells are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support initial tumor growth. A specific number of cells (e.g., 5 x 10⁶) is then subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into different treatment groups (vehicle control and various doses of this compound). This compound is typically formulated for oral gavage and administered daily.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition, which is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

  • Ethical Considerations: All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

G cluster_workflow In Vivo Xenograft Study Workflow start Start implant Implant PC-9 cells subcutaneously start->implant monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat Administer this compound or vehicle randomize->treat measure Measure tumor volume and body weight treat->measure analyze Analyze tumor growth inhibition measure->analyze end End analyze->end

In Vivo Xenograft Study Workflow

Mechanism of Action and Signaling Pathway

This compound, as an active metabolite of the EGFR TKI Furmonertinib, exerts its anticancer effects by inhibiting the kinase activity of EGFR. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The primary signaling cascades affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

G cluster_pathway EGFR Signaling Pathway Inhibition by this compound cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation

EGFR Signaling Pathway Inhibition

Conclusion

This compound, the active metabolite of Furmonertinib, demonstrates potent and selective inhibitory activity against clinically relevant EGFR mutations in both in vitro and in vivo preclinical models. Its efficacy against a broad range of mutations, including the T790M resistance mutation and exon 20 insertions, underscores its potential as a valuable therapeutic agent for the treatment of NSCLC. Further clinical investigation is warranted to fully elucidate its therapeutic profile in patients.

References

The Technical Profile of AST5902: A Potent EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the principal and pharmacologically active metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] Alflutinib is approved for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations, including the T790M resistance mutation.[2][5] this compound itself exhibits potent antineoplastic activity, comparable to its parent compound, and contributes significantly to the overall therapeutic effect of alflutinib.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is formed in vivo and in vitro through the N-demethylation of alflutinib, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.[2][3][6] The compound is typically available as a trimesylate salt.

PropertyValueReference
Chemical Name N-(5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-2-{methyl[2-(methylamino)ethyl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide; tris(methanesulfonic acid)[1]
CAS Number 2929417-90-1 (trimesylate salt)[1]
Molecular Formula C30H41F3N8O11S3[1]
Molecular Weight 842.88 g/mol [1]
Appearance Yellow to orange solid[7]
Solubility Soluble in DMSO (≥ 50 mg/mL)[1][2]

Mechanism of Action: EGFR Signaling Pathway Inhibition

As a third-generation EGFR inhibitor, this compound selectively and irreversibly targets EGFR mutations, including sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[4][7] This selectivity is crucial for minimizing off-target toxicities. The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and migration.[8][9][] this compound covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, thereby irreversibly blocking its activity and abrogating downstream signaling.[6]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binding P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation GRB2 GRB2 P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration This compound This compound This compound->P_EGFR Inhibition

Caption: Simplified EGFR Signaling Pathway and Inhibition by this compound.

Pharmacological Properties

This compound demonstrates pharmacological activity similar to its parent drug, alflutinib. Clinical and preclinical studies have provided insights into its pharmacokinetic profile.

ParameterValueConditionReference
Cmax (ng/mL) 5.31Single 80 mg oral dose of alflutinib (postprandial)[11]
AUC0-∞ (h*ng/mL) 529.0Single 80 mg oral dose of alflutinib (postprandial)[11]
Tmax (h) 8.0 (median)Single 80 mg oral dose of alflutinib (postprandial)[11]
Half-life (h) 58.6Single 80 mg oral dose of alflutinib (postprandial)[11]
Metabolism Primarily via CYP3A4In vitro and in vivo studies[2][3]
Clinical Efficacy Contributes to the antitumor activity of alflutinibClinical trials of alflutinib[4][5]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, standard assays for EGFR inhibitors can be adapted. The following are representative protocols.

In Vitro Cell Viability Assay (MTS Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

  • Cell Seeding:

    • Culture EGFR-mutant NSCLC cell lines (e.g., H1975, PC-9) in appropriate media.

    • Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound trimesylate in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Remove the medium from the cells and add 100 µL of the prepared drug dilutions.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[12]

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.[9]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[9]

In Vitro EGFR Kinase Assay

This protocol describes a method to measure the direct inhibitory effect of this compound on EGFR kinase activity.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[13]

    • Dilute recombinant human EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in the reaction buffer.

    • Prepare serial dilutions of this compound in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of diluted this compound or vehicle control.

    • Add 2 µL of the diluted EGFR enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.[13]

  • Detection:

    • Stop the reaction and quantify the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).[13]

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in plasma samples.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of alflutinib).[14]

    • Precipitate proteins by adding 300 µL of acetonitrile.[14]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Perform chromatographic separation using a C18 column with a gradient elution of mobile phases (e.g., acetonitrile and ammonium acetate buffer with formic acid).[14]

    • Detect and quantify this compound and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode. The ion transitions for this compound are typically m/z 555.1 → 498.2.[14]

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Bioanalytical Method Kinase_Assay EGFR Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTS on H1975 cells) Result1 Determine Potency Kinase_Assay->Result1 Western_Blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) Cell_Viability->Western_Blot Result2 Assess Cellular Effects Cell_Viability->Result2 Result3 Confirm Mechanism Western_Blot->Result3 PK_Study Pharmacokinetic Study (Rodent Model) LCMS LC-MS/MS Quantification of this compound in Plasma PK_Study->LCMS Result4 Characterize ADME PK_Study->Result4 Efficacy_Study Tumor Xenograft Model (e.g., H1975 in nude mice) Efficacy_Study->LCMS Result5 Evaluate Antitumor Activity Efficacy_Study->Result5 Start This compound Start->Kinase_Assay Start->Cell_Viability Start->PK_Study Start->Efficacy_Study

References

The Antineoplastic Profile of AST5902: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the principal and pharmacologically active metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Alflutinib is approved for the treatment of patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations. Both alflutinib and this compound contribute to the overall clinical efficacy.[3] This technical guide provides a comprehensive overview of the antineoplastic activity of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Targeting Mutant EGFR

This compound, like its parent compound alflutinib, is a potent and selective inhibitor of mutant forms of the epidermal growth factor receptor, including the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.

The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.

This compound exerts its antineoplastic effects by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

Signaling Pathway of EGFR Inhibition by this compound

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation This compound This compound This compound->P_EGFR Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces RAS RAS P_EGFR->RAS Activates PI3K PI3K P_EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Preclinical Data

While specific preclinical data for this compound is not extensively published as a separate entity, its antineoplastic activity is reported to be remarkable and similar to that of its parent compound, alflutinib.[2] The following table summarizes the in vitro activity of various third-generation EGFR TKIs against cell lines with different EGFR mutation statuses, which provides a relevant context for the expected potency of this compound.

Cell LineEGFR Mutation StatusErlotinib IC₅₀ (nM)Afatinib IC₅₀ (nM)Osimertinib IC₅₀ (nM)Rociletinib IC₅₀ (nM)
PC-9exon 19 deletion70.81337
H3255L858R120.3--
PC-9ERexon 19 del / T790M>10,0001651337
H1975L858R / T790M>10,00057523

Data adapted from studies on various EGFR TKIs to illustrate typical potencies against relevant mutations.[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the antineoplastic activity of EGFR inhibitors like this compound.

In Vitro Cell Proliferation Assay (MTS/MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Workflow for Cell Proliferation Assay

Cell_Proliferation_Workflow Cell_Seeding Seed cancer cells in 96-well plates Incubation_1 Incubate for 24h to allow attachment Cell_Seeding->Incubation_1 Drug_Treatment Treat cells with serial dilutions of this compound Incubation_1->Drug_Treatment Incubation_2 Incubate for 72h Drug_Treatment->Incubation_2 Reagent_Addition Add MTS or MTT reagent Incubation_2->Reagent_Addition Incubation_3 Incubate for 1-4h Reagent_Addition->Incubation_3 Absorbance_Reading Measure absorbance with a plate reader Incubation_3->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

A typical workflow for an in vitro cell proliferation assay.

Detailed Steps:

  • Cell Culture: Cancer cell lines with known EGFR mutation status (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells per well) and allowed to adhere overnight.

  • Compound Preparation and Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions.

  • Incubation: The treated cells are incubated for a period of 72 hours.

  • Viability Assessment: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition and Analysis: After a further incubation of 1-4 hours, the absorbance of the formazan product is measured using a microplate reader. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

EGFR Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

Workflow for EGFR Kinase Inhibition Assay

Kinase_Assay_Workflow Reagent_Prep Prepare reaction buffer, recombinant EGFR enzyme, and substrate Compound_Addition Add serial dilutions of this compound to reaction wells Reagent_Prep->Compound_Addition Enzyme_Addition Add EGFR enzyme to wells Compound_Addition->Enzyme_Addition Pre_incubation Pre-incubate to allow compound binding Enzyme_Addition->Pre_incubation Reaction_Initiation Initiate reaction by adding ATP and substrate Pre_incubation->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Signal_Detection Detect kinase activity (e.g., luminescence, fluorescence, or radioactivity) Incubation->Signal_Detection IC50_Calculation Calculate IC50 values Signal_Detection->IC50_Calculation

A generalized workflow for an EGFR kinase inhibition assay.

Detailed Steps:

  • Reagents: Recombinant human EGFR (wild-type or mutant forms), a suitable substrate (e.g., a synthetic peptide), ATP, and a reaction buffer are required.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Serial dilutions of this compound are added to the wells.

  • Enzyme Reaction: The recombinant EGFR enzyme is added to the wells containing the test compound and allowed to pre-incubate. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as measuring the consumption of ATP (e.g., via a luminescence-based assay like ADP-Glo™), using a phosphospecific antibody to detect the phosphorylated substrate, or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by non-linear regression analysis.

Conclusion

This compound, the active metabolite of alflutinib, is a potent antineoplastic agent that effectively targets mutant forms of EGFR, including the T790M resistance mutation. Its mechanism of action involves the direct inhibition of EGFR kinase activity, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival. While detailed, publicly available preclinical data specifically for this compound is limited, its activity is known to be comparable to its parent compound, alflutinib. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel EGFR inhibitors.

References

The Role of AST5902 in Overcoming T790M-Mediated Resistance in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) in patients harboring activating EGFR mutations. However, the efficacy of first and second-generation TKIs is often limited by the emergence of acquired resistance, with the T790M mutation in exon 20 of the EGFR gene being the most common culprit, accounting for approximately 50-60% of cases. The T790M "gatekeeper" mutation sterically hinders the binding of these earlier-generation inhibitors to the ATP-binding pocket of the EGFR kinase domain, rendering them ineffective.

This technical guide delves into the role of AST5902, the active metabolite of the third-generation EGFR TKI alflutinib (also known as furmonertinib or AST2818), in overcoming T790M-mediated resistance. Alflutinib is a potent, selective, and irreversible inhibitor of EGFR with both sensitizing and T790M resistance mutations.[1][2][3][4] Upon administration, alflutinib is metabolized to this compound, which exerts the primary therapeutic effect.[3][5][6][7] This document provides a comprehensive overview of the mechanism of action, preclinical and clinical efficacy, and the experimental basis for the activity of this compound in T790M-positive NSCLC.

Mechanism of Action: Overcoming the T790M Hurdle

The T790M mutation involves the substitution of a threonine residue with a bulkier methionine at position 790 within the ATP-binding pocket of the EGFR kinase domain. This substitution leads to steric hindrance, preventing the effective binding of first and second-generation TKIs. Furthermore, the T790M mutation increases the affinity of the receptor for ATP, further diminishing the potency of ATP-competitive inhibitors.[6][8]

This compound, as a third-generation EGFR TKI, is designed to circumvent this resistance mechanism. It forms a covalent, irreversible bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase.[4][9] This covalent interaction allows this compound to effectively inhibit the kinase activity of the T790M mutant EGFR, even with its increased ATP affinity. By covalently binding to the receptor, this compound overcomes the steric hindrance imposed by the methionine residue and provides sustained inhibition of downstream signaling pathways.

The selectivity of this compound for mutant EGFR over wild-type (WT) EGFR is a key characteristic of third-generation inhibitors. This selectivity minimizes off-target effects, such as the dermatological and gastrointestinal toxicities commonly associated with earlier-generation TKIs that also inhibit wild-type EGFR.[4]

Below is a diagram illustrating the EGFR signaling pathway and the mechanism of T790M resistance, followed by how this compound overcomes this resistance.

EGFR_Signaling_and_T790M_Resistance cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Therapeutic Intervention EGFR_WT Wild-Type EGFR RAS RAS EGFR_WT->RAS Activates PI3K PI3K EGFR_WT->PI3K Activates EGFR_T790M T790M Mutant EGFR EGFR_T790M->RAS Constitutively Activates EGFR_T790M->PI3K Constitutively Activates EGF EGF EGF->EGFR_WT Binds EGF->EGFR_T790M Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FirstGen_TKI 1st/2nd Gen TKI FirstGen_TKI->EGFR_WT Inhibits FirstGen_TKI->EGFR_T790M Blocked by Steric Hindrance This compound This compound This compound->EGFR_T790M Irreversibly Inhibits (Covalent Bond)

Caption: EGFR signaling, T790M resistance, and this compound inhibition.

Quantitative Data Presentation

The clinical efficacy of alflutinib, and by extension its active metabolite this compound, has been demonstrated in several clinical trials involving patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of Alflutinib in T790M-Positive NSCLC (Dose-Escalation and -Expansion Studies) [1]

ParameterResult
Objective Response Rate (ORR) 76.7% (89 of 116 patients)
ORR in patients with CNS metastases 70.6% (12 of 17 patients)
Disease Control Rate (DCR) Not explicitly stated in this study
Progression-Free Survival (PFS) Not explicitly stated in this study

Table 2: Efficacy of Alflutinib (80 mg once daily) in T790M-Positive NSCLC (Phase IIb Study) [10][11]

ParameterResult95% Confidence Interval (CI)
Objective Response Rate (ORR) 73.6%67.3% - 79.3%
Disease Control Rate (DCR) at 6 weeks 87.3%82.1% - 91.4%
Disease Control Rate (DCR) at 12 weeks 82.3%76.6% - 87.1%
Median Progression-Free Survival (PFS) 7.6 months7.0 months - Not Available

Note: While specific preclinical IC50 values for this compound are not publicly available in comprehensive tables, it is stated that this compound has "remarkable antineoplastic activity similar to alflutinib".[3] Preclinical data for alflutinib (furmonertinib) has shown potent inhibition of EGFR with sensitizing and T790M mutations.

Experimental Protocols

The following sections detail the general methodologies used in the key experiments that form the basis of our understanding of this compound's activity.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against wild-type and mutant EGFR kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type, L858R, Del19, L858R/T790M, Del19/T790M) are expressed and purified. A synthetic peptide substrate for the kinase is also prepared.

  • Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. Each well contains the EGFR enzyme, the peptide substrate, ATP, and a specific concentration of the test compound.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for phosphorylation of the substrate by the EGFR kinase.

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is directly proportional to the kinase activity.[12][13]

    • Fluorescence-based Assay (e.g., LanthaScreen™): Using a fluorescently labeled antibody that specifically binds to the phosphorylated substrate.[10]

  • Data Analysis: The kinase activity at each compound concentration is measured and plotted against the logarithm of the compound concentration. The IC50 value is then calculated using a non-linear regression analysis.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - EGFR Enzyme (WT & Mutants) - Peptide Substrate - ATP - Test Compound (this compound) Start->Prepare_Reagents Plate_Setup Set up 96/384-well plate with serial dilutions of this compound Prepare_Reagents->Plate_Setup Add_Enzyme_Substrate Add EGFR enzyme and peptide substrate to wells Plate_Setup->Add_Enzyme_Substrate Initiate_Reaction Initiate reaction by adding ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at controlled temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect substrate phosphorylation (Luminescence, Fluorescence, or Radioactivity) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze data and calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Cell Proliferation Assay

Objective: To determine the effect of a test compound (e.g., this compound) on the proliferation of cancer cell lines harboring different EGFR mutations.

Methodology:

  • Cell Culture: NSCLC cell lines with known EGFR mutations (e.g., PC-9 for Del19, H1975 for L858R/T790M) and wild-type EGFR are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound. Control wells receive the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (typically 72 hours) to allow for cell proliferation.

  • Viability Assessment: The number of viable cells in each well is determined using a cell viability assay, such as:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The absorbance of the dissolved formazan is proportional to the number of viable cells.[14][15]

    • ATP-based Assay (e.g., CellTiter-Glo®): Measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The luminescent signal is proportional to the number of viable cells.

  • Data Analysis: The cell viability at each compound concentration is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell_Proliferation_Assay_Workflow Start Start Culture_Cells Culture NSCLC cell lines (WT & Mutant EGFR) Start->Culture_Cells Seed_Cells Seed cells into 96-well plates Culture_Cells->Seed_Cells Treat_Cells Treat cells with serial dilutions of this compound Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Viability_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo®) Incubate_72h->Add_Viability_Reagent Incubate_Short Incubate for a short period Add_Viability_Reagent->Incubate_Short Measure_Signal Measure absorbance or luminescence Incubate_Short->Measure_Signal Calculate_IC50 Calculate cell viability and IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a cell proliferation assay.

Conclusion

This compound, the active metabolite of alflutinib, represents a significant advancement in the treatment of NSCLC patients who have developed resistance to first and second-generation EGFR TKIs due to the T790M mutation. Its mechanism of action, involving the irreversible covalent binding to the C797 residue in the EGFR kinase domain, allows it to effectively overcome the steric hindrance and increased ATP affinity conferred by the T790M mutation. The strong clinical efficacy of alflutinib in T790M-positive NSCLC, as demonstrated by high objective response rates, provides compelling evidence for the potent and targeted activity of this compound. Further preclinical characterization of this compound will continue to enhance our understanding of its therapeutic potential and guide the development of next-generation inhibitors to combat emerging resistance mechanisms.

References

The Metabolic Conversion of Alflutinib to AST5902: A Cytochrome P450 3A4-Mediated Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, to its active metabolite, AST5902. The primary focus of this document is the critical role of the cytochrome P450 3A4 (CYP3A4) enzyme in this biotransformation. This guide synthesizes key findings from in vitro and in vivo studies, presenting detailed experimental protocols, quantitative data, and visual representations of the metabolic and experimental processes.

Core Metabolism and Clinical Significance

Alflutinib is a potent inhibitor of EGFR-sensitive and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1][2] Its clinical efficacy is attributed to both the parent drug and its major active metabolite, this compound.[1][3] The conversion of Alflutinib to this compound, an N-desmethyl metabolite, is predominantly catalyzed by the CYP3A4 enzyme.[1][4][5][6][7][8][9] This metabolic pathway is of significant interest in drug development due to Alflutinib's notable characteristic as a potent inducer of CYP3A4, comparable in potency to the classic inducer rifampin.[1][4][6][7][10][11] This self-induction of its own metabolism leads to nonlinear pharmacokinetics and potential drug-drug interactions.[1][7][8] The metabolite this compound also exhibits CYP3A4 induction potential, albeit weaker than the parent compound.[1][8]

Quantitative Analysis of Alflutinib Metabolism and CYP3A4 Induction

The following tables summarize key quantitative data from various studies, providing insights into the enzyme kinetics and induction potential of Alflutinib and this compound.

Table 1: In Vitro CYP3A4 Induction by Alflutinib and this compound

CompoundParameterValueCell SystemReference
AlflutinibEC50 of CYP3A4 mRNA induction0.25 µMHuman Hepatocytes[1]
AlflutinibEmax of CYP3A4 induction (fold-induction)9.24, 11.2, 10.4Three lots of Human Hepatocytes[1]
Rifampin (10 µM)Fold-induction of CYP3A47.22, 19.4, 9.46Three lots of Human Hepatocytes[1]
This compoundCYP3A4 Induction PotentialWeaker than AlflutinibHuman Hepatocytes[1]

Table 2: Pharmacokinetic Drug-Drug Interactions with CYP3A4 Modulators

Co-administered Drug (CYP3A4 Modulator)Effect on AlflutinibEffect on this compoundStudy PopulationReference
Itraconazole (Strong Inhibitor)Increased Cmax and AUCDecreased Cmax and AUCHealthy Volunteers[8]
Rifampicin (Strong Inducer)86% decrease in AUC0-∞, 60% decrease in Cmax17% decrease in AUC0-∞, 1.09-fold increase in CmaxHealthy Volunteers[9][12]

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the metabolism of Alflutinib.

In Vitro Metabolism using Human Liver Microsomes (HLMs) and Recombinant CYP Isozymes

Objective: To identify the specific cytochrome P450 isozymes involved in the metabolism of Alflutinib.

Methodology:

  • Incubation: 3 µM of Alflutinib was incubated with human liver microsomes (HLMs) or with a panel of recombinant human CYP isoenzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, and 3A5) at a concentration of 25 pmol P450/mL.[1]

  • Reaction Initiation: The metabolic reactions were initiated by the addition of 1 mM NADPH.[1]

  • Incubation Conditions: The mixture was incubated at 37°C for 60 minutes.[1]

  • Reaction Termination: The reaction was stopped by adding an equal volume of ice-cold acetonitrile.[1]

  • Analysis: The samples were analyzed using UPLC-UV/Q-TOF MS to identify and quantify the metabolites formed. All reactions were performed in duplicate.[1]

CYP3A4 Enzyme Induction in Human Hepatocytes

Objective: To evaluate the potential of Alflutinib and this compound to induce the expression of CYP3A4.

Methodology:

  • Cell Seeding: Cryopreserved human hepatocytes were seeded into collagen-coated 24-well plates at a density of 7 x 105 cells/mL and incubated for 24 hours.[1]

  • Treatment: The hepatocytes were treated daily for three consecutive days with either Alflutinib or this compound at various concentrations (0.003 to 5 µM), the positive control rifampin (10 µM), or 0.1% DMSO as a vehicle control.[1]

  • RNA Extraction: After the treatment period, total RNA was extracted from the cells using TRIzol reagent according to the manufacturer's protocol.[1]

  • Gene Expression Analysis: The expression levels of CYP3A4 mRNA were quantified to determine the induction potential.[1]

Visualizing the Metabolic and Experimental Pathways

The following diagrams, created using the DOT language, illustrate the core metabolic pathway and the experimental workflows.

Alflutinib_Metabolism Alflutinib Alflutinib (AST2818) This compound This compound (N-desmethyl metabolite) Alflutinib->this compound Metabolism CYP3A4 CYP3A4 CYP3A4->Alflutinib Catalyzes In_Vitro_Metabolism_Workflow cluster_materials Starting Materials cluster_reaction Reaction Steps cluster_analysis Analysis Alflutinib Alflutinib (3 µM) Initiation Add NADPH (1 mM) Alflutinib->Initiation HLM Human Liver Microsomes HLM->Initiation rCYP Recombinant CYP Isozymes rCYP->Initiation Incubation Incubate at 37°C for 60 min Termination Add ice-cold Acetonitrile Incubation->Termination Stop Reaction Initiation->Incubation Start Reaction Analysis UPLC-UV/Q-TOF MS Analysis Termination->Analysis CYP3A4_Induction_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment (3 days) cluster_analysis Analysis Hepatocytes Seed Human Hepatocytes Treatment Treat with Alflutinib, this compound, or Rifampin Hepatocytes->Treatment RNA_Extraction RNA Extraction (TRIzol) Treatment->RNA_Extraction Gene_Expression CYP3A4 mRNA Quantification RNA_Extraction->Gene_Expression

References

The Impact of AST5902 on Downstream EGFR Signaling Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib and AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Alflutinib is approved for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation. Preclinical and clinical studies have demonstrated that this compound exhibits antineoplastic activity comparable to its parent compound, Alflutinib. At steady state, the plasma exposure of this compound is similar to that of Alflutinib, highlighting its significant contribution to the overall therapeutic effect. This technical guide provides a comprehensive overview of the known effects of this compound on downstream EGFR signaling pathways, based on available preclinical and clinical data.

While direct quantitative data on the isolated effects of this compound on downstream signaling pathways are limited in publicly available literature, its mechanism of action is intrinsically linked to that of Alflutinib. As an irreversible inhibitor of mutant EGFR, Alflutinib, and by extension this compound, effectively blocks the aberrant signaling cascades that drive tumor growth and survival.

EGFR Signaling and the Role of Third-Generation TKIs

The EGFR signaling network is a complex cascade of intracellular events initiated by the binding of ligands such as epidermal growth factor (EGF) to the EGFR. This leads to receptor dimerization, autophosphorylation of tyrosine residues in the intracellular domain, and the activation of downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, mutations in the EGFR gene lead to constitutive activation of these downstream pathways, promoting uncontrolled cell growth.

Third-generation EGFR TKIs, like Alflutinib and its active metabolite this compound, are designed to selectively and irreversibly inhibit mutant forms of EGFR, including the T790M "gatekeeper" mutation that confers resistance to earlier generation TKIs, while sparing wild-type EGFR. This selective inhibition is crucial for minimizing off-target effects and improving the therapeutic window.

Quantitative Data Summary

Direct quantitative data on the inhibitory effects of this compound on downstream EGFR signaling components are not extensively available in the public domain. The majority of published preclinical data focuses on the parent drug, Alflutinib (Furmonertinib). Given that this compound is the major active metabolite with comparable activity, the data for Alflutinib can be considered indicative of the effects of this compound.

Table 1: Preclinical Inhibitory Activity of Alflutinib (Furmonertinib) against EGFR Mutations

CompoundTargetAssay TypeIC50 (nM)Reference
AlflutinibEGFR del19Cellular Proliferation3.3 - 4.1[1]
AlflutinibEGFR L858RCellular Proliferation3.3 - 4.1[1]
AlflutinibEGFR L858R/T790MCellular Proliferation3.3 - 4.1[1]
AlflutinibWild-Type EGFRCellular Proliferation596.6[1]

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to assess the effect of inhibitors like this compound on EGFR signaling pathways.

Cell Culture and Treatment
  • Cell Lines: Human NSCLC cell lines harboring specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M, HCC827 for del19) and a wild-type EGFR cell line (e.g., A549) are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Serum Starvation: To reduce basal levels of EGFR phosphorylation, cells are serum-starved for 12-24 hours in a serum-free medium prior to treatment.

  • Inhibitor Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of this compound for specified durations (e.g., 2, 6, 24 hours).

  • Ligand Stimulation: In some experiments, cells are stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) after inhibitor treatment to induce EGFR phosphorylation.

Western Blot Analysis for Protein Phosphorylation
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • Sample Preparation: Lysates are mixed with Laemmli sample buffer and boiled for 5-10 minutes.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and ERK.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Signaling Pathway and Experimental Workflow Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-Akt-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival This compound This compound This compound->EGFR Inhibition

EGFR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A Cell Culture & This compound Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation (p-EGFR, p-Akt, p-ERK) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Experimental workflow for Western blot analysis.

Conclusion

This compound, as the primary active metabolite of the third-generation EGFR TKI Alflutinib, plays a crucial role in the therapeutic efficacy of the parent drug. By irreversibly inhibiting mutant EGFR, this compound effectively blocks the downstream RAS/RAF/MEK/ERK and PI3K/Akt/mTOR signaling pathways, which are critical for the proliferation and survival of NSCLC cells. While direct quantitative data specifically for this compound's impact on these pathways are limited, the extensive preclinical and clinical data for Alflutinib provide strong evidence for its potent and selective inhibitory activity. Further research focusing specifically on the molecular interactions and inhibitory profile of this compound will provide a more granular understanding of its contribution to the clinical success of Alflutinib. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the effects of this compound and other novel EGFR inhibitors.

References

Initial Studies on the Efficacy of AST5902 in Non-Small Cell Lung Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct public-domain studies focusing exclusively on the efficacy of AST5902 are limited. This document synthesizes available data on its parent compound, alflutinib (furmonertinib, AST2818), as a proxy for the activity of this compound. This compound is the principal and active metabolite of alflutinib, and pharmacokinetic studies have shown that exposures to both are comparable at a steady state, with this compound exhibiting similar anti-neoplastic properties.[1]

Introduction

This compound is the primary active metabolite of alflutinib (furmonertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Alflutinib is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which are key drivers in a subset of non-small cell lung cancer (NSCLC).[2] The mechanism of action involves the irreversible binding to the ATP-binding site of mutant EGFR, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[3] This technical guide provides a summary of the initial preclinical and clinical findings related to the efficacy of alflutinib and, by extension, its active metabolite this compound, in lung cancer.

Preclinical Efficacy

The preclinical activity of alflutinib/furmonertinib has been evaluated in cellular assays to determine its potency against various EGFR mutations.

In Vitro Activity

The inhibitory activity of furmonertinib was assessed in Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival and can be genetically modified to express specific oncogenic kinases. Ectopic expression of mutant EGFR makes these cells IL-3 independent, and their survival becomes dependent on the activity of the expressed mutant EGFR. The half-maximal inhibitory concentration (IC50) of furmonertinib was determined for several uncommon EGFR mutations.

Table 1: In Vitro Inhibitory Activity of Furmonertinib in Ba/F3 Cells

EGFR MutationBa/F3 Cellular IC50 (nM)
G719S12.4
S768I21.6
L861Q3.8
(Data sourced from Musib et al., 2022, as cited in Frontiers in Oncology, 2024)[2][4]

These results indicate that furmonertinib is a potent inhibitor of these uncommon EGFR mutations in a cellular context.

Clinical Efficacy

Clinical trials have been conducted to evaluate the efficacy and safety of alflutinib (furmonertinib) in patients with advanced NSCLC harboring EGFR mutations.

Phase I/II Dose-Escalation and Expansion Studies

A dose-escalation and expansion study of alflutinib was conducted in patients with advanced NSCLC with a confirmed EGFR T790M mutation who had progressed on prior EGFR TKI therapy.[2]

Table 2: Clinical Efficacy of Alflutinib in EGFR T790M-Positive NSCLC

Efficacy EndpointResult (Dose-Expansion Cohort, 40-240 mg)
Overall Objective Response Rate (ORR)76.7% (89 of 116 patients)
ORR in Patients with CNS Metastases70.6% (12 of 17 patients)
(Data sourced from a study published in the Journal of Thoracic Oncology, 2020)[2]
Phase III FURLONG Study

The FURLONG study was a Phase III trial comparing furmonertinib to the first-generation EGFR TKI gefitinib as a first-line treatment for patients with locally advanced or metastatic EGFR-mutant NSCLC.

Table 3: Efficacy of Furmonertinib in the First-Line Treatment of EGFR-Mutant NSCLC (FURLONG Study)

Efficacy EndpointFurmonertinib ArmGefitinib ArmHazard Ratio (95% CI)
Median Progression-Free Survival (PFS)20.8 months11.1 months0.44 (0.34–0.58)
Median PFS in Patients with CNS Metastases at Baseline20.8 months9.8 months0.40 (0.23–0.71)
(Data sourced from Shi et al., 2022, as cited in Frontiers in Oncology, 2024)[4]
FAVOUR Study

The FAVOUR study investigated the efficacy of furmonertinib in patients with advanced NSCLC harboring EGFR exon 20 insertion (ex20ins) mutations.

Table 4: Efficacy of Furmonertinib in Treatment-Naïve EGFR ex20ins-Mutant NSCLC (FAVOUR Study)

Efficacy EndpointResult (240 mg daily dose)
Confirmed Objective Response Rate (ORR) by BICR78.6% (in 28 patients)
Preliminary Median Duration of Response (DoR)15.2 months
(Data sourced from Han et al., WCLC 2023, as cited in AACR Journals, 2024)[5]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following are representative protocols based on standard methodologies for the types of experiments conducted.

Ba/F3 Cellular Proliferation Assay (Assumed Protocol)
  • Cell Culture and Transfection: Murine Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 10 ng/mL of murine IL-3. For transfection, Ba/F3 cells are electroporated with plasmids encoding human EGFR with specific mutations (e.g., G719S, S768I, L861Q) or wild-type EGFR. Stable cell lines are established by selecting and expanding cells that demonstrate IL-3 independent growth.

  • Drug Treatment: Transfected Ba/F3 cells are seeded in 96-well plates in IL-3-free medium. The cells are then treated with serial dilutions of furmonertinib or vehicle control (e.g., DMSO).

  • Viability Assessment: After a 72-hour incubation period, cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions. This assay measures the metabolic activity of the cells, which correlates with the number of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study (General Protocol)
  • Animal Models: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human NSCLC cell lines with defined EGFR mutations or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor-bearing mice are then randomized into treatment and control groups.

  • Drug Administration: Alflutinib is administered orally to the treatment group at specified doses and schedules. The control group receives a vehicle control.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The study endpoints may include tumor growth inhibition, objective response rate, and survival.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibited by Alflutinib/AST5902

Alflutinib, and its active metabolite this compound, act by inhibiting the tyrosine kinase activity of mutant EGFR. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that promote tumor growth and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR Mutant EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Alflutinib Alflutinib/ This compound Alflutinib->EGFR

Caption: EGFR Signaling Pathway Inhibition by Alflutinib/AST5902.

Conceptual Workflow for Preclinical Evaluation

The preclinical evaluation of a TKI like alflutinib/AST5902 typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines EGFR-Mutant Lung Cancer Cell Lines IC50 IC50 Determination (Cell Viability Assays) CellLines->IC50 WesternBlot Target Engagement (Western Blot for pEGFR) CellLines->WesternBlot BaF3 Ba/F3 Cells with Engineered EGFR Mutations BaF3->IC50 Xenograft Establish Xenograft Models (Cell Line- or Patient-Derived) IC50->Xenograft Potent compounds advance WesternBlot->Xenograft Confirmed target inhibition Treatment Drug Administration (Alflutinib vs. Vehicle) Xenograft->Treatment TGI Tumor Growth Inhibition Measurement Treatment->TGI Clinical Clinical TGI->Clinical Promising candidates for clinical trials

Caption: Conceptual Workflow for Preclinical Evaluation of Alflutinib/AST5902.

References

The Precision Strike of AST5902: A Technical Guide to its Selectivity for Mutant over Wild-Type EGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of AST5902, the active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), furmonertinib. Designed for researchers, scientists, and drug development professionals, this document consolidates preclinical data, delineates experimental methodologies, and visualizes key pathways to elucidate the mechanism underpinning this compound's preferential inhibition of mutant EGFR.

Executive Summary

This compound demonstrates a remarkable selectivity for activating and resistance mutations in the EGFR gene, a cornerstone of its clinical efficacy and favorable safety profile in the treatment of non-small cell lung cancer (NSCLC). As the primary active metabolite of furmonertinib, this compound exhibits potent inhibitory activity against EGFR variants harboring exon 19 deletions (Ex19del), the L858R substitution, and the T790M resistance mutation, while displaying significantly less activity against wild-type (WT) EGFR. This differential activity minimizes off-target effects, thereby reducing the incidence of dose-limiting toxicities commonly associated with less selective EGFR inhibitors. This guide will explore the quantitative measures of this selectivity, the experimental approaches used to determine it, and the signaling pathways it impacts.

Quantitative Selectivity Profile of this compound

The selectivity of this compound is quantified by comparing its half-maximal inhibitory concentration (IC50) against various mutant forms of EGFR and wild-type EGFR. The following tables summarize the available preclinical data from cell-based assays, demonstrating the potent and selective activity of this compound.

Table 1: In Vitro Cellular IC50 Values of this compound and Furmonertinib against EGFR Mutations [1][2]

EGFR StatusCell Line/PlatformIC50 (nM) - this compoundIC50 (nM) - Furmonertinib
Wild-Type A431273.1162.6
Exon 19 Deletion PC-96.13.3
G719S Ba/F3-12.4
S768I Ba/F3-21.6
L861Q Ba/F3-3.8

Data for G719S, S768I, and L861Q mutations are for the parent compound, furmonertinib, as this compound data was not specified in the cited source. The activity of this compound is noted to be similar to furmonertinib.[1]

Experimental Protocols

The determination of this compound's selectivity relies on robust in vitro assays. The following sections detail the methodologies for the key experiments cited.

Cell Viability Assays

Cell viability assays are fundamental in determining the cytotoxic effect of a compound on cancer cells harboring specific EGFR mutations versus those with wild-type EGFR.

Objective: To measure the concentration of this compound required to inhibit the proliferation of cancer cell lines by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines with defined EGFR genotypes (e.g., PC-9 for Exon 19 deletion, A431 for wild-type EGFR) and Ba/F3 engineered cell lines expressing specific EGFR mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of cell number.

  • Data Analysis: The absorbance or luminescence readings are converted to percentage of cell viability relative to the vehicle control. The IC50 values are then calculated by fitting the data to a dose-response curve.

Kinase Inhibition Assays

Biochemical kinase assays directly measure the ability of an inhibitor to block the enzymatic activity of the EGFR kinase domain.

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of purified EGFR (wild-type and mutant forms) by 50% (IC50).

Methodology:

  • Reagents: Purified recombinant EGFR kinase domains (wild-type and various mutants), a suitable substrate (e.g., a synthetic peptide), and ATP are required.

  • Assay Principle: A common method is the mobility shift assay. In this format, a small fluorescently labeled peptide substrate is phosphorylated by the EGFR kinase. The phosphorylated and non-phosphorylated peptides are then separated by electrophoresis based on their charge difference, allowing for quantification of kinase activity.

  • Procedure:

    • The EGFR kinase is incubated with varying concentrations of this compound.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined time at a controlled temperature.

    • The reaction is stopped, and the products are analyzed to determine the extent of substrate phosphorylation.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined from the resulting dose-response curve.

Visualizing the Mechanism and Workflow

To further clarify the context of this compound's action and the experimental process for determining its selectivity, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling WT_EGFR Wild-Type EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway WT_EGFR->RAS_RAF_MEK_ERK Normal Signaling PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway WT_EGFR->PI3K_AKT_mTOR Mutant_EGFR Mutant EGFR (e.g., L858R, Ex19del, T790M) Mutant_EGFR->RAS_RAF_MEK_ERK Constitutive Activation Mutant_EGFR->PI3K_AKT_mTOR Ligand Ligand (e.g., EGF) Ligand->WT_EGFR Ligand->Mutant_EGFR This compound This compound This compound->WT_EGFR Weak Inhibition This compound->Mutant_EGFR Potent Inhibition Cell_Proliferation Cell Proliferation, Survival, and Growth RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: EGFR signaling pathway and the selective inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_reagents Reagents Kinase_Assay Biochemical Kinase Assay (e.g., Mobility Shift Assay) Data_Analysis Data Analysis and IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Assay->Data_Analysis Recombinant_EGFR Recombinant EGFR Proteins (WT and Mutants) Recombinant_EGFR->Kinase_Assay Cell_Lines Cancer Cell Lines (Defined EGFR Genotypes) Cell_Lines->Cell_Assay This compound This compound Compound This compound->Kinase_Assay This compound->Cell_Assay Selectivity_Profile Selectivity Profile: Mutant vs. Wild-Type Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for determining this compound selectivity.

Conclusion

The preclinical data for this compound, the active metabolite of furmonertinib, compellingly demonstrates its high degree of selectivity for clinically relevant EGFR mutations over wild-type EGFR. This selectivity, established through rigorous in vitro kinase and cell-based assays, is a key molecular feature that contributes to its potent anti-tumor activity and favorable therapeutic window. The methodologies and data presented in this guide provide a comprehensive technical overview for professionals in the field of oncology drug development, underscoring the rational design and precision targeting capabilities of this third-generation EGFR inhibitor.

References

Preclinical Data Summary of AST5902: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] As an irreversible, mutant-selective EGFR inhibitor, Alflutinib and its active metabolite this compound are designed to target both activating EGFR mutations and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[2][3] Preclinical data indicates that this compound exhibits remarkable antineoplastic activity, comparable to its parent compound, Alflutinib.[2] This guide provides a comprehensive summary of the available preclinical data for Alflutinib and, by extension, its active metabolite this compound, focusing on in vitro activity, in vivo efficacy, and the methodologies employed in these studies.

In Vitro Activity

The in vitro potency of Alflutinib has been evaluated against various EGFR mutations, demonstrating significant inhibitory activity against clinically relevant mutations while sparing wild-type (WT) EGFR to a greater extent than earlier generation TKIs.

Table 1: In Vitro Inhibitory Activity of Alflutinib Against EGFR Mutations
EGFR MutationCell Line/Assay PlatformIC50 (nM)Reference
G719SBa/F312.4[4]
S768IBa/F321.6[4]
L861QBa/F33.8[4]
Exon 20 Insertion (p.H773_V774insNPH)Ba/F311-20 (median range)[5]
Exon 20 Insertion (p.V769_D770insASV)Ba/F311-20 (median range)[5]
Exon 20 Insertion (p.D770_N771insSVD)Ba/F311-20 (median range)[5]
Exon 20 Insertion (p.D770_N771NPG)Ba/F311-20 (median range)[5]

Note: Specific IC50 values for this compound are not publicly available; however, it is reported to have similar antitumor activity to Alflutinib.[1][2]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated the potent antitumor activity of Alflutinib in non-small cell lung cancer (NSCLC) models harboring EGFR mutations.

Table 2: In Vivo Antitumor Efficacy of Alflutinib in NSCLC Xenograft Models
Xenograft ModelEGFR Mutation(s)Animal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Patient-Derived Xenograft (LU1868)L858R / T790MNude Mice10 mg/kg and 30 mg/kgPotent antitumor activity reported (quantitative TGI not specified)[2]
EGFR 20ins ModelsExon 20 InsertionsNot SpecifiedHigh-dose Furmonertinib (160mg qd)Encouraging anti-tumor activity observed[6]

Note: Specific in vivo efficacy data for this compound is not publicly available; however, it is reported to have similar antitumor activity to Alflutinib.[1][2]

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (Ba/F3 Cell-Based)

This assay is commonly used to determine the potency of EGFR inhibitors against specific EGFR mutations.

  • Cell Line Engineering: Murine pro-B cell line, Ba/F3, which is dependent on IL-3 for survival, is engineered to express various human EGFR mutations. In the presence of EGF, these cells can proliferate independently of IL-3.

  • Cell Culture: The engineered Ba/F3 cells are cultured in appropriate media supplemented with EGF.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., Alflutinib).

  • Viability Assessment: After a set incubation period (typically 72 hours), cell viability is assessed using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.

  • IC50 Determination: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are utilized to evaluate the in vivo efficacy of anticancer agents.[7][8][9]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor tissue.[7]

  • Tumor Implantation: Human NSCLC cells or tumor fragments from a patient are implanted subcutaneously into the flank of the mice.[7]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.[8]

  • Drug Administration: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. The test compound (e.g., Alflutinib) is administered orally at various doses and schedules.[8]

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group. Other endpoints may include tumor regression and survival.

Visualizations

EGFR Signaling Pathway and Inhibition by this compound

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR This compound This compound This compound->EGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for In Vitro IC50 Determination

In_Vitro_Workflow start Start cell_culture Culture EGFR-mutant Ba/F3 cells start->cell_culture seeding Seed cells into multi-well plates cell_culture->seeding treatment Treat with serial dilutions of this compound seeding->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform cell viability assay incubation->viability_assay data_analysis Analyze data and calculate IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro determination of IC50 values.

General Experimental Workflow for In Vivo Xenograft Studies

In_Vivo_Workflow start Start implantation Implant human NSCLC tumor cells/tissue into immunocompromised mice start->implantation tumor_growth Monitor tumor growth implantation->tumor_growth randomization Randomize mice into control and treatment groups tumor_growth->randomization dosing Administer this compound or vehicle control randomization->dosing monitoring Continue monitoring tumor volume and animal health dosing->monitoring endpoint Endpoint analysis: Tumor Growth Inhibition (TGI) monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo xenograft efficacy studies.

References

Methodological & Application

Application Note: In Vitro Efficacy of AST5902 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR)[1]. Targeted therapies using EGFR tyrosine kinase inhibitors (TKIs) have become a cornerstone of treatment for these patients[2][3][4]. AST5902 is the principal and active metabolite of Alflutinib, a third-generation EGFR inhibitor designed to be effective against both initial activating EGFR mutations and the common T790M resistance mutation[5][6][7][8]. Like its parent compound, this compound functions by competitively inhibiting the ATP binding site of the EGFR kinase domain, which blocks receptor autophosphorylation and suppresses downstream pro-survival signaling pathways, such as the PI3K-Akt and Ras-Raf-MEK-ERK cascades[9][10][11][12].

This document provides detailed protocols for evaluating the in vitro activity of this compound against NSCLC cell lines. The described assays are designed to assess its impact on cell viability, long-term clonogenic survival, and its mechanism of action via inhibition of EGFR signaling.

Signaling Pathway

The diagram below illustrates the canonical EGFR signaling pathway and the mechanism of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways that drive cell proliferation and survival. This compound blocks this initial phosphorylation step.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation PI3K PI3K pEGFR->PI3K Ras Ras pEGFR->Ras This compound This compound This compound->EGFR Inhibits ATP Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound.

Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis arrow arrow start Culture NSCLC Cell Lines (e.g., HCC827, NCI-H1975) seed Seed Cells into Plates (96-well, 6-well) start->seed treat Treat with this compound (Dose-Response) seed->treat viability Cell Viability Assay (MTT / MTS, 72h) treat->viability western Western Blot (2-24h) treat->western colony Colony Formation (10-14 days) treat->colony ic50 Calculate IC50 Values viability->ic50 blot_quant Quantify Protein Bands (p-EGFR, p-Akt) western->blot_quant colony_count Stain & Count Colonies colony->colony_count

Caption: General workflow for this compound in vitro assays.

Data Presentation

Quantitative data from the cell viability assays should be summarized to determine the half-maximal inhibitory concentration (IC50). Results can be presented in a clear, tabular format for comparison across different cell lines.

Table 1: Example IC50 Values for this compound in NSCLC Cell Lines

Cell Line Cancer Type EGFR Status IC50 (nM) of this compound Assay Type
HCC827 Non-Small Cell Lung Cancer Exon 19 Deletion Example: 8.5 MTT
PC-9 Non-Small Cell Lung Cancer Exon 19 Deletion Example: 10.2 MTT
NCI-H1975 Non-Small Cell Lung Cancer L858R, T790M Example: 45.7 MTS
A549 Non-Small Cell Lung Cancer Wild-Type Example: >10,000 MTT

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Use NSCLC cell lines with known EGFR mutation status (e.g., HCC827 for EGFR exon 19 deletion, NCI-H1975 for L858R/T790M mutations, and A549 or H1299 for EGFR wild-type).

  • Culture Medium: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂[13].

  • Subculture: Passage cells when they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase before starting experiments[13].

Protocol for Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability[12][14].

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count[12].

    • Seed 3,000-8,000 cells per well in 100 µL of complete medium into a 96-well plate[12].

    • Incubate overnight to allow for cell attachment[12].

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM)[6][7].

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound[12].

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator[12].

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well[12][15].

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible[14][15].

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[12].

    • Shake the plate gently for 10 minutes to ensure complete solubilization[12].

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader[12][15].

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol for Western Blot Analysis of EGFR Signaling

Western blotting is used to detect changes in protein phosphorylation, confirming the inhibitory effect of this compound on EGFR and its downstream targets[9][16].

  • Cell Treatment and Lysis:

    • Seed 1-2 x 10⁶ cells in 6-well plates and allow them to attach overnight.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation[9].

    • Treat cells with desired concentrations of this compound for 2-4 hours.

    • Stimulate the cells with 100 ng/mL of human EGF for 15-30 minutes to induce EGFR phosphorylation[9].

    • Wash cells twice with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors[10].

    • Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris[10].

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA protein assay[9][10].

    • Normalize samples to equal protein concentrations, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes[9][10].

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel[9][10].

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane[10].

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature[10].

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Recommended antibodies include:

      • Phospho-EGFR (Tyr1068)

      • Total EGFR

      • Phospho-Akt (Ser473)

      • Total Akt

      • β-Actin (as a loading control)

    • Wash the membrane three times with TBST[10].

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[10].

    • Wash the membrane again three times with TBST[10].

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system[10][17].

Protocol for Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of a single cell to proliferate into a colony, indicating its cytostatic or cytotoxic potential[13].

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates[13].

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or a vehicle control.

    • Incubate the plates for 10-14 days, replacing the medium with freshly prepared drug-containing medium every 3-4 days[18].

  • Colony Staining and Quantification:

    • After the incubation period, when visible colonies (>50 cells) have formed in the control wells, aspirate the medium.

    • Wash the wells gently with PBS[13][19].

    • Fix the colonies with 1 mL of 100% methanol for 15 minutes[13].

    • Stain the colonies with 0.5% crystal violet solution for 20-30 minutes[13].

    • Carefully wash the wells with tap water to remove excess stain and allow them to air dry[13].

    • Count the number of colonies in each well. The plating efficiency and surviving fraction can be calculated to quantify the effect of the treatment.

References

Determining the Potency of AST5902: IC50 Measurement in H1975 and PC-9 Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of AST5902 in the non-small cell lung cancer (NSCLC) cell lines H1975 and PC-9. This compound is the primary active metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Understanding its potency against NSCLC cell lines with different EGFR mutation statuses is critical for preclinical assessment. The H1975 cell line harbors both the EGFR L858R activating mutation and the T790M resistance mutation, while the PC-9 cell line possesses an EGFR exon 19 deletion, rendering it sensitive to first-generation EGFR TKIs.[3][4][5][6] This protocol details the cell culture, treatment, and viability assay procedures necessary to generate a dose-response curve and calculate the IC50 value.

Introduction

Third-generation EGFR TKIs have emerged as a vital therapeutic strategy for NSCLC patients who have developed resistance to earlier-generation inhibitors, often due to the acquisition of the T790M mutation. Alflutinib and its active metabolite, this compound, are designed to selectively inhibit both the sensitizing EGFR mutations (like L858R and exon 19 deletions) and the T790M resistance mutation.[2]

Determining the IC50 value is a fundamental step in the preclinical evaluation of a compound's potency. This value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In this context, we will measure the inhibition of cell proliferation and viability in two well-characterized NSCLC cell lines:

  • PC-9: Highly sensitive to EGFR TKIs due to an exon 19 deletion.

  • H1975: Resistant to first-generation TKIs due to the presence of the T790M mutation in addition to the L858R activating mutation.[3][4]

By comparing the IC50 values of this compound in these two cell lines, researchers can quantify its efficacy against both TKI-sensitive and TKI-resistant forms of NSCLC.

Data Presentation

The following table summarizes the expected IC50 values for this compound in H1975 and PC-9 cells, based on typical results for third-generation EGFR inhibitors. The actual values must be determined experimentally.

Cell LineEGFR Mutation StatusExpected this compound IC50 (nM)
PC-9Exon 19 Deletion1 - 20
H1975L858R & T790M5 - 50

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • NCI-H1975 (ATCC® CRL-5908™)

    • PC-9 (Sigma-Aldrich® 90071810)

  • Base Media and Reagents:

    • RPMI-1640 Medium (Gibco, Cat. No. 61870036)[7]

    • Fetal Bovine Serum (FBS), Qualified (Gibco, Cat. No. A3160401)[7]

    • Penicillin-Streptomycin (10,000 U/mL) (Gibco, Cat. No. 15140122)

    • TrypLE™ Express Enzyme (1X), no phenol red (Gibco, Cat. No. 12604013)[7]

    • DPBS, no calcium, no magnesium (Gibco, Cat. No. 14190144)

    • HEPES (1M) (Gibco, Cat. No. 15630080)[7]

    • Sodium Pyruvate (100 mM) (Gibco, Cat. No. 11360070)[7]

  • Test Compound:

    • This compound Trimesylate (MedChemExpress, Cat. No. HY-111568A)[1]

    • Dimethyl sulfoxide (DMSO), anhydrous (Sigma-Aldrich, Cat. No. D2650)

  • Cell Viability Assay:

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (Sigma-Aldrich, Cat. No. M5655)[8][9]

  • Labware:

    • 96-well, flat-bottom, opaque-walled microplates (for luminescent assays) or clear-walled plates (for colorimetric assays)

    • Sterile cell culture flasks (T-75)

    • Serological pipettes

    • Micropipettes and sterile tips

    • Hemocytometer or automated cell counter

Cell Culture
  • Maintain H1975 and PC-9 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 3-4 days to maintain them in the exponential growth phase.[7] Do not allow the cells to exceed 90% confluency.

Cell Viability and IC50 Determination Assay
  • Cell Seeding:

    • Harvest cells that are approximately 80-90% confluent using TrypLE™ Express.

    • Perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.

    • Dilute the cell suspension to a final concentration of 4 x 10⁴ cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in a density of 4,000 cells per well.[10][11]

    • Include wells with medium only to serve as a background control.

    • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete growth medium to create a range of treatment concentrations (e.g., 0, 0.1, 1, 10, 100, 1000, 10000 nM).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Treat each concentration in triplicate.

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C and 5% CO2.[8]

  • Cell Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

Data Analysis
  • Subtract the average background luminescence (from the medium-only wells) from all other measurements.

  • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[8]

Visualizations

Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R / Exon 19 del + T790M in H1975) Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture H1975 & PC-9 Cells Seed 2. Seed Cells in 96-well Plates (4,000 cells/well) Culture->Seed Dilute 3. Prepare this compound Serial Dilutions Treat 4. Treat Cells & Incubate for 72h Dilute->Treat Assay 5. Add CellTiter-Glo® & Read Luminescence Analyze 6. Normalize Data & Plot Dose-Response Curve Assay->Analyze Calculate 7. Calculate IC50 Value (Non-linear Regression) Analyze->Calculate

References

Application Notes: Determination of AST5902 Cytotoxicity using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for assessing the cytotoxic effects of AST5902, the principal metabolite of the EGFR inhibitor Alflutinib, on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for quantifying cell viability and proliferation.

Target Audience

This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research who are investigating the pharmacological properties of this compound.

Experimental Principles

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The quantity of these formazan crystals, which are subsequently solubilized, is directly proportional to the number of living cells. The absorbance of the resulting colored solution can be measured using a spectrophotometer, providing a quantitative assessment of cell viability.[1]

EGFR Signaling Pathway

This compound is the primary metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor.[2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. EGFR inhibitors block these downstream signals, leading to a reduction in cancer cell viability.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound (Alflutinib Metabolite) This compound->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocol: MTT Assay

This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials and Reagents
  • This compound compound

  • Selected cancer cell line (e.g., A549, PC-9)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure
  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium.[3]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. A common starting range for a new EGFR inhibitor is 0.1 nM to 100 µM.[3]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).[3]

    • After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition and Incubation:

    • Following the 72-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.[2] During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

    • Read the plate within one hour of adding the solubilization solution.

Experimental Workflow

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 seed_cells Seed cells in 96-well plate (3,000-8,000 cells/well) incubate_24h_adhesion Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate_24h_adhesion prepare_this compound Prepare serial dilutions of this compound treat_cells Add this compound dilutions to cells prepare_this compound->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add 10 µL of MTT solution incubate_4h_formazan Incubate for 2-4 hours add_mtt->incubate_4h_formazan solubilize Solubilize formazan with DMSO incubate_4h_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT-based cell viability assay.

Data Presentation and Analysis

Suggested Concentration Range for this compound

Since no specific IC50 data for this compound is publicly available, a broad concentration range should be initially screened to determine its potency. Based on the activity of its parent compound, Alflutinib, and other EGFR inhibitors, a logarithmic dilution series is recommended.

Concentration Point Suggested Concentration (µM) Notes
1100Highest concentration to establish a maximum inhibitory effect.
21010-fold dilution.
3110-fold dilution.
40.110-fold dilution.
50.0110-fold dilution.
60.00110-fold dilution.
70.000110-fold dilution.
8Vehicle ControlMedium with DMSO.
9Untreated ControlMedium only.

This initial experiment will help to narrow down the effective concentration range for subsequent, more detailed IC50 determination.

Calculation of Cell Viability and IC50
  • Background Correction: Subtract the average absorbance of the blank wells (medium only) from the readings of all other wells.

  • Percentage of Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • IC50 Determination: Plot the percentage of viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[3]

References

AST5902 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the principal and active metabolite of Alflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] It exerts antineoplastic activity and is crucial for the overall pharmacological effects in the treatment of non-small cell lung cancer, particularly in cases with activating EGFR mutations and the T790M resistance mutation.[2][3] This document provides detailed application notes and protocols for the solubilization and use of this compound in research settings, with a focus on its application in cell culture experiments.

Data Presentation: Solubility of this compound

The solubility of a compound is a critical factor in the design and reproducibility of in vitro and in vivo experiments. The following table summarizes the known solubility of this compound trimesylate in Dimethyl Sulfoxide (DMSO) and provides guidance for its use in cell culture media.

SolventConcentrationMolar EquivalentNotes
DMSO 50 mg/mL59.32 mMUltrasonic treatment may be required to achieve full dissolution.[1][4] It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can affect solubility.[1]
Cell Culture Media Not directly solubleDiluted from DMSO stockThe final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cellular toxicity.[5][6][7]
In Vivo Formulations ≥ 2.5 mg/mL2.97 mMCo-solvent formulations containing DMSO are used for in vivo applications.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of this compound trimesylate in DMSO.

Materials:

  • This compound trimesylate powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Aseptically weigh the desired amount of this compound trimesylate powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, place the tube in a water bath sonicator and sonicate until the solution is clear.[1] Intermittent heating may also aid dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][5]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

This protocol describes the dilution of the DMSO stock solution into cell culture medium for use in cellular assays.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium (specific to the cell line being used)

  • Sterile dilution tubes

Procedure:

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentration.

  • Crucially, ensure the final concentration of DMSO in the working solution is not cytotoxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep it as low as possible (e.g., ≤0.1%).[8] A DMSO-only control should be included in all experiments to account for any solvent effects.[6]

  • To avoid precipitation of the compound, add the DMSO stock solution to the cell culture medium dropwise while gently vortexing.[7][9]

  • Use the freshly prepared working solution immediately for treating cells.

Visualization of Key Processes

Experimental Workflow for Cell-Based Assays

The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.

G cluster_prep Preparation cluster_exp Experiment cluster_controls Controls A Weigh this compound Powder B Dissolve in DMSO A->B C Sonicate if Necessary B->C D Aliquot and Store Stock Solution (-20°C or -80°C) C->D E Thaw Stock Solution D->E For each experiment F Serially Dilute in Cell Culture Medium E->F G Treat Cells with Working Solution F->G H Incubate and Analyze G->H I Vehicle Control (Medium + DMSO) J Untreated Control

Workflow for preparing and using this compound.
This compound Signaling Pathway: EGFR Inhibition

This compound functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Upon binding of a ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating several downstream signaling cascades that promote cell proliferation, survival, and metastasis. This compound blocks this process.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation This compound This compound This compound->EGFR

This compound inhibits the EGFR signaling pathway.

References

Application Notes and Protocols for AST5902 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of AST5902 trimesylate for use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring the consistency and reproducibility of experimental results.

Compound Information

This compound is the principal active metabolite of Alflutinib (AST2818) and functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It is supplied as this compound trimesylate.

PropertyValueReference
Chemical Name N-(5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-2-{methyl[2-(methylamino)ethyl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide; tris(methanesulfonic acid)[1]
Molecular Formula C30H41F3N8O11S3[1][2]
Molecular Weight 842.88 g/mol [1][2][5]
CAS Number 2929417-90-1[1]
Appearance Yellow to orange solid[2]
Solubility Data

The solubility of this compound trimesylate is a critical factor in the preparation of stock solutions. It is important to use high-quality, anhydrous solvents to achieve the desired concentrations.

SolventMaximum ConcentrationNotesReference
DMSO 50 mg/mL (59.32 mM)Use of fresh, anhydrous DMSO is recommended. Sonication may be required for complete dissolution. Hygroscopic DMSO can significantly reduce solubility.[1][2][3][5]
Water 100 mg/mL-[5]
Ethanol Insoluble-[5]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol details the preparation of a 50 mM stock solution of this compound in DMSO, suitable for further dilution in cell culture media for various in vitro assays.

Materials:

  • This compound trimesylate powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 50 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 50 mmol/L × 0.001 L × 842.88 g/mol × 1000 mg/g = 42.14 mg

  • Dissolution:

    • Aseptically weigh 42.14 mg of this compound trimesylate powder and transfer it to a sterile vial.

    • Add 1 mL of anhydrous, sterile DMSO.

    • Vortex the solution thoroughly for 2-3 minutes.

    • If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.[1][2][3]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[2][5]

    • Avoid repeated freeze-thaw cycles.[2][5]

Protocol 2: Preparation of Formulation for In Vivo Oral Administration

This protocol provides two options for preparing a formulation of this compound suitable for oral gavage in animal models. These formulations aim to enhance the bioavailability of the compound.

Materials:

  • This compound trimesylate powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • 20% SBE-β-CD in Saline

  • Sterile tubes

  • Vortex mixer

Formulation A: DMSO/PEG300/Tween-80/Saline [2]

This formulation results in a clear solution with a solubility of at least 2.5 mg/mL (2.97 mM).[2]

Procedure:

  • Prepare a 25 mg/mL stock solution in DMSO.

  • To prepare 1 mL of the final formulation:

    • Add 100 µL of the 25 mg/mL this compound stock in DMSO to 400 µL of PEG300. Mix thoroughly.[2]

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.[2]

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.[2]

Formulation B: DMSO/SBE-β-CD in Saline [2]

This formulation also yields a clear solution with a solubility of at least 2.5 mg/mL (2.97 mM).[2]

Procedure:

  • Prepare a 25 mg/mL stock solution in DMSO.

  • To prepare 1 mL of the final formulation:

    • Add 100 µL of the 25 mg/mL this compound stock in DMSO to 900 µL of 20% SBE-β-CD in saline.[2]

    • Mix thoroughly until a clear solution is obtained.

Signaling Pathway and Experimental Workflow

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase involved in cell proliferation, survival, and differentiation. The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which ultimately promote tumor growth and survival. This compound blocks the kinase activity of EGFR, thereby inhibiting these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Grb2 Grb2/Sos EGFR->Grb2 Activates Ligand EGF Ligand Ligand->EGFR Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing this compound stock solutions for experimental use.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate for Complete Dissolution add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols: AST5902 Xenograft Mouse Model for Lung Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Alflutinib and its metabolite this compound are designed to selectively and irreversibly inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] Preclinical studies utilizing xenograft mouse models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of new anti-cancer agents like this compound. This document provides a comprehensive overview of the application of this compound in lung cancer xenograft models, including detailed experimental protocols and representative data.

Mechanism of Action

This compound, as an active metabolite of a third-generation EGFR inhibitor, targets the ATP-binding site of the EGFR kinase domain. Its mechanism involves the formation of a covalent bond with a cysteine residue (C797) in the active site of the EGFR protein. This irreversible binding effectively blocks the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis, such as the PI3K/AKT and MAPK pathways. A key advantage of third-generation inhibitors is their high selectivity for mutant EGFR over wild-type (WT) EGFR, which is expected to lead to a more favorable therapeutic window with reduced toxicity.

EGFR Signaling Pathway Inhibition by this compound

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Dimerization_Activation Dimerization & Autophosphorylation EGFR->Dimerization_Activation Activates This compound This compound This compound->Dimerization_Activation Inhibits (Irreversibly) PI3K PI3K Dimerization_Activation->PI3K RAS RAS Dimerization_Activation->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation, Survival, Metastasis mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Preclinical Data in Xenograft Models

While extensive peer-reviewed publications detailing the preclinical xenograft studies of this compound are limited, conference presentations and clinical trial documents have provided insights into its in vivo activity. The data is often presented for the parent drug, Alflutinib (Furmonertinib), from which this compound is generated in vivo.

In Vivo Efficacy of Alflutinib and this compound
Model TypeCancer Cell Line/PDXEGFR Mutation StatusCompoundDose (mg/kg, QD)Tumor Growth InhibitionSource
Subcutaneous XenograftPC-9Exon 19 DeletionAlflutinib (AST2818)10Complete Tumor RegressionMusib et al., 2022
Subcutaneous XenograftNot SpecifiedNot SpecifiedThis compound3Dose-dependentMusib et al., 2022
Subcutaneous XenograftNot SpecifiedNot SpecifiedThis compound10Dose-dependentMusib et al., 2022
Subcutaneous XenograftNot SpecifiedNot SpecifiedThis compound30Dose-dependentMusib et al., 2022
Patient-Derived Xenograft (PDX)Not SpecifiedExon 20 InsertionFurmonertinibClinically Relevant DosesTumor Growth InhibitionNilsson et al., 2024

Experimental Protocols

The following are detailed protocols for establishing and utilizing a lung cancer xenograft mouse model to evaluate the efficacy of this compound. These protocols are based on standard methodologies for this type of research.

Experimental Workflow

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis & Endpoints Cell_Culture 1. NSCLC Cell Culture (e.g., PC-9, NCI-H1975) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Grouping 5. Randomization into Treatment Groups Tumor_Growth->Grouping Dosing 6. This compound/Vehicle Administration (Oral Gavage) Grouping->Dosing Measurement 7. Tumor Volume & Body Weight Measurement Dosing->Measurement Endpoint 8. Study Endpoint Reached Measurement->Endpoint Tissue_Collection 9. Tumor & Tissue Collection Endpoint->Tissue_Collection Ex_Vivo 10. Ex Vivo Analysis (Western Blot, IHC, etc.) Tissue_Collection->Ex_Vivo Data_Analysis 11. Statistical Analysis of Tumor Growth Ex_Vivo->Data_Analysis

Caption: Workflow for an this compound lung cancer xenograft study.

Protocol 1: Subcutaneous Xenograft Model Establishment

1. Cell Line Selection and Culture:

  • Select appropriate human NSCLC cell lines based on EGFR mutation status. For T790M-positive models, NCI-H1975 (L858R/T790M) is a common choice. For sensitizing mutations, PC-9 (Exon 19 deletion) or HCC827 (Exon 19 deletion) can be used.
  • Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

  • Use 6-8 week old female athymic nude mice (nu/nu) or other immunocompromised strains (e.g., NOD-SCID).
  • Acclimatize the animals for at least one week before the experiment.

3. Cell Implantation:

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.
  • Wash the cells with sterile phosphate-buffered saline (PBS).
  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
  • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

Protocol 2: this compound Administration and Efficacy Evaluation

1. Tumor Growth Monitoring and Grouping:

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

2. Drug Preparation and Administration:

  • This compound can be formulated for oral administration. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water.
  • Administer this compound or the vehicle control daily via oral gavage at the desired doses (e.g., 3, 10, 30 mg/kg).

3. Efficacy Assessment:

  • Continue to measure tumor volume and body weight every 2-3 days throughout the study.
  • Monitor the general health of the animals daily.
  • The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as: TGI (%) = [1 - (average tumor volume of treated group at end of study / average tumor volume of control group at end of study)] x 100.
  • Euthanize the mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if they show signs of significant morbidity.

Protocol 3: Ex Vivo Pharmacodynamic Analysis

1. Tissue Collection:

  • At the end of the study, euthanize the mice and excise the tumors.
  • Divide the tumor tissue for different analyses (e.g., snap-freeze in liquid nitrogen for western blotting, fix in 10% neutral buffered formalin for immunohistochemistry).

2. Western Blotting:

  • Homogenize the frozen tumor tissue and extract proteins.
  • Perform western blotting to assess the levels of key proteins in the EGFR signaling pathway, such as phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. This will confirm the on-target activity of this compound.

3. Immunohistochemistry (IHC):

  • Embed the formalin-fixed tissue in paraffin and section it.
  • Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular effects of this compound treatment.

Conclusion

The this compound xenograft mouse model is an essential preclinical tool for the evaluation of this third-generation EGFR inhibitor in the context of NSCLC. The available data, although limited in the public domain, suggests that this compound and its parent compound, Alflutinib, exhibit significant anti-tumor activity in models harboring EGFR mutations, including the T790M resistance mutation. The protocols outlined in this document provide a framework for conducting robust in vivo studies to further characterize the efficacy and mechanism of action of this compound, thereby supporting its clinical development for the treatment of EGFR-mutated lung cancer.

References

Application Notes and Protocols for AST5902 in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AST5902 is the principal and active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Alflutinib and this compound are potent inhibitors of both EGFR-sensitizing mutations and the T790M resistance mutation, which are critical drivers in certain types of non-small cell lung cancer (NSCLC).[1][2][3][4] Preclinical studies have demonstrated the anti-tumor activity of Alflutinib and its metabolite this compound, making them significant compounds for cancer research.[1][5]

These application notes provide a detailed protocol for the in vivo evaluation of this compound in a murine xenograft model of human NSCLC. The protocol outlines animal model selection, preparation and administration of this compound, and methods for assessing treatment efficacy.

Data Presentation

Table 1: Formulation of this compound for Oral Administration in Mice
ComponentProtocol 1 (Aqueous Suspension)Protocol 2 (Solubilized Formulation)
Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% (20% SBE-β-CD in Saline)
Solubility ≥ 2.5 mg/mL≥ 2.5 mg/mL
Preparation Add solvents sequentially to this compound trimesylate powder. Vortex or sonicate to dissolve.Dissolve this compound trimesylate in DMSO first, then add the SBE-β-CD solution.
Storage Prepare fresh daily. If necessary, store at -20°C for up to one month.[1]Prepare fresh daily. If necessary, store at -20°C for up to one month.[1]

SBE-β-CD: Sulfobutylether-β-cyclodextrin

Table 2: Example Dosing and Monitoring Schedule for a 28-day Efficacy Study
ParameterDetails
Animal Model Athymic Nude Mice (e.g., BALB/c nude) or NOD/SCID mice
Tumor Model Subcutaneous xenograft of human NSCLC cells with EGFR T790M mutation (e.g., NCI-H1975)
Treatment Groups 1. Vehicle Control (p.o., daily) 2. This compound (e.g., 25 mg/kg, p.o., daily) 3. This compound (e.g., 50 mg/kg, p.o., daily) 4. Positive Control (e.g., Osimertinib, 25 mg/kg, p.o., daily)
Dosing Route Oral gavage (p.o.)
Dosing Frequency Once daily
Dosing Volume 100 µL (or 5-10 mL/kg)
Treatment Duration 28 days
Tumor Volume Measurement Every 3-4 days
Body Weight Measurement Every 3-4 days
Endpoint Tumor volume, body weight, and overall survival

Experimental Protocols

Preparation of this compound Formulation

This protocol describes the preparation of a 5 mg/mL stock solution of this compound for oral administration.

Materials:

  • This compound trimesylate powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound trimesylate powder.

  • For Protocol 1 (Aqueous Suspension): a. In a sterile tube, add 10% of the final volume as DMSO and dissolve the this compound powder. b. Add 40% PEG300 and vortex thoroughly. c. Add 5% Tween-80 and vortex until the solution is clear. d. Add 45% sterile saline to reach the final desired concentration and vortex.[1]

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Prepare the formulation fresh each day before administration.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines the procedure for a typical subcutaneous xenograft study to evaluate the anti-tumor efficacy of this compound.

Materials:

  • 6-8 week old female athymic nude mice

  • Human NSCLC cell line (e.g., NCI-H1975)

  • Matrigel (optional)

  • Sterile PBS

  • Trypan blue

  • Hemocytometer

  • Syringes and needles (27G)

  • Calipers

  • Animal balance

  • Oral gavage needles

Procedure:

  • Cell Preparation and Implantation: a. Culture the selected human cancer cell line under appropriate conditions. b. Harvest cells by trypsinization, wash with sterile PBS, and perform a cell count using a hemocytometer and trypan blue to ensure viability. c. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. d. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Group Randomization: a. Monitor tumor growth every 3-4 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. b. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Administration: a. Administer this compound or vehicle control daily via oral gavage according to the assigned treatment groups. b. Monitor the body weight of the mice every 3-4 days as an indicator of toxicity.

  • Efficacy Assessment: a. Measure tumor volume every 3-4 days for the duration of the study (e.g., 28 days). b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology). c. The primary efficacy endpoint is the inhibition of tumor growth.

Mandatory Visualization

G cluster_0 Experimental Workflow for this compound In Vivo Efficacy A Cell Culture (Human NSCLC Cells, e.g., NCI-H1975) B Cell Implantation (Subcutaneous injection in nude mice) A->B C Tumor Growth Monitoring B->C D Randomization into Groups (Tumor Volume ~100-150 mm³) C->D E Daily Oral Administration D->E F Tumor & Body Weight Measurement (Every 3-4 days) E->F G Endpoint Analysis (Tumor Growth Inhibition, etc.) E->G F->E

Caption: Workflow for a murine xenograft study of this compound.

G cluster_1 This compound (Alflutinib Metabolite) Mechanism of Action GF Growth Factors (e.g., EGF) EGFR EGFR Receptor (with activating or T790M mutation) GF->EGFR P Phosphorylation EGFR->P This compound This compound This compound->EGFR Inhibition DS Downstream Signaling (e.g., PI3K/AKT, MAPK pathways) P->DS Response Tumor Cell Proliferation, Survival, and Growth DS->Response

Caption: Simplified signaling pathway of EGFR and inhibition by this compound.

References

Application Notes and Protocols: Cell-Based Assays to Measure AST5902 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the active metabolite of Alflutinib (Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1][2][3]. Third-generation EGFR TKIs are designed to selectively inhibit EGFR activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR[2][3]. Measuring the target engagement of this compound in a cellular context is critical for understanding its mechanism of action, potency, and selectivity. This document provides detailed protocols for a suite of cell-based assays to quantify the interaction of this compound with its target, EGFR, and the functional consequences of this engagement.

The assays described herein are designed to provide a comprehensive profile of this compound activity, including direct target binding, inhibition of receptor phosphorylation, downstream signaling modulation, and impact on cell viability. These methods are essential for preclinical drug development and for elucidating the structure-activity relationship (SAR) of novel EGFR inhibitors.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades critical for cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways[4]. This compound is expected to inhibit EGFR autophosphorylation, thereby blocking these downstream signals.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds pEGFR pEGFR EGFR->pEGFR Autophosphorylation This compound This compound This compound->pEGFR Inhibits GRB2 GRB2 pEGFR->GRB2 PI3K PI3K pEGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Survival Survival AKT->Survival

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Data Presentation

The following tables summarize representative quantitative data for a third-generation EGFR inhibitor, which can be used as a benchmark for evaluating this compound. Note: Specific experimental data for this compound is not publicly available. The data presented is representative of a typical third-generation EGFR inhibitor.

Table 1: Direct Target Engagement of a Representative 3rd-Gen EGFR Inhibitor

Assay TypeCell LineTargetMetricValue (nM)
NanoBRETHEK293EGFR (L858R/T790M)IC505.5
Cellular Thermal Shift Assay (CETSA)NCI-H1975EGFR (L858R/T790M)EC5015.2

Table 2: Inhibition of EGFR Phosphorylation and Downstream Signaling by a Representative 3rd-Gen EGFR Inhibitor

Assay TypeCell LineTarget MeasuredMetricValue (nM)
Western Blot / ELISANCI-H1975p-EGFR (Y1068)IC508.1
Western Blot / ELISANCI-H1975p-AKT (S473)IC5012.5
Western Blot / ELISANCI-H1975p-ERK1/2 (T202/Y204)IC5010.3

Table 3: Anti-proliferative Activity of a Representative 3rd-Gen EGFR Inhibitor

Assay TypeCell LineEGFR Mutation StatusMetricValue (nM)
Cell Viability (MTT/CTG)NCI-H1975L858R/T790MGI509.7
Cell Viability (MTT/CTG)HCC827del19GI506.2
Cell Viability (MTT/CTG)A549Wild-TypeGI50>1000

Experimental Protocols

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to EGFR in live cells using Bioluminescence Resonance Energy Transfer (BRET).

NanoBRET_Workflow Start Start Transfect Transfect cells with NanoLuc®-EGFR fusion vector Start->Transfect Seed Seed transfected cells into assay plate Transfect->Seed Add_Tracer Add NanoBRET™ Tracer Seed->Add_Tracer Add_this compound Add this compound at varying concentrations Add_Tracer->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Add_Substrate Add NanoBRET™ Nano-Glo® Substrate Incubate->Add_Substrate Measure Measure BRET signal (Luminescence) Add_Substrate->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

Caption: NanoBRET™ Target Engagement Assay Workflow.

Materials:

  • HEK293 cells

  • EGFR-NanoLuc® Fusion Vector (e.g., for EGFR L858R/T790M)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM with 10% FBS

  • NanoBRET™ Tracer and Nano-Glo® Substrate

  • White, 96-well or 384-well assay plates

  • Luminometer capable of measuring BRET

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with the EGFR-NanoLuc® fusion vector and a carrier DNA in Opti-MEM™ using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 18-24 hours.

  • Cell Seeding: Harvest the transfected cells and resuspend in DMEM with 10% FBS. Seed the cells into a white assay plate at an appropriate density (e.g., 2 x 10^4 cells/well for a 96-well plate) and allow them to adhere for 4-6 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound in Opti-MEM™. Add the NanoBRET™ tracer to the cells, followed by the addition of the this compound dilutions. Include vehicle control wells (e.g., DMSO).

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the BRET signal using a luminometer that can simultaneously quantify donor and acceptor emission.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® measures target engagement by assessing the thermal stabilization of EGFR upon this compound binding.

CETSA_Workflow Start Start Treat Treat cells with this compound or vehicle (DMSO) Start->Treat Heat Heat cells to a range of temperatures Treat->Heat Lyse Lyse cells and separate soluble and precipitated fractions Heat->Lyse Detect Detect soluble EGFR via Western Blot or ELISA Lyse->Detect Analyze Analyze protein levels and determine thermal shift Detect->Analyze End End Analyze->End

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Materials:

  • NCI-H1975 cells (or other EGFR-mutant cell line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Reagents and equipment for Western blotting or ELISA

  • Primary antibody against total EGFR

Protocol:

  • Cell Culture and Treatment: Culture NCI-H1975 cells to ~80% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples in a thermal cycler to a range of temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments).

  • Cell Lysis and Fractionation: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Detection: Collect the supernatant and determine the protein concentration. Analyze the levels of soluble EGFR in each sample by Western blotting or ELISA using an antibody against total EGFR.

  • Data Analysis: Quantify the band intensities (Western blot) or absorbance (ELISA). For each treatment group (this compound and vehicle), plot the percentage of soluble EGFR relative to the non-heated control against the temperature. The shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target stabilization. An isothermal dose-response curve can be generated by heating all samples to a single, optimized temperature and varying the concentration of this compound to determine the EC50.

EGFR Phosphorylation Assay (Western Blot)

This assay measures the ability of this compound to inhibit the autophosphorylation of EGFR in response to EGF stimulation.

Materials:

  • A431 cells (high wild-type EGFR expression) or EGFR-mutant NSCLC cell lines (e.g., NCI-H1975)

  • Serum-free culture medium

  • This compound

  • Epidermal Growth Factor (EGF)

  • Lysis buffer with protease and phosphatase inhibitors

  • Reagents and equipment for Western blotting

  • Primary antibodies against phospho-EGFR (e.g., Y1068), total EGFR, and a loading control (e.g., β-actin)

Protocol:

  • Cell Culture and Serum Starvation: Plate cells and allow them to adhere. Once they reach ~80% confluency, serum-starve the cells for 18-24 hours in serum-free medium.

  • Compound Treatment: Treat the serum-starved cells with serial dilutions of this compound or vehicle for 1-2 hours.

  • EGF Stimulation: Stimulate the cells with an appropriate concentration of EGF (e.g., 50 ng/mL) for 15 minutes at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-EGFR, total EGFR, and a loading control.

  • Data Analysis: Quantify the band intensities. Normalize the p-EGFR signal to the total EGFR signal. Plot the normalized p-EGFR levels against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

  • NSCLC cell lines with different EGFR mutation statuses (e.g., NCI-H1975, HCC827, A549)

  • Complete culture medium

  • This compound

  • 96-well clear or white-walled plates

  • MTT reagent and solubilization solution (e.g., DMSO) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 3,000-5,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.

  • Data Analysis: Convert the raw data to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

References

Application Notes & Protocols: Uncovering Genetic Mediators of AST5902 Response Using a Genome-Wide CRISPR-Cas9 Screen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify and characterize genes that modulate the cellular response to AST5902, a potent EGFR inhibitor.

Introduction

This compound is the primary and active metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] Alflutinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to produce this compound.[2] As an EGFR inhibitor, this compound plays a crucial role in anti-neoplastic activity.[1] Understanding the genetic factors that influence sensitivity and resistance to this compound is paramount for optimizing its therapeutic efficacy and developing novel combination strategies.

CRISPR-Cas9 genome-wide screening is a powerful and unbiased method for identifying genes that, when knocked out, alter a cell's response to a specific treatment.[3][4][5] By systematically knocking out every gene in the genome, researchers can pinpoint genes that either sensitize cells to this compound or confer resistance.[6][7] This information is invaluable for elucidating the mechanism of action of this compound, identifying potential biomarkers for patient stratification, and discovering novel therapeutic targets to overcome drug resistance.[8]

This document outlines the experimental workflow and detailed protocols for conducting a CRISPR-Cas9 screen to identify genetic mediators of the this compound response.

Signaling Pathway of EGFR

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are critical for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound, as an EGFR inhibitor, blocks these downstream signaling events.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR This compound This compound This compound->EGFR SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

The overall workflow for a CRISPR-Cas9 screen to identify genes mediating the this compound response involves several key stages, from library preparation to data analysis.

CRISPR_Screen_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A 1. sgRNA Library Amplification B 2. Lentivirus Production A->B D 4. Lentiviral Transduction of Cell Line B->D C 3. Cell Line (Cas9-expressing) C->D E 5. Antibiotic Selection D->E F 6. This compound Treatment (vs. Control) E->F G 7. Genomic DNA Extraction F->G H 8. sgRNA Sequencing G->H I 9. Data Analysis & Hit Identification H->I

Figure 2: Experimental workflow for the CRISPR-Cas9 screen.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate the response to this compound.

Cell Line Selection and Culture
  • Select a cancer cell line known to be sensitive to EGFR inhibitors. A non-small cell lung cancer (NSCLC) cell line with an activating EGFR mutation would be a suitable model.

  • Ensure the chosen cell line stably expresses the Cas9 nuclease. If not, generate a Cas9-expressing cell line through lentiviral transduction followed by antibiotic selection.[9]

  • Culture the cells in the recommended medium and conditions.

sgRNA Library and Lentivirus Production
  • Utilize a genome-wide human sgRNA library, such as the GeCKO v2 or Brunello library, which contains multiple sgRNAs targeting each gene to ensure robust knockout.[10]

  • Amplify the sgRNA library plasmid pool according to the manufacturer's instructions.

  • Produce high-titer lentivirus by co-transfecting HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.

Lentiviral Transduction and Selection
  • Transduce the Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive only one sgRNA.[10]

  • Maintain a sufficient number of cells to ensure a high representation of the library (at least 100-500 cells per sgRNA).[11]

  • After transduction, select for cells that have been successfully transduced by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.[10]

This compound Treatment
  • After antibiotic selection, split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.

  • The concentration of this compound should be predetermined to cause significant but not complete cell death (e.g., IC50 concentration).

  • Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment or depletion of cells with specific gene knockouts.[3]

Genomic DNA Extraction and sgRNA Sequencing
  • Harvest the cells from both the control and this compound-treated populations.

  • Extract genomic DNA from both cell populations using a commercial kit.

  • Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

  • Perform next-generation sequencing (NGS) on the amplified sgRNA libraries to determine the relative abundance of each sgRNA in both populations.[12]

Data Analysis and Hit Identification
  • Analyze the sequencing data to determine the log-fold change (LFC) in the abundance of each sgRNA in the this compound-treated group compared to the control group.

  • Use statistical methods, such as MAGeCK or DESeq2, to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity).

  • Genes with multiple significantly enriched or depleted sgRNAs are considered high-confidence hits.

Data Presentation

The results of the CRISPR screen can be summarized in tables to clearly present the identified genes that mediate the response to this compound. The following are illustrative examples of how the data could be presented.

Table 1: Top Candidate Genes Conferring Resistance to this compound (Illustrative Data)

Gene SymbolAverage Log-Fold Changep-valueNumber of Enriched sgRNAs
GENE_A3.21.5e-84/4
GENE_B2.83.2e-73/4
GENE_C2.58.1e-74/5
GENE_D2.15.4e-63/4
GENE_E1.99.2e-62/4

Table 2: Top Candidate Genes Conferring Sensitivity to this compound (Illustrative Data)

Gene SymbolAverage Log-Fold Changep-valueNumber of Depleted sgRNAs
GENE_X-4.12.3e-95/5
GENE_Y-3.56.8e-84/4
GENE_Z-3.14.2e-73/4
GENE_W-2.77.9e-74/5
GENE_V-2.41.3e-63/4

Conclusion

The application of a genome-wide CRISPR-Cas9 screen is a powerful approach to systematically identify the genetic determinants of the cellular response to the EGFR inhibitor this compound. The protocols and workflow outlined in these application notes provide a robust framework for researchers to uncover novel mechanisms of drug sensitivity and resistance. The identification of such genetic mediators will not only enhance our understanding of this compound's mechanism of action but also pave the way for the development of more effective cancer therapies.

References

Application Note: Analysis of Apoptosis Induction by AST5902 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] These inhibitors are designed to be selective for EGFR-sensitizing and T790M resistance mutations, which are common in non-small cell lung cancer (NSCLC).[1][2] A primary mechanism by which EGFR inhibitors exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.[5][6]

This application note provides a detailed protocol for the analysis of apoptosis in cancer cell lines exposed to this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it presents representative data on apoptosis induction by third-generation EGFR TKIs and outlines the key signaling pathways involved.

Principle of Apoptosis Detection

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Data Presentation: Apoptosis Induction by Third-Generation EGFR TKIs

The following tables summarize quantitative data from studies analyzing apoptosis in NSCLC cell lines treated with third-generation EGFR inhibitors, which are expected to have a similar mechanism of action to this compound.

Table 1: Apoptosis in H1975 NSCLC Cells Treated with Almonertinib for 24 hours

Almonertinib Concentration (µM)Cell Line% Apoptotic Cells (Early + Late)
0 (Control)H1975~5%
2H1975~10%
4H1975~18%
8H1975~25%
16H1975~35%

Data adapted from a study on Almonertinib, a third-generation EGFR-TKI, in H1975 (EGFR L858R/T790M mutant) NSCLC cells. The percentages are approximate values derived from graphical representations in the source material.[7]

Table 2: Apoptosis in A549 NSCLC Cells Treated with Almonertinib for 24 hours

Almonertinib Concentration (µM)Cell Line% Apoptotic Cells (Early + Late)
0 (Control)A549~3%
2A549~5%
4A549~8%
8A549~12%
16A549~18%

Data adapted from a study on Almonertinib in A549 (EGFR wild-type) NSCLC cells. The percentages are approximate values derived from graphical representations in the source material.[7]

Table 3: Effect of Osimertinib on Apoptosis in Sensitive and Resistant H1975 Cells

Cell LineTreatment% Apoptotic Cells
H1975 (Osimertinib-sensitive)Osimertinib24.7 ± 0.78%
H1975/OR (Osimertinib-resistant)Osimertinib13.63 ± 1.72%

Data from a study comparing the apoptotic response to Osimertinib in sensitive versus resistant H1975 cells.[8]

Signaling Pathway of EGFR TKI-Induced Apoptosis

This compound, as an EGFR inhibitor, is expected to block the downstream signaling pathways that promote cell survival and proliferation. Inhibition of EGFR leads to the suppression of the PI3K/AKT and MEK/ERK pathways. This, in turn, modulates the expression of B-cell lymphoma 2 (Bcl-2) family proteins, leading to an increase in pro-apoptotic proteins (e.g., BIM) and a decrease in anti-apoptotic proteins (e.g., Mcl-1), ultimately culminating in the activation of caspases and the execution of apoptosis.[9]

EGFR_Apoptosis_Pathway EGFR TKI-Induced Apoptosis Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates MEK MEK EGFR->MEK Activates This compound This compound This compound->EGFR Inhibition AKT AKT PI3K->AKT Activates Mcl-1 Mcl-1 AKT->Mcl-1 Promotes ERK ERK MEK->ERK Activates BIM BIM ERK->BIM Inhibits Caspases Caspases BIM->Caspases Activates Mcl-1->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes Apoptosis_Staining_Workflow Apoptosis Staining Workflow Start Start Harvest_Cells Harvest Cells (Trypsinization for adherent cells) Start->Harvest_Cells Wash_PBS Wash with cold PBS Harvest_Cells->Wash_PBS Centrifuge_1 Centrifuge and discard supernatant Wash_PBS->Centrifuge_1 Resuspend_Binding_Buffer Resuspend in 1X Binding Buffer Centrifuge_1->Resuspend_Binding_Buffer Add_Annexin_V Add Annexin V-FITC Resuspend_Binding_Buffer->Add_Annexin_V Add_PI Add Propidium Iodide (PI) Add_Annexin_V->Add_PI Incubate Incubate in the dark (15 min at room temperature) Add_PI->Incubate Add_Binding_Buffer_Final Add 1X Binding Buffer Incubate->Add_Binding_Buffer_Final Analyze_Flow_Cytometer Analyze on Flow Cytometer (within 1 hour) Add_Binding_Buffer_Final->Analyze_Flow_Cytometer End End Analyze_Flow_Cytometer->End

References

Application Note: Establishing Stable Cell Lines Expressing EGFR Mutations for Preclinical Evaluation of AST5902

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a critical driver in many cancers, with specific mutations leading to constitutive kinase activity and tumor proliferation.[1] Targeted therapies, such as tyrosine kinase inhibitors (TKIs), have shown significant clinical efficacy.[2] This application note provides a comprehensive framework for establishing and validating stable mammalian cell lines expressing common oncogenic EGFR mutations (e.g., Exon 19 deletion, L858R, and the T790M resistance mutation). These cell lines serve as essential preclinical tools for evaluating the efficacy and mechanism of action of novel EGFR inhibitors like AST5902. We provide detailed protocols for lentiviral transduction, stable cell line selection, and subsequent functional assays, including cell viability and Western blot analysis, to characterize inhibitor performance.

Introduction

The EGFR signaling pathway, upon activation by ligands like EGF, triggers downstream cascades including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] In non-small cell lung cancer (NSCLC) and other malignancies, mutations in the EGFR kinase domain lead to its uncontrolled activation, promoting tumorigenesis.[5] While first and second-generation TKIs are effective against sensitizing mutations (e.g., delE746-A750, L858R), acquired resistance, often through the T790M mutation, limits their long-term efficacy.[6]

The development of next-generation inhibitors requires robust preclinical models that accurately reflect the genetic landscape of EGFR-driven cancers.[7] this compound is a novel, potent EGFR inhibitor designed to target both primary sensitizing mutations and common resistance mechanisms. To facilitate the preclinical assessment of this compound, we outline the necessary protocols to generate and validate stable cell lines expressing wild-type (WT) and mutant EGFR. These models are indispensable for determining compound potency (IC50), confirming on-target activity, and elucidating the molecular response to inhibition.

Experimental Workflow

The overall workflow for generating and validating EGFR-mutant stable cell lines for this compound studies involves several key stages, from initial vector transduction to functional characterization and in vivo studies.

Experimental_Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Studies A Select Host Cell Line (e.g., Ba/F3, NIH-3T3) B Lentiviral Transduction (EGFR-WT, Ex19del, L858R, T790M) A->B C Antibiotic Selection (e.g., Puromycin) B->C D Clonal Expansion & Validation (Sequencing/WB) C->D E Cell Viability Assay (Determine IC50 of this compound) D->E F Western Blot Analysis (p-EGFR & Downstream Targets) D->F G Xenograft Model Establishment D->G H This compound Efficacy Study G->H

Caption: Overall experimental workflow for this compound evaluation.

EGFR Signaling Pathway

This compound is designed to inhibit the ATP-binding site of the EGFR kinase domain, thereby blocking autophosphorylation and the activation of downstream pro-survival pathways.[3] Understanding this mechanism is key to interpreting experimental results.

EGFR_Signaling_Pathway cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR Mutant (e.g., L858R) EGF->EGFR Activates WT GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling and point of this compound inhibition.

Detailed Experimental Protocols

Protocol 1: Generation of Stable EGFR-Mutant Cell Lines via Lentiviral Transduction

This protocol describes the use of replication-incompetent lentiviral particles to generate cell lines stably expressing different EGFR variants.[8][9]

Materials:

  • Host cell line (e.g., Ba/F3, NIH-3T3, or EGFR-knockout A549 cells)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Lentiviral particles for EGFR-WT, EGFR-del19, EGFR-L858R, and EGFR-L858R/T790M (containing a puromycin resistance marker)[8]

  • Polybrene (8 mg/mL stock)

  • Puromycin

  • 24-well and 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transduction, seed 50,000 host cells per well in a 24-well plate in 0.5 mL of complete medium. Ensure cells are 50-70% confluent at the time of transduction.[10]

  • Transduction:

    • Thaw lentiviral aliquots on ice.

    • To each well, add fresh medium containing Polybrene to a final concentration of 8 µg/mL.[10] Polybrene enhances transduction efficiency.

    • Add lentiviral particles to the cells at a Multiplicity of Infection (MOI) of 1-5. It is recommended to test a range of MOIs for new cell lines.

    • Gently swirl the plate and incubate at 37°C with 5% CO2.

  • Medium Change: After 24 hours, replace the virus-containing medium with 1 mL of fresh complete medium.[9]

  • Antibiotic Selection:

    • 48-72 hours post-transduction, passage the cells into 6-well plates with complete medium containing puromycin. The appropriate concentration of puromycin must be predetermined by generating a kill curve for the host cell line.

    • Replace the selection medium every 2-3 days.

  • Expansion: After 1-2 weeks of selection, viable, resistant cells will form colonies. Expand these mixed populations for further analysis. For specific applications, single-cell cloning can be performed by limiting dilution or FACS.

  • Validation: Confirm the expression of the specific EGFR mutations via Sanger sequencing of genomic DNA and Western blot analysis for total EGFR protein.

Protocol 2: Cell Viability Assay to Determine this compound IC50

This protocol uses a standard tetrazolium-based assay (e.g., MTT or MTS) to measure the half-maximal inhibitory concentration (IC50) of this compound.[11][12]

Materials:

  • EGFR-WT and EGFR-mutant stable cell lines

  • 96-well clear-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • MTT or MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.

    • Remove the medium from the cells and add 100 µL of the medium containing the various this compound concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, until color development is sufficient.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log-transformed concentration of this compound.

    • Calculate the IC50 value using non-linear regression (log(inhibitor) vs. response -- variable slope).

Protocol 3: Western Blot for EGFR Pathway Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of EGFR and downstream signaling proteins like AKT and ERK.[4][13]

Materials:

  • EGFR-mutant stable cell lines

  • 6-well tissue culture plates

  • This compound

  • Human Epidermal Growth Factor (EGF)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-EGFR (Y1068), anti-EGFR, anti-p-AKT (S473), anti-AKT, anti-p-ERK1/2 (T202/Y204), anti-ERK1/2, anti-Actin.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment:

    • Seed 500,000 cells per well in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if basal phosphorylation is high.[13]

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

    • Stimulate cells with 50 ng/mL EGF for 15 minutes to induce robust EGFR phosphorylation.[11]

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[4]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification & SDS-PAGE:

    • Determine protein concentration using the BCA assay.

    • Normalize samples and prepare them by adding Laemmli buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[4]

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. A typical dilution is 1:1000.[13]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate. Capture the signal using a digital imager.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to its total protein counterpart.

Expected Results & Data Presentation

The generated stable cell lines should exhibit differential sensitivity to this compound. The quantitative data from the cell viability and pathway inhibition assays can be summarized for clear comparison.

Table 1: Representative IC50 Values for this compound

Cell LineEGFR StatusPredicted IC50 (nM) of this compound
Ba/F3-WTWild-Type> 5000
Ba/F3-del19Exon 19 Deletion5
Ba/F3-L858RL858R Mutation8
Ba/F3-L858R/T790MDouble Mutant50

Table 2: Summary of Western Blot Densitometry

TreatmentCell Linep-EGFR / Total EGFR (Normalized)p-AKT / Total AKT (Normalized)
VehicleBa/F3-L858R1.001.00
10 nM this compoundBa/F3-L858R0.450.52
100 nM this compoundBa/F3-L858R0.050.11
VehicleBa/F3-L858R/T790M1.001.00
10 nM this compoundBa/F3-L858R/T790M0.880.91
100 nM this compoundBa/F3-L858R/T790M0.210.35

Conclusion

The protocols detailed in this application note provide a robust methodology for generating and characterizing stable cell lines with clinically relevant EGFR mutations. These cellular models are fundamental for the preclinical evaluation of novel EGFR inhibitors such as this compound. By employing these techniques, researchers can efficiently determine compound potency, confirm on-target pathway inhibition, and select promising candidates for further investigation in in vivo xenograft models.[14][15]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AST5902 Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing AST5902, an active metabolite of the EGFR inhibitor Alflutinib, encountering precipitation in aqueous buffers is a common yet challenging issue. This technical guide provides a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address and mitigate solubility problems during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: Precipitation of this compound in aqueous buffers is primarily due to its low aqueous solubility. Like many protein kinase inhibitors, this compound is a lipophilic molecule, meaning it is more soluble in organic solvents than in water-based solutions. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate. Several factors can contribute to this:

  • High Final Concentration: The desired final concentration of this compound in the aqueous buffer may exceed its solubility limit.

  • Low Co-solvent Percentage: The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer might be too low to keep this compound in solution.

  • pH of the Buffer: The solubility of many kinase inhibitors is pH-dependent. If the pH of your buffer is not optimal for this compound, its solubility will be reduced.

  • Buffer Composition: Certain salts or other components in your buffer could potentially interact with this compound and decrease its solubility.

  • Temperature: A decrease in temperature during your experiment can lower the solubility of the compound.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been reported to dissolve this compound at concentrations of up to 50 mg/mL. Always use anhydrous, high-purity DMSO to avoid introducing water, which can affect the stability and solubility of the stock solution.

Q3: How can I prevent this compound from precipitating when I dilute it into my aqueous buffer?

A3: Several strategies can be employed to prevent precipitation upon dilution:

  • Optimize the Final Concentration: Determine the lowest effective concentration of this compound for your experiment to avoid exceeding its solubility limit in the final aqueous buffer.

  • Control the Final DMSO Concentration: While it's crucial to keep the final DMSO concentration low to minimize its effect on your experimental system (typically below 0.5%), a certain amount is necessary to maintain solubility. You may need to test a range of final DMSO concentrations to find the optimal balance.

  • pH Adjustment: Although the specific pKa of this compound is not publicly available, many EGFR inhibitors are weak bases. Their solubility often increases in acidic conditions. Therefore, preparing your aqueous buffer at a slightly acidic pH (e.g., pH 6.0-6.5) may improve the solubility of this compound. It is advisable to test a range of pH values.

  • Use of Co-solvents and Excipients: For particularly challenging situations, the inclusion of co-solvents or excipients in your aqueous buffer can enhance solubility.

Troubleshooting Guide

Issue 1: this compound precipitates immediately upon dilution into the aqueous buffer.
Potential Cause Troubleshooting Strategy
Final concentration exceeds solubility limit.Perform a dose-response experiment to determine the lowest effective concentration.
Suboptimal buffer pH.Test a range of buffer pH values (e.g., from 5.5 to 7.4) to identify the optimal pH for solubility.
Insufficient co-solvent (DMSO).While keeping the final DMSO concentration as low as possible for biological reasons, you may need to slightly increase it (e.g., up to 1%) if your system allows.
Rapid dilution.Add the this compound stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.
Issue 2: this compound dissolves initially but precipitates over time.
Potential Cause Troubleshooting Strategy
Supersaturated solution.The initial clear solution may be thermodynamically unstable. Prepare fresh dilutions immediately before use.
Temperature fluctuations.Ensure your experiments are conducted at a constant temperature. Avoid storing working solutions at lower temperatures (e.g., 4°C) unless stability has been confirmed.
Compound degradation.Assess the stability of this compound in your specific buffer conditions over the time course of your experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Cap the vial tightly and vortex thoroughly.

  • If necessary, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
  • Warm the required aliquot of the this compound DMSO stock solution to room temperature.

  • Vortex the stock solution briefly.

  • While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer.

  • Continue to mix the solution for a few minutes to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation before use.

Visualizing Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting this compound precipitation.

start This compound Precipitation Observed check_concentration Is Final Concentration > 10 µM? start->check_concentration lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes check_ph Is Buffer pH Neutral? check_concentration->check_ph No lower_concentration->check_ph adjust_ph Test pH 6.0 - 6.5 check_ph->adjust_ph Yes check_dmso Is Final DMSO% < 0.1%? check_ph->check_dmso No adjust_ph->check_dmso increase_dmso Increase Final DMSO% (if tolerated) check_dmso->increase_dmso Yes use_excipients Consider Co-solvents/Excipients check_dmso->use_excipients No increase_dmso->use_excipients success Precipitation Resolved use_excipients->success

Caption: Troubleshooting logic for this compound precipitation.

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation prep_solid Solid this compound prep_dmso Add Anhydrous DMSO prep_solid->prep_dmso prep_mix Vortex / Sonicate prep_dmso->prep_mix prep_stock High-Concentration Stock prep_mix->prep_stock dil_add Add Stock Dropwise (while vortexing) prep_stock->dil_add dil_buffer Aqueous Buffer dil_buffer->dil_add dil_final Final Working Solution dil_add->dil_final

Caption: Recommended workflow for preparing this compound solutions.

Technical Support Center: Optimizing AST5902 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AST5902. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

This compound is the principal and active metabolite of Alflutinib (also known as Firmonertinib or Furmonertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Alflutinib is designed to inhibit EGFR-sensitizing mutations as well as the T790M resistance mutation commonly found in non-small cell lung cancer (NSCLC).[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, as the active metabolite of the EGFR inhibitor Alflutinib, functions by inhibiting the tyrosine kinase activity of EGFR. This includes EGFR proteins with activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation. By blocking the signaling cascade downstream of EGFR, this compound can inhibit cancer cell proliferation and induce apoptosis.

Q2: What is a recommended starting concentration range for this compound in in vitro assays?

A2: A typical starting point for in vitro experiments with a novel kinase inhibitor like this compound would be to perform a dose-response curve over a broad concentration range, for example, from 0.01 µM to 10 µM. Based on data for other third-generation EGFR inhibitors, the IC50 values can range from nanomolar to micromolar concentrations depending on the specific EGFR mutation status of the cell line being tested.

Q3: How should I prepare a stock solution of this compound?

Q4: I am observing inconsistent results between experiments. What could be the cause?

A4: Inconsistent results can arise from several factors:

  • Cell-based variability : Ensure you are using cells within a consistent and low passage number range. Cell density at the time of treatment can also significantly impact results.

  • Compound stability : Avoid multiple freeze-thaw cycles of your stock solution. Prepare fresh dilutions from a validated stock for each experiment.

  • Experimental setup : Minor variations in incubation times, reagent concentrations, or instrumentation can lead to variability. Standardize your protocols meticulously.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observed activity of this compound 1. Sub-optimal concentration range. 2. Compound degradation. 3. Cell line is resistant to the inhibitor.1. Perform a wider dose-response curve. 2. Use a fresh aliquot of the stock solution. 3. Verify the EGFR mutation status of your cell line. Consider using a positive control cell line known to be sensitive to third-generation EGFR inhibitors.
High background signal or off-target effects 1. This compound concentration is too high. 2. Non-specific binding of the compound.1. Lower the concentration range in your experiments. 2. Include appropriate vehicle controls (e.g., DMSO) and consider using a structurally related but inactive compound as a negative control if available.
Compound precipitation in cell culture medium 1. Poor solubility of this compound in aqueous media. 2. High final concentration of the compound.1. Prepare intermediate dilutions in culture medium rather than adding a small volume of high-concentration stock directly to a large volume of medium. 2. Ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability.

Quantitative Data

Due to the limited availability of public data specifically for this compound, the following table provides representative IC50 values for various EGFR inhibitors in different NSCLC cell lines to serve as a general reference for expected potency.

Compound Cell Line EGFR Mutation Status IC50 (nM)
AfatinibPC-9exon 19 deletion0.8
AfatinibH1975L858R, T790M57
OsimertinibPC-9exon 19 deletion~10
OsimertinibH1975L858R, T790M5
ErlotinibPC-9exon 19 deletion7
ErlotinibH1975L858R, T790M>10,000

Note: This table is for illustrative purposes. Actual IC50 values should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.01, 0.1, 1, 10, 100, 1000, and 10000 nM. Include a vehicle control (e.g., DMSO). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation : Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-EGFR and Downstream Signaling
  • Cell Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Densitometry analysis can be performed to quantify the changes in protein phosphorylation levels.

Visualizations

EGFR Signaling Pathway Inhibition by this compound

EGFR_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival This compound This compound This compound->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare this compound Serial Dilutions start->prepare_compound treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Results Observed check_cells Check Cell Health & Passage Number start->check_cells check_compound Check Compound Stock & Dilutions start->check_compound check_protocol Review Experimental Protocol start->check_protocol solution_cells Use Low Passage Cells, Standardize Seeding check_cells->solution_cells Issue Found solution_compound Use Fresh Aliquot, Prepare New Dilutions check_compound->solution_compound Issue Found solution_protocol Ensure Consistent Reagents & Timings check_protocol->solution_protocol Issue Found

Caption: Troubleshooting logic for inconsistent experimental results.

References

AST5902 stability issues in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AST5902, the active metabolite of the EGFR inhibitor Alflutinib, in long-term cell culture experiments.

Troubleshooting Guide

Q1: My experimental results with this compound are inconsistent in long-term cell culture. What could be the cause?

Inconsistent results in long-term experiments using small molecules like this compound are often linked to compound instability in the cell culture medium. This compound, as the principal metabolite of Alflutinib, may be susceptible to degradation over time at 37°C, leading to a decrease in its effective concentration and variable experimental outcomes.[1][2] Factors such as media composition, pH, and cellular metabolism can influence the stability of the compound.[2]

To ensure reproducible results, it is crucial to assess the stability of this compound in your specific experimental setup. For long-duration experiments, consider replenishing the media with freshly prepared this compound at regular intervals.

Q2: How can I determine the stability of this compound in my specific cell culture medium?

Performing a stability assay is the most effective way to quantify the degradation of this compound under your experimental conditions. This involves incubating the compound in your cell culture medium at 37°C and measuring its concentration at various time points.

Below is a summary of illustrative stability data for this compound in different commonly used cell culture media. Please note that this is example data, and it is highly recommended to perform a similar analysis with your specific medium and supplements.

Table 1: Illustrative Stability of this compound (1 µM) in Different Cell Culture Media at 37°C

Time (Hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)Opti-MEM I (% Remaining)
0100100100
8929598
24758290
48526581
72314570

Experimental Protocols

Protocol 1: this compound Stability Assessment in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time at 37°C.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator set to 37°C and 5% CO2

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the Working Solution: Dilute the 10 mM stock solution into your pre-warmed cell culture medium to your final working concentration (e.g., 1 µM). Prepare a sufficient volume for all your time points.

  • Aliquot for Time Points: Dispense the working solution into sterile microcentrifuge tubes, one for each time point (e.g., 0, 8, 24, 48, 72 hours).

  • Incubation: Place the tubes in a 37°C, 5% CO2 incubator. The tube for the 0-hour time point should be immediately frozen at -80°C.

  • Sample Collection: At each designated time point, remove one tube from the incubator and immediately freeze it at -80°C to prevent further degradation.

  • Sample Analysis: Once all time points are collected, analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Signaling Pathway Context

This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway that is often targeted in cancer therapy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR This compound This compound This compound->EGFR Inhibition

Caption: Simplified EGFR signaling pathway targeted by this compound.

Frequently Asked Questions (FAQs)

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Always protect the stock solution from light.

Q4: What are the visual signs of this compound degradation or precipitation in my culture medium?

Visually, you might observe a color change in the medium, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, relying on visual inspection alone is not sufficient. The most reliable way to assess stability is through analytical methods as described in the protocol above.

Q5: What is the recommended workflow for long-term cell culture experiments with this compound?

The following workflow is recommended to minimize the impact of this compound instability on your long-term experiments.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment A Prepare fresh 10 mM this compound stock in DMSO B Perform stability assay in your specific medium (See Protocol 1) A->B C Seed cells and allow to adhere/stabilize B->C D Add freshly diluted This compound to medium C->D E Replenish medium with fresh this compound every 24-48 hours D->E F Monitor cells and collect data at defined time points E->F

Caption: Recommended workflow for long-term culture with this compound.

References

Technical Support Center: AST5902 Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of AST5902 during storage. By following these recommendations, users can ensure the integrity and stability of the compound for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound trimesylate?

For long-term storage, solid this compound trimesylate should be stored at 4°C in a sealed container, protected from moisture and light.

Q2: How should I store this compound trimesylate once it is dissolved in a solvent?

Stock solutions of this compound trimesylate should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For storage, it is recommended to keep these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The containers must be sealed to protect against moisture and light.[1]

Q3: What are the primary factors that can cause this compound to degrade?

The main factors that can lead to the degradation of chemical compounds like this compound are exposure to elevated temperatures, moisture, light, oxygen, and inappropriate pH levels.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways.[3]

  • Moisture: Water can cause hydrolysis, which breaks down chemical bonds.[4][5] It is crucial to use dry solvents and store the compound in a desiccated environment.

  • Light: Exposure to UV or even visible light can induce photodegradation.[3][4][5] Storing this compound in light-protecting containers is essential.

  • Oxygen: Oxidation can occur when the compound reacts with oxygen in the air, leading to degradation.[3][4][5][6]

Q4: Can I ship this compound at room temperature?

While long-term storage requires specific temperature conditions, many small molecule compounds are stable for the duration of shipping at ambient temperatures.[2][7] Upon receipt, it is critical to transfer the product to the recommended long-term storage conditions immediately.[2][7]

Q5: What is the best solvent to use for dissolving this compound trimesylate?

DMSO is a common solvent for dissolving this compound trimesylate.[1] It is important to use a fresh, anhydrous grade of DMSO, as absorbed moisture can negatively impact the solubility and stability of the compound.[1][7]

Q6: How can I prevent my this compound solution from precipitating after dilution in an aqueous buffer?

To avoid precipitation, it is best to perform initial serial dilutions in the stock solvent (e.g., DMSO) before adding the final diluted sample to your aqueous medium.[7] The final concentration of the organic solvent in the aqueous solution should be kept low (e.g., <0.5% for DMSO) to maintain solubility and avoid cell toxicity.[2]

This compound Storage Conditions Summary

FormStorage TemperatureDurationKey Considerations
Solid (Trimesylate Salt) 4°CNot specified, but long-termSealed container, away from moisture and light.
Stock Solution in Solvent -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Sealed container, away from moisture and light.[1][2]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Sealed container, away from moisture and light.[1]

Troubleshooting Guide

Problem: I am observing unexpected or inconsistent results in my experiments.

This could be due to the degradation of your this compound sample. Follow the troubleshooting workflow below to identify potential causes.

G cluster_0 Troubleshooting this compound Degradation A Inconsistent Experimental Results B Check Storage Conditions of Solid Compound A->B C Check Handling of Stock Solution A->C D Review Experimental Protocol A->D E Improper Temperature, Light, or Moisture Exposure? B->E F Repeated Freeze-Thaw Cycles? C->F H Solvent Quality Issue? C->H G Aqueous Buffer Compatibility Issue? D->G I Acquire New Batch of this compound E->I No J Implement Corrective Actions E->J Yes F->I No F->J Yes G->I No G->J Yes H->I No H->J Yes J->A Re-evaluate

Caption: Troubleshooting workflow for identifying potential this compound degradation.

Experimental Protocols

Generalized Protocol for Assessing Small Molecule Stability

This protocol provides a general framework for conducting a forced degradation study to assess the stability of a small molecule like this compound under various stress conditions.

Objective: To identify potential degradation pathways and determine the intrinsic stability of this compound.

Materials:

  • This compound compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • Hydrogen peroxide (3%)

  • Calibrated stability chambers (for temperature and humidity control)

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable detector (e.g., UV, MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the this compound solution with 0.1 N HCl at a specified temperature (e.g., 60°C) for a set period.

    • Base Hydrolysis: Incubate the this compound solution with 0.1 N NaOH at a specified temperature (e.g., 60°C) for a set period.

    • Neutral Hydrolysis: Incubate the this compound solution in purified water at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid this compound compound to high temperatures (e.g., 80°C) in a stability chamber.

    • Photostability: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC/UHPLC method.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation for this compound under each condition.

    • If coupled with a mass spectrometer, identify the mass of the degradation products to help elucidate the degradation pathway.

G cluster_1 This compound Solution Preparation and Handling Workflow A Weigh Solid this compound B Use Anhydrous Solvent (e.g., DMSO) A->B C Prepare Concentrated Stock Solution B->C D Aliquot into Single-Use Vials C->D E Store at Recommended Temperature (-20°C or -80°C) D->E F Thaw a Single Aliquot for Experiment E->F G Perform Serial Dilutions in Stock Solvent F->G H Dilute to Final Concentration in Aqueous Buffer G->H I Use Immediately in Experiment H->I

Caption: Recommended workflow for preparing and handling this compound solutions.

References

Common off-target effects of AST5902 in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AST5902 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is the active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the potent and selective inhibition of EGFR, particularly isoforms with sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] Third-generation EGFR TKIs are designed to have minimal activity against wild-type (WT) EGFR, thereby reducing off-target effects commonly seen with earlier generation inhibitors.

Q2: Is there a known kinase selectivity profile or kinome scan data for this compound?

Currently, comprehensive, publicly available kinome scan data detailing the off-target inhibition profile of this compound against a broad panel of kinases is limited. Preclinical studies for its parent compound, Alflutinib, have indicated high selectivity for mutant EGFR over WT EGFR.[2] While this suggests a narrow off-target profile for this compound, researchers should remain vigilant for potential unexpected kinase interactions in their specific experimental systems.

Q3: What are the potential off-target effects of kinase inhibitors in general?

Off-target effects of kinase inhibitors can arise from several mechanisms, including:

  • Lack of Specificity: The inhibitor may bind to and inhibit kinases other than the intended target, especially those with similar ATP-binding pockets.

  • Pathway Crosstalk: Inhibition of the primary target can lead to compensatory activation or inhibition of other signaling pathways.

  • "Off-Target" vs. "Off-Kinase" Effects: The compound may interact with non-kinase proteins, leading to unexpected biological responses.

Q4: How can I experimentally determine the off-target effects of this compound in my assay?

To identify potential off-target effects, a multi-pronged approach is recommended:

  • Biochemical Kinase Panels: Screen this compound against a broad panel of recombinant kinases to directly measure its inhibitory activity against a wide range of purified enzymes.

  • Cell-Based Assays: Utilize cellular thermal shift assays (CETSA) or phospho-proteomics approaches in relevant cell lines to confirm target engagement and identify changes in phosphorylation patterns that may indicate off-target activity in a more physiological context.

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other known EGFR inhibitors or with genetic knockdown of the target to distinguish on-target from potential off-target effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected cellular phenotype not consistent with EGFR inhibition. This compound may be inhibiting an off-target kinase crucial for the observed phenotype.- Perform a phospho-proteomics experiment to identify differentially phosphorylated proteins and pathways upon this compound treatment. - Use a rescue experiment by overexpressing a downstream effector of the suspected off-target kinase. - Validate the involvement of the suspected off-target using a more selective inhibitor for that kinase, if available.
Inhibition of a non-EGFR kinase in a biochemical screen. This compound may have some degree of affinity for other kinases, particularly at higher concentrations.- Determine the IC50 value of this compound for the off-target kinase to understand the potency of this interaction. - Compare the IC50 for the off-target to the IC50 for EGFR mutants to assess the selectivity window. - Investigate the biological relevance of this off-target inhibition in a cellular context.
Discrepancy between biochemical and cellular assay results. - Poor cell permeability of this compound. - Presence of endogenous ATP in cells competing with the inhibitor. - The conformation of the target kinase in cells may differ from the recombinant protein.- Verify cellular uptake of this compound using analytical methods like LC-MS/MS. - Perform cellular target engagement assays like CETSA to confirm binding in intact cells. - Titrate the concentration of this compound in cellular assays to overcome competitive effects.

Quantitative Data on Kinase Inhibition

As of the latest update, a comprehensive public dataset of the off-target kinase inhibition profile for this compound is not available. The following table is a representative example of how such data would be presented. The values provided are hypothetical and for illustrative purposes only. Researchers are strongly encouraged to perform their own kinase panel screening to determine the specific off-target profile of this compound in their experimental setup.

Kinase% Inhibition @ 1 µM (Hypothetical)IC50 (nM) (Hypothetical)Notes
EGFR (L858R/T790M)98%1.5Primary Target
EGFR (Exon 19 del/T790M)99%1.2Primary Target
EGFR (WT)15%> 1000Demonstrates high selectivity over wild-type
Kinase X65%250Potential moderate off-target
Kinase Y40%800Potential weak off-target
Kinase Z5%> 10,000Likely not a significant off-target

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Example using ADP-Glo™)

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each kinase.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., 1% DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase solution.

    • Add 2.5 µL of the diluted this compound or vehicle control.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of a solution containing the substrate and ATP to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine IC50 values using a suitable software.

Visualizations

Signaling Pathway

EGFR_Signaling_and_AST5902_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (Mutant) Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes This compound This compound This compound->EGFR Inhibits

Caption: Inhibition of mutant EGFR signaling by this compound.

Experimental Workflow

Off_Target_Identification_Workflow Start Start: Unexpected Phenotype or Biochemical Hit Biochem_Screen Biochemical Kinase Panel (e.g., Kinome Scan) Start->Biochem_Screen Cellular_Assay Cell-Based Assay (e.g., CETSA, Phospho-proteomics) Start->Cellular_Assay Validate_Hit Validate Off-Target (e.g., Selective Inhibitor, siRNA) Biochem_Screen->Validate_Hit Identified Hit Cellular_Assay->Validate_Hit Identified Pathway Conclusion Conclusion: Confirm or Refute Off-Target Effect Validate_Hit->Conclusion

Caption: Workflow for identifying and validating off-target effects.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of AST5902 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor oral bioavailability of AST5902 in animal models.

Troubleshooting Guide

Question: My in vivo experiments with orally administered this compound show low and variable plasma exposure. What is the likely cause and how can I improve it?

Answer:

The most probable cause for low and inconsistent plasma concentrations of this compound following oral administration is its poor aqueous solubility. This compound is the primary active metabolite of alflutinib and is characterized as a poorly water-soluble compound.[1][2] This low solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for the absorption of poorly soluble drugs.[3] Consequently, only a small fraction of the administered dose is absorbed into the systemic circulation, resulting in low oral bioavailability.

To overcome this challenge, various formulation strategies can be employed to enhance the solubility and dissolution rate of this compound. Below are several approaches you can consider, ranging from conventional methods to more advanced drug delivery systems.

Formulation Strategies to Enhance Oral Bioavailability

A critical step in improving the oral bioavailability of a poorly soluble compound like this compound is the selection of an appropriate formulation strategy. The choice of formulation depends on the physicochemical properties of the drug and the desired pharmacokinetic profile.[3]

1. Co-solvent Systems:

For preclinical studies, a straightforward approach is to dissolve this compound in a mixture of solvents (co-solvents) to maintain its solubility in the dosing vehicle.

  • Experimental Protocol: A common co-solvent formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]

    • Weigh the required amount of this compound.

    • Dissolve this compound in DMSO to create a stock solution. For example, a 10% DMSO solution can be prepared.[2]

    • To the DMSO stock solution, add PEG300 (e.g., 40% of the total volume) and mix thoroughly.[2]

    • Add Tween-80 (e.g., 5% of the total volume) to the mixture and vortex until a clear solution is obtained.[2]

    • Finally, add saline to reach the final volume (e.g., 45% of the total volume) and mix well.[2]

    • Administer the formulation to the animal model immediately after preparation.

2. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2]

  • Experimental Protocol:

    • Prepare a solution of a chemically modified cyclodextrin, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), in saline (e.g., 20% w/v).[2]

    • Prepare a stock solution of this compound in DMSO (e.g., 10% of the final volume).[2]

    • Slowly add the this compound stock solution to the SBE-β-CD solution while stirring continuously.

    • Continue stirring until the this compound is fully dissolved and the solution is clear.

3. Amorphous Solid Dispersions (ASDs):

ASDs involve dispersing the drug in its high-energy, non-crystalline (amorphous) form within a hydrophilic polymer matrix. This can significantly enhance the drug's dissolution rate and apparent solubility.[4][5]

  • Experimental Protocol (Spray Drying):

    • Select a suitable hydrophilic polymer (e.g., PVP, HPMC-AS).

    • Dissolve both this compound and the polymer in a common volatile solvent or mixture of solvents.

    • Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.

    • Collect the resulting powder and characterize it for drug loading, amorphous nature (e.g., by XRD or DSC), and dissolution performance.

4. Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS):

Lipid-based formulations can improve the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized state in the GI tract and facilitating its absorption via the lymphatic pathway.[1][6] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[6]

  • Experimental Protocol:

    • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.

    • Formulation Preparation: Select a composition from the self-emulsifying region and prepare the SEDDS pre-concentrate by mixing the oil, surfactant, and co-surfactant until a homogenous liquid is formed. Dissolve the required amount of this compound in this pre-concentrate.

    • Characterization: Evaluate the self-emulsification performance, droplet size distribution, and in vitro dissolution of the resulting formulation.

Data Presentation

Clear and concise data presentation is crucial for comparing the efficacy of different formulation strategies. The following tables provide examples of how to summarize pharmacokinetic data from in vivo studies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations.

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension150 ± 354.0 ± 1.51200 ± 250100 (Reference)
Co-solvent System450 ± 902.0 ± 0.53600 ± 500300
SEDDS900 ± 1501.5 ± 0.58400 ± 1200700

Table 2: In Vitro Dissolution of this compound from Different Formulations in Simulated Gastric Fluid (SGF, pH 1.2).

Formulation% Drug Dissolved at 30 min% Drug Dissolved at 60 min% Drug Dissolved at 120 min
Pure this compound Powder< 5%< 5%< 10%
Amorphous Solid Dispersion65%80%95%
SEDDS> 90%> 95%> 95%

Frequently Asked Questions (FAQs)

Q1: How do I choose the most suitable formulation strategy for this compound?

The selection of an appropriate formulation strategy depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, and the stage of drug development. For early-stage preclinical studies, co-solvent systems or cyclodextrin-based formulations may be sufficient. For later-stage development, more robust formulations like amorphous solid dispersions or lipid-based systems might be necessary to achieve consistent and optimal oral bioavailability.

Q2: What are the critical quality attributes to monitor for an amorphous solid dispersion of this compound?

For an ASD, it is crucial to ensure that the drug remains in its amorphous state throughout the shelf life of the product. Key parameters to monitor include:

  • Degree of amorphicity: This can be assessed using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • In vitro dissolution performance: The dissolution rate should be significantly higher than that of the crystalline drug.

  • Physical and chemical stability: The formulation should be stable under defined storage conditions, with no signs of recrystallization or degradation.

Q3: Can co-administration of other drugs affect the bioavailability of this compound?

Yes. This compound is the primary metabolite of alflutinib, which is metabolized by the cytochrome P450 enzyme CYP3A4.[3] Therefore, co-administration of strong inhibitors or inducers of CYP3A4 could potentially alter the metabolism and clearance of this compound, thereby affecting its plasma concentrations. It is advisable to avoid co-administering strong CYP3A4 modulators in your animal studies unless it is part of the experimental design.

Q4: Are there any non-formulation approaches to improve the oral bioavailability of this compound?

While formulation-based approaches are the most common, non-formulation strategies can also be considered. One such approach is the use of permeation enhancers, which can increase the permeability of the drug across the intestinal epithelium. However, the safety and potential toxicity of permeation enhancers need to be carefully evaluated.[1] Another strategy could be the development of a prodrug of this compound with improved solubility and permeability characteristics.[1]

Visualizations

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Formulation Strategies cluster_3 Outcome start Low & Variable Oral Bioavailability of this compound cause Poor Aqueous Solubility start->cause Likely due to strategy1 Co-solvent Systems cause->strategy1 Address with strategy2 Cyclodextrin Complexation cause->strategy2 Address with strategy3 Amorphous Solid Dispersions cause->strategy3 Address with strategy4 Lipid-Based Systems (SEDDS) cause->strategy4 Address with outcome Enhanced Oral Bioavailability strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome

Caption: Troubleshooting workflow for poor oral bioavailability of this compound.

G cluster_0 Oral Administration of SEDDS cluster_1 Dispersion in GI Tract cluster_2 Drug Release & Absorption cluster_3 Systemic Circulation sedds SEDDS Pre-concentrate (this compound in oil/surfactant/co-surfactant) emulsion Fine Oil-in-Water Emulsion (Increased surface area for dissolution) sedds->emulsion Disperses in GI fluids release This compound released in solubilized state emulsion->release absorption Enhanced absorption across intestinal membrane release->absorption bioavailability Improved Oral Bioavailability absorption->bioavailability

Caption: Mechanism of SEDDS for enhancing this compound bioavailability.

References

Technical Support Center: AST5902 Plasma Extraction for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AST5902 plasma extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during the sample preparation process for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

The three most common techniques for plasma extraction prior to LC-MS/MS analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the physicochemical properties of this compound, the required limit of quantification (LOQ), and the complexity of the plasma matrix.

Q2: How do I choose the right extraction method for this compound?

The selection of an appropriate extraction method is critical for developing a robust and reliable LC-MS/MS assay. A decision-making workflow can be followed to guide the selection process.

start Start: this compound Properties is_polar Is this compound highly polar? start->is_polar high_conc High Concentration (>100 ng/mL)? is_polar->high_conc No spe Solid-Phase Extraction (SPE) is_polar->spe Yes ppt Protein Precipitation (PPT) high_conc->ppt Yes lle Liquid-Liquid Extraction (LLE) high_conc->lle No end Optimized Method ppt->end spe->end lle->end start Low this compound Recovery check_ppt Check PPT Solvent & Ratio (e.g., ACN, MeOH) start->check_ppt check_ph Adjust pH of Sample/Solvent check_ppt->check_ph No Improvement solution Recovery Improved check_ppt->solution Improved check_lle Evaluate LLE Solvent (e.g., MTBE, Hexane) check_ph->check_lle No Improvement check_ph->solution Improved check_spe Optimize SPE Sorbent & Solvents (Wash/Elution) check_lle->check_spe No Improvement check_lle->solution Improved check_spe->solution Improved

Improving the signal-to-noise ratio for AST5902 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for AST5902 analysis in mass spectrometry.

Troubleshooting Guide

Issue: Low Signal Intensity or High Background Noise for this compound

A poor signal-to-noise ratio can obscure the detection and quantification of this compound. The following guide provides potential causes and solutions to address this common issue.

Q1: My this compound signal is very low. What are the potential causes and how can I improve it?

Potential Causes:

  • Inefficient ionization of this compound.

  • Suboptimal mass spectrometer settings.

  • Degradation of the compound.

  • Poor chromatographic separation leading to co-elution with interfering compounds.

  • Issues with the sample preparation process.

Solutions:

  • Optimize Ionization Source Parameters: The choice of ionization source and its settings are critical. For a small molecule like this compound, Electrospray Ionization (ESI) is commonly used. Systematically optimize parameters such as spray voltage, capillary temperature, and gas flows (nebulizer and drying gases) to maximize the ionization efficiency of this compound.

  • Method Development for Mass Spectrometry: Ensure the mass spectrometer is properly tuned and calibrated. Develop a specific Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for this compound to enhance selectivity and sensitivity.

  • Assess Compound Stability: Verify the stability of this compound in the sample matrix and solvent. Consider performing experiments at lower temperatures or using stabilizing agents if degradation is suspected.

  • Improve Chromatographic Resolution: Optimize the liquid chromatography (LC) method to separate this compound from matrix components. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase composition.

  • Refine Sample Preparation: Use a sample preparation technique that effectively removes interfering substances. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix effects and improve the S/N ratio.

Q2: I am observing high background noise in the mass spectrum for my this compound sample. What can I do to reduce it?

Potential Causes:

  • Contaminated solvents or reagents.

  • Matrix effects from complex sample types (e.g., plasma, tissue homogenates).

  • Carryover from previous injections.

  • Electronic noise from the detector.

Solutions:

  • Use High-Purity Solvents and Reagents: Ensure all solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate) are of LC-MS grade to minimize chemical noise.

  • Implement Effective Sample Cleanup: As mentioned previously, robust sample preparation is key. The choice of method will depend on the sample matrix and the physicochemical properties of this compound.

  • Optimize the LC System and Method: A thorough wash cycle between injections can reduce carryover. Check for and eliminate any sources of contamination in the LC system, such as contaminated tubings or fittings.

  • Perform System Maintenance: Ensure the mass spectrometer is clean and well-maintained. A contaminated ion source or optics can be a significant source of background noise.

Frequently Asked Questions (FAQs)

Q3: What is the best ionization mode for this compound?

The optimal ionization mode depends on the chemical structure of this compound. If it has basic functional groups that can be readily protonated, ESI in positive ion mode is likely to be most effective. If it has acidic functional groups, ESI in negative ion mode may be preferable. It is recommended to test both modes during initial method development.

Q4: How can I determine the optimal collision energy for MRM analysis of this compound?

To determine the optimal collision energy, perform a collision-induced dissociation (CID) experiment. Infuse a standard solution of this compound and ramp the collision energy while monitoring the intensity of the precursor and product ions. The collision energy that yields the highest intensity for the desired product ion should be selected for the MRM method.

Table 1: Effect of Collision Energy on this compound Product Ion Intensity

Collision Energy (eV)Precursor Ion (m/z)Product Ion (m/z)Intensity (counts)
10450.2250.1150,000
15450.2250.1350,000
20 450.2 250.1 800,000
25450.2250.1650,000
30450.2250.1400,000

Q5: What are the recommended starting conditions for LC-MS analysis of this compound?

For a typical small molecule like this compound, a good starting point for method development would be a C18 reversed-phase column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid. The specific gradient profile and column dimensions should be optimized based on the desired separation and run time.

Table 2: Example Starting LC Gradient for this compound

Time (min)Flow Rate (mL/min)%A (Water + 0.1% FA)%B (Acetonitrile + 0.1% FA)
0.00.4955
1.00.4955
5.00.4595
7.00.4595
7.10.4955
10.00.4955

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general procedure for extracting a small molecule like this compound from a plasma matrix to reduce matrix effects and improve the S/N ratio.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pretreat 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plasma Plasma Sample pretreatment Pre-treatment (4% Phosphoric Acid) plasma->pretreatment spe Solid-Phase Extraction pretreatment->spe elution Elution & Dry-down spe->elution reconstitution Reconstitution elution->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS Detection (MRM Mode) lc->ms data_analysis Data Analysis (Signal-to-Noise Ratio) ms->data_analysis

Caption: Workflow for improving this compound S/N ratio.

troubleshooting_logic cluster_signal Low Signal Issues cluster_noise High Noise Issues cluster_solutions Solutions start Low S/N Ratio for this compound ionization Inefficient Ionization start->ionization ms_settings Suboptimal MS Settings start->ms_settings degradation Compound Degradation start->degradation contamination Solvent/Reagent Contamination start->contamination matrix_effects Matrix Effects start->matrix_effects carryover Injection Carryover start->carryover optimize_source Optimize Ion Source ionization->optimize_source develop_method Develop MRM Method ms_settings->develop_method check_stability Check Stability degradation->check_stability use_hplc_grade Use High-Purity Solvents contamination->use_hplc_grade cleanup Improve Sample Cleanup matrix_effects->cleanup wash_system Thorough System Wash carryover->wash_system

Caption: Troubleshooting logic for low S/N ratio.

Technical Support Center: Interpreting Unexpected Results in AST5902 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving AST5902.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818).[1] It is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is to selectively and irreversibly inhibit EGFR with activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while sparing wild-type EGFR.[1][3] This inhibition blocks downstream signaling pathways, such as the PI3K/Akt/mTOR axis, leading to the induction of apoptosis in cancer cells.[3][4]

Q2: My EGFR-positive cell line is showing less sensitivity to this compound than expected. What are the potential causes?

Several factors could contribute to lower-than-expected sensitivity:

  • Acquired Resistance: The cell line may have developed resistance mechanisms to EGFR inhibitors. This can include secondary mutations in EGFR (like C797S), or activation of bypass signaling pathways (e.g., MET amplification, HER2 activation).[5]

  • Cell Line Integrity: Ensure the cell line is authentic and has a low passage number. Genetic drift during continuous culture can alter drug sensitivity.

  • Experimental Conditions: Suboptimal assay conditions, such as incorrect cell seeding density or issues with the drug's stability in the culture medium, can affect the results.

  • Drug Concentration: Verify the concentration and purity of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation.

Q3: I'm observing significant cytotoxicity in my EGFR-negative control cell line. Is this expected?

While this compound is selective for mutant EGFR, high concentrations can lead to off-target effects and cytotoxicity in EGFR-negative cells.[6] This is due to the conserved nature of the ATP-binding pocket across the human kinome. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line and use concentrations that are relevant to the on-target effect.[6]

Q4: The results of my cell viability assays (e.g., Alamar Blue) are inconsistent or show an unexpected increase in signal with high this compound concentrations. Why is this happening?

Some EGFR inhibitors have been reported to interfere with redox-based cell viability assays like Alamar Blue (resazurin).[7] This interference can lead to false readouts. To mitigate this, consider the following:

  • Wash the cells to remove the drug-containing medium before adding the assay reagent.[7]

  • Use an alternative, non-redox-based viability assay, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®).[7]

  • Confirm your results with a direct measure of cell death, such as apoptosis assays (e.g., caspase activity or Annexin V staining).

Q5: How does the metabolism of Alflutinib to this compound impact in vivo experiments?

Alflutinib is primarily metabolized to this compound by the cytochrome P450 enzyme CYP3A4.[8] Both Alflutinib and this compound contribute to the overall pharmacological activity.[2] It's important to be aware that Alflutinib is also a potent inducer of CYP3A4, which can lead to auto-induction and affect its own clearance over time.[8] Co-administration of strong CYP3A4 inducers (e.g., rifampicin) or inhibitors (e.g., itraconazole) can significantly alter the plasma concentrations of both Alflutinib and this compound, potentially impacting efficacy and toxicity in vivo.[2][9]

Troubleshooting Guides

Issue 1: Inconsistent Anti-tumor Activity in Xenograft Models
Potential Cause Troubleshooting Steps
Drug Formulation and Administration Ensure consistent and appropriate formulation of this compound for in vivo use. Verify the route and frequency of administration.
Pharmacokinetics Consider the impact of CYP3A4 metabolism and auto-induction. If co-administering other drugs, check for potential drug-drug interactions affecting CYP3A4.
Tumor Heterogeneity The initial tumor cell population may have been heterogeneous, with a subpopulation of resistant cells selected for during treatment.
Host Factors Differences in animal age, weight, or health status can influence drug metabolism and tumor growth.
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
Potential Cause Troubleshooting Steps
Drug Bioavailability This compound may have poor bioavailability in the animal model. Conduct pharmacokinetic studies to determine plasma and tumor drug concentrations.
Tumor Microenvironment The in vivo tumor microenvironment can confer resistance through mechanisms not present in 2D cell culture (e.g., hypoxia, stromal interactions).
Off-target Effects in vivo Off-target effects observed at high in vitro concentrations may lead to unexpected toxicity and reduced efficacy in vivo.

Experimental Protocols

Cell Viability Assay (ATP-based)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.

  • Assay Reagent Addition: Equilibrate the plate and the luminescent ATP-based assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the recommended time to allow for cell lysis and signal stabilization.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot a dose-response curve to determine the IC50 value.

Western Blot for EGFR Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR, total Akt, phospho-Akt, total ERK, and phospho-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

AST5902_Signaling_Pathway This compound Mechanism of Action Ligand EGF Ligand EGFR Mutant EGFR Ligand->EGFR Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibits Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Troubleshooting_Workflow Troubleshooting Unexpected Cell Viability Results Start Unexpected Cell Viability Result CheckAssay Is it a redox-based assay (e.g., Alamar Blue)? Start->CheckAssay WashCells Wash cells before adding reagent CheckAssay->WashCells Yes CheckResistance Is the cell line expected to be sensitive? CheckAssay->CheckResistance No AltAssay Use alternative assay (e.g., ATP-based) WashCells->AltAssay AltAssay->CheckResistance SequenceEGFR Sequence EGFR for resistance mutations CheckResistance->SequenceEGFR No CheckDrug Verify drug concentration and stability CheckResistance->CheckDrug Yes BypassPathways Investigate bypass pathway activation SequenceEGFR->BypassPathways End Interpret Results BypassPathways->End CheckCells Confirm cell line identity and passage number CheckDrug->CheckCells CheckCells->End

References

Technical Support Center: Optimizing Western Blot Conditions for Phospho-EGFR with AST5902

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blot experiments for phospho-EGFR (p-EGFR) analysis following treatment with AST5902.

This compound is the principal and active metabolite of Alflutinib (AST2818), a third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2] It is designed to inhibit both EGFR-sensitizing and T790M resistance mutations.[2] Accurate detection of p-EGFR by Western blot is crucial for evaluating the efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, as the active metabolite of the EGFR inhibitor Alflutinib, functions as an ATP-competitive inhibitor of the EGFR kinase domain.[3] By binding to the ATP pocket, it blocks the autophosphorylation of EGFR upon ligand binding, thereby inhibiting downstream signaling pathways that are critical for cell proliferation and survival.[3]

Q2: Which cell lines are suitable for studying the effect of this compound on p-EGFR levels?

Cell lines with high endogenous or overexpressed EGFR are recommended. A431 (epidermoid carcinoma), HeLa (cervical cancer), and MCF7 (breast cancer) cells are commonly used models for studying EGFR signaling and inhibition.[3]

Q3: What is a recommended starting concentration and treatment time for this compound?

While the optimal concentration and time should be determined empirically for each cell line and experimental condition, a common starting point for similar EGFR inhibitors is to perform a dose-response curve ranging from 0.1 nM to 10 µM for a fixed duration (e.g., 2, 6, or 24 hours).[4] A time-course experiment with a fixed concentration (e.g., the approximate IC50) can also be performed.

Q4: Why is serum starvation often recommended before inhibitor treatment and EGF stimulation?

Serum starvation (incubating cells in a medium without fetal bovine serum for 16-24 hours) is recommended to reduce the basal levels of EGFR phosphorylation.[3] This helps to increase the signal-to-noise ratio by ensuring that the phosphorylation observed is primarily due to the specific EGF stimulation in your experiment.

Q5: Can I use milk as a blocking agent for my p-EGFR Western blot?

It is highly recommended to avoid using milk (non-fat dry milk) as a blocking agent when detecting phosphorylated proteins. Milk contains casein, a phosphoprotein, which can be recognized by phospho-specific antibodies, leading to high background.[5] Instead, use Bovine Serum Albumin (BSA) at a concentration of 3-5% in TBST.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak p-EGFR Signal Inefficient EGFR Activation: Insufficient EGF stimulation.- Ensure EGF is fresh and used at an appropriate concentration (e.g., 100 ng/mL). - Optimize stimulation time (typically 5-30 minutes at 37°C).[3]
Phosphatase Activity: Dephosphorylation of p-EGFR during sample preparation.- Always work on ice. - Add phosphatase inhibitors to your lysis buffer.[6]
Suboptimal Antibody Dilution: Primary or secondary antibody concentration is too low.- Increase the concentration of the primary and/or secondary antibody. - Incubate the primary antibody overnight at 4°C.[6]
Poor Protein Transfer: Inefficient transfer of high molecular weight proteins like EGFR (~175 kDa).- Use a PVDF membrane, which has a higher binding capacity. - Optimize transfer time and voltage; consider an overnight wet transfer at 4°C.
High Background Inappropriate Blocking: Use of milk as a blocking agent.- Use 3-5% BSA in TBST for blocking and antibody dilutions.[5]
Antibody Concentration Too High: Non-specific binding of primary or secondary antibodies.- Titrate down the concentration of your primary and secondary antibodies. - Perform a secondary-only control (incubate a blot with only the secondary antibody) to check for non-specific binding.
Insufficient Washing: Unbound antibodies remain on the membrane.- Increase the number and duration of washes with TBST (e.g., 3-5 washes of 5-10 minutes each).[3]
Non-Specific Bands Protease Activity: Protein degradation during sample preparation.- Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.[6]
Antibody Cross-Reactivity: The primary antibody may recognize other proteins.- Consult the antibody datasheet for known cross-reactivities. - Use a more specific antibody if the problem persists.
Too Much Protein Loaded: Overloading the gel can lead to smearing and non-specific bands.- Load a lower amount of total protein (20-30 µg is a good starting point).[3]

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., A431) in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): Once confluent, wash cells with sterile PBS and replace the growth medium with a serum-free medium. Incubate for 16-24 hours.[3]

  • Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations. Remove the serum-free medium from the cells and add the medium containing this compound. Incubate for the desired duration (e.g., 2-24 hours).

  • EGF Stimulation: Following inhibitor treatment, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[3]

Western Blot Protocol for p-EGFR
  • Cell Lysis:

    • Place the 6-well plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (total protein extract) to a new pre-chilled tube.[6]

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.[3]

  • Sample Preparation:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[3]

  • SDS-PAGE:

    • Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel.[3]

    • Include a pre-stained protein ladder.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-p-EGFR Tyr1068) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[6]

    • Wash the membrane three times for 5-10 minutes each with TBST.[3]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[6]

    • Wash the membrane three times for 10 minutes each with TBST.[3]

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.[3]

  • Stripping and Reprobing (Optional):

    • To detect total EGFR or a loading control (e.g., β-actin), the membrane can be stripped and reprobed with the respective primary antibodies.

Quantitative Data Presentation

Table 1: Recommended Antibody Dilutions

AntibodySource (Example)Catalog # (Example)Recommended Dilution
Rabbit anti-p-EGFR (Tyr1068)Cell Signaling Technology37771:1000
Rabbit anti-EGFRCell Signaling Technology42671:1000
Mouse anti-β-ActinAny reputable source-1:5000
HRP-conjugated Goat anti-Rabbit IgGAny reputable source-1:2000 - 1:5000
HRP-conjugated Goat anti-Mouse IgGAny reputable source-1:2000 - 1:5000

Table 2: Example Data Table for Dose-Response Experiment

This compound Conc. (nM)p-EGFR (Tyr1068) IntensityTotal EGFR Intensityβ-Actin IntensityNormalized p-EGFR/Total EGFR
0 (Vehicle)
0.1
1
10
100
1000
10000

Intensity values to be determined by densitometry analysis of the Western blot bands using software like ImageJ.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) P_EGFR->Downstream Activates This compound This compound This compound->P_EGFR Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and inhibition by this compound.

Western_Blot_Workflow A Cell Culture & Treatment (with this compound & EGF) B Cell Lysis (with Phosphatase Inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF Membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (anti-p-EGFR) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL Substrate) H->I J Data Analysis (Densitometry) I->J

Caption: Experimental workflow for p-EGFR Western blotting.

Troubleshooting_Tree Start Problem with Western Blot? NoSignal No or Weak Signal? Start->NoSignal HighBg High Background? Start->HighBg NonSpecific Non-Specific Bands? Start->NonSpecific NoSignal->HighBg No Sol_NoSignal1 Check EGF Stimulation & Phosphatase Inhibitors NoSignal->Sol_NoSignal1 Yes HighBg->NonSpecific No Sol_HighBg1 Use BSA for Blocking, Avoid Milk HighBg->Sol_HighBg1 Yes Sol_NonSpecific1 Use Protease Inhibitors & Check Protein Load NonSpecific->Sol_NonSpecific1 Yes Sol_NoSignal2 Optimize Antibody Concentrations & Incubation Time Sol_NoSignal1->Sol_NoSignal2 Sol_HighBg2 Decrease Antibody Concentrations & Increase Washes Sol_HighBg1->Sol_HighBg2 Sol_NonSpecific2 Verify Antibody Specificity Sol_NonSpecific1->Sol_NonSpecific2

Caption: Troubleshooting decision tree for p-EGFR Western blots.

References

Technical Support Center: AST5902 and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference of AST5902 with fluorescent assays. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the primary active metabolite of Alflutinib (AST2818), a third-generation EGFR inhibitor.[1][2][3] It exerts anti-neoplastic activity by targeting and inhibiting the epidermal growth factor receptor (EGFR), including mutations like T790M that confer resistance to other EGFR inhibitors.[3][4]

Q2: Could this compound interfere with my fluorescent assay?

Q3: What are the common types of small molecule interference in fluorescent assays?

The most common types of interference are:

  • Autofluorescence: The compound itself emits light when excited at or near the assay's excitation wavelength, leading to an artificially high signal.[7][8]

  • Inner-Filter Effect (Light Absorption): The compound absorbs light at the excitation and/or emission wavelengths of the fluorophore, reducing the amount of light that reaches the fluorophore or the detector. This results in an artificially low signal.[5][7]

  • Fluorescence Quenching: The compound directly interacts with the excited fluorophore, causing it to return to its ground state without emitting a photon. This also leads to an artificially low signal.[5][8]

Q4: How can I proactively test for potential interference from this compound?

To determine if this compound is interfering with your assay, you should perform a series of control experiments. The most crucial is a "no-target" or "no-enzyme" control, where you measure the fluorescent signal in the presence of all assay components, including this compound, but without the biological target (e.g., enzyme, receptor).[7] A change in signal that correlates with the concentration of this compound in this control setup is a strong indicator of interference.[7]

Troubleshooting Guide

If you suspect this compound is interfering with your fluorescent assay, follow this guide to diagnose and mitigate the issue.

Problem 1: I'm observing a high background signal that increases with this compound concentration in my no-target controls.

This is a classic sign of autofluorescence .

Troubleshooting Workflow for Autofluorescence

A High background signal in no-target controls B Perform Spectral Scan of this compound A->B C Do spectra of this compound and fluorophore overlap? B->C D Yes: Autofluorescence is likely C->D Yes E No: Investigate other causes C->E No F Mitigation Strategies D->F G 1. Switch to a red-shifted fluorophore F->G H 2. Measure background and subtract F->H I 3. Use a time-resolved fluorescence (TRF) assay F->I

Caption: Workflow to diagnose and mitigate autofluorescence.

Experimental Protocol: Spectral Scan of this compound

  • Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be from the highest concentration used in your assay down to the lowest.

  • Blank: Use the assay buffer as a blank to zero the spectrofluorometer.

  • Excitation Spectrum:

    • Set the emission wavelength to your assay's emission maximum.

    • Scan a range of excitation wavelengths (e.g., 250-700 nm) to identify the wavelengths at which this compound is excited.

  • Emission Spectrum:

    • Set the excitation wavelength to your assay's excitation maximum (or the excitation maximum of this compound if it is a strong absorber at that wavelength).

    • Scan a range of emission wavelengths to determine the emission profile of this compound.[9]

Hypothetical Data: Spectral Overlap

CompoundExcitation Max (nm)Emission Max (nm)Overlap with Green Fluorophore (Ex: 485 nm, Em: 525 nm)
Green Fluorophore 485525N/A
This compound (Hypothetical) 490530High
Red Fluorophore 620670Low
Problem 2: My assay signal decreases with increasing this compound concentration, even in control experiments with free fluorophore.

This suggests an inner-filter effect or fluorescence quenching .

Troubleshooting Workflow for Signal Reduction

A Decreased signal with increasing this compound concentration B Measure Absorbance Spectrum of this compound A->B C Does this compound absorb at assay excitation or emission wavelengths? B->C D Yes: Inner-filter effect is likely C->D Yes E No: Quenching is possible C->E No F Mitigation Strategies D->F E->F G 1. Reduce fluorophore concentration F->G H 2. Use a narrower light path (e.g., low-volume plates) F->H I 3. Switch to a non-optical assay format F->I

Caption: Workflow to diagnose and mitigate signal reduction.

Experimental Protocol: Absorbance Spectrum of this compound

  • Preparation: Prepare dilutions of this compound in the assay buffer, covering the concentration range used in your assay.

  • Blank: Use the assay buffer to zero the spectrophotometer.

  • Scan: Measure the absorbance of each this compound dilution across a range of wavelengths that includes your assay's excitation and emission wavelengths.

  • Analysis: An absorbance value greater than 0.1 AU at the excitation or emission wavelength suggests a potential inner-filter effect.[7]

Hypothetical Data: Absorbance Interference

This compound Concentration (µM)Absorbance at 485 nm (Excitation)Absorbance at 525 nm (Emission)
10.020.01
100.150.08
500.600.35

Signaling Pathway Context

This compound is an inhibitor of the EGFR signaling pathway. Understanding this pathway can be crucial when designing cell-based assays.

EGFR Signaling Pathway

EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation This compound This compound This compound->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

General Recommendations for Mitigating Interference

  • Choose Fluorophores Wisely: If interference is observed, consider switching to a fluorophore with excitation and emission spectra that do not overlap with the absorbance or emission spectra of this compound. Red-shifted dyes (emission >620 nm) are often less susceptible to interference from small molecules.[9][10]

  • Optimize Compound and Fluorophore Concentrations: Use the lowest effective concentrations of both this compound and the fluorescent probe to minimize interference.

  • Use Appropriate Controls: Always include no-target and no-compound controls in your experiments.

  • Consider Alternative Assay Formats: If fluorescence interference cannot be overcome, consider using a non-optical detection method, such as an AlphaScreen®, radiometric, or mass spectrometry-based assay.[7]

Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. It is essential to perform your own control experiments to determine if this compound interferes with your specific fluorescent assay.

References

Best practices for handling and disposal of AST5902

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of AST5902. The following sections offer guidance on handling and disposal, troubleshooting for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the primary active metabolite of Alflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1] It exerts its anti-neoplastic activity by inhibiting EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a key therapeutic target.[2]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C.[2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, appropriate personal protective equipment should always be used to minimize exposure. This includes:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: An impervious lab coat or clothing.[2]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust formation.[2]

All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Q4: What is the proper procedure for disposing of this compound waste?

This compound is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to avoid its release into the environment.[2] All waste containing this compound, including unused solutions and contaminated labware (e.g., pipette tips, tubes), should be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not dispose of this compound down the drain.[2]

Q5: What should I do in case of accidental exposure to this compound?

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Seek medical advice if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[2]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue Possible Cause(s) Troubleshooting Steps
Compound Precipitation in Media The final concentration of this compound exceeds its solubility in the aqueous cell culture medium.Prepare a high-concentration stock solution in 100% DMSO. For the final working concentration, perform a serial dilution in pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Inconsistent Results Between Experiments 1. Variability in cell seeding density.2. Inconsistent compound concentration due to improper storage or dilution.3. Cell line instability or high passage number.1. Maintain consistent cell seeding density and confluency at the time of treatment.2. Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.3. Use cells within a defined low passage number range and perform regular cell line authentication.
No Inhibition of Downstream Signaling (e.g., p-AKT, p-ERK) in an EGFR-positive cell line 1. The cell line may harbor a resistance mutation in EGFR (e.g., T790M, for which third-generation inhibitors have activity, but other mutations could confer resistance).2. The inhibitor may have degraded.3. The signaling pathway may be constitutively activated downstream of EGFR.1. Sequence the EGFR gene in your cell line to check for mutations.2. Test the activity of your this compound stock in a well-characterized sensitive cell line as a positive control.3. Investigate the mutational status of key downstream signaling molecules like KRAS, BRAF, and PIK3CA.
Observed Effects in EGFR-negative Cell Lines This suggests potential off-target activity of the compound, especially at higher concentrations.1. Perform a dose-response experiment to determine if the effect is concentration-dependent.2. Compare the effects with a known, highly selective EGFR inhibitor.3. Consider performing a kinome profiling assay to identify potential off-target kinases.

Data Presentation

Solubility of this compound
Solvent Concentration Notes
DMSO≥ 50 mg/mLMay require ultrasonic treatment to fully dissolve.
In vivo Formulation 1≥ 2.5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]
In vivo Formulation 2≥ 2.5 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline).[4]
Stability of this compound
Condition Stability
In solution at -80°CUp to 6 months
In solution at -20°CUp to 1 month
Powder at -20°CStable

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a DMSO stock. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis of EGFR Pathway Inhibition

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of EGFR and its downstream targets.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Use a loading control like GAPDH or β-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization This compound This compound This compound->Dimerization Inhibition Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Seed Cells treat Treat with this compound start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection & Imaging secondary_ab->detect end Analysis detect->end

Caption: Experimental workflow for Western Blot analysis.

Troubleshooting_Logic issue Inconsistent Results? check_cells Verify Cell Seeding & Passage Number issue->check_cells Yes solution Consistent Results issue->solution No check_compound Check Compound Storage & Dilution check_cells->check_compound check_protocol Review Experimental Protocol check_compound->check_protocol check_protocol->issue

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Accurate Quantification of AST5902

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of AST5902, the active metabolite of the EGFR inhibitor Alflutinib. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and established experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is the primary active metabolite of Alflutinib (also known as AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] Both Alflutinib and this compound contribute to the overall pharmacological activity in vivo.[3] Accurate quantification of this compound is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug efficacy and safety evaluations during preclinical and clinical development.

Q2: What is the recommended analytical method for quantifying this compound?

A2: A validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method is the gold standard for the sensitive and selective quantification of this compound in biological matrices such as plasma.[1][4] This method offers high specificity and allows for the simultaneous determination of the parent drug, Alflutinib.[1][4]

Q3: What are the typical linear ranges and lower limits of quantification (LLOQ) for this compound?

A3: Published UHPLC-MS/MS methods have demonstrated excellent linearity for this compound with a typical quantification range of 0.05 to 25.0 ng/mL in plasma.[1] The lower limit of quantification (LLOQ) is consistently reported to be 0.050 ng/mL, allowing for the reliable measurement of low concentrations of the metabolite.[1]

Q4: What are the key considerations for sample preparation before UHPLC-MS/MS analysis?

A4: Protein precipitation is a common and effective method for preparing plasma samples for this compound analysis.[1][4] This typically involves adding a precipitating agent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins.[4] The resulting supernatant, which contains the analyte of interest, is then diluted and injected into the UHPLC-MS/MS system.[4]

Q5: What internal standard (IS) should be used for this compound quantification?

A5: For the quantification of Alflutinib and this compound, a deuterated internal standard of the parent drug, such as AST2818-d3, is recommended.[1] Using a stable isotope-labeled internal standard helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise results.[5]

Experimental Protocols

UHPLC-MS/MS Method for Simultaneous Quantification of Alflutinib and this compound in Plasma

This protocol is based on validated methods for the determination of Alflutinib and this compound in human and rat plasma.[1][4]

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 200 µL of acetonitrile and 20 µL of the internal standard working solution (e.g., AST2818-d3 at 300 ng/mL).[4]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 g for 10 minutes.[4]

  • Transfer 100 µL of the supernatant to a new tube.

  • Dilute the supernatant with 100 µL of ultrapure water.[4]

  • Briefly mix for 30 seconds before injection into the UHPLC-MS/MS system.[4]

2. UHPLC Conditions

  • Column: Waters BEH C18 (e.g., 50 mm × 2.1 mm, 1.8 µm) or Shim-pack Volex PFPP column (50 mm × 2.1 mm, 1.8 μm).[1][4]

  • Mobile Phase A: 0.1% formic acid in water or 2 mmol/L ammonium acetate with 0.2% formic acid.[1][4]

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[1][4]

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-1.0 min: Increase to 80% B

    • 1.0-2.0 min: Hold at 80% B

    • 2.0-2.5 min: Decrease to 10% B

    • 2.5-3.0 min: Hold at 10% B[4]

  • Injection Volume: 3 µL.[4]

  • Column Temperature: 40°C.[4]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Alflutinib: m/z 569.3 → 441.2[1]

    • This compound: m/z 555.1 → 498.2[1]

    • AST2818-d3 (IS): m/z 572.3 → 441.2[1]

Data Presentation

Table 1: UHPLC-MS/MS Method Validation Parameters for this compound Quantification

ParameterResultReference
Linearity Range0.050 - 25.0 ng/mL[1]
Correlation Coefficient (r²)> 0.99[1]
Lower Limit of Quantification (LLOQ)0.050 ng/mL[1]
Intra-day Precision (%CV)≤ 8.0%[1]
Inter-day Precision (%CV)≤ 8.6%[1]
Intra-day Accuracy (%RE)-0.2% to 3.9%[1]
Inter-day Accuracy (%RE)-0.2% to 3.9%[1]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterValue (Unit)Reference
Cmax (after single 80 mg dose of Alflutinib)1.09-fold increase with rifampicin co-administration[6]
AUC0-∞ (after single 80 mg dose of Alflutinib)17% decrease with rifampicin co-administration[6]
Steady-state exposure (compared to Alflutinib)Comparable[3]

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_gamma PLCγ Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 PKC->Proliferation Ca2->Proliferation AST5902_Inhibition This compound (via Alflutinib) Inhibition AST5902_Inhibition->EGFR

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (e.g., AST2818-d3) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation (13,000 g, 10 min) Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer (100 µL) Centrifugation->Supernatant_Transfer Dilution Dilution (with Ultrapure Water) Supernatant_Transfer->Dilution UHPLC_Separation UHPLC Separation (C18 or PFPP Column) Dilution->UHPLC_Separation MS_Detection MS/MS Detection (ESI+, MRM) UHPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: this compound Quantification Workflow.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Column Overload Dilute the sample and reinject. Ensure the injected amount is within the column's loading capacity.
Incompatible Injection Solvent Dissolve and inject samples in the initial mobile phase composition whenever possible. If a different solvent is used, ensure it is weaker than the mobile phase.
Column Contamination or Degradation Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.
Improper Mobile Phase pH Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a consistent ionization state.

Issue 2: High Baseline Noise or Drift

Possible Cause Recommended Solution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Filter all mobile phases before use.
Air Bubbles in the System Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.
Detector Instability Allow the mass spectrometer to stabilize for an adequate amount of time before analysis. Check for fluctuations in the detector's light source or electronics.
Leaks in the System Inspect all fittings and connections for any signs of leakage. Tighten or replace fittings as necessary.

Issue 3: Inconsistent or Irreproducible Results

Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure consistent and precise pipetting during all sample preparation steps. Use a validated and standardized protocol.
Variable Injection Volume Check the autosampler for proper function and ensure the injection loop is completely filled.
Unstable Instrument Conditions Allow the UHPLC and mass spectrometer to equilibrate fully before starting a run. Monitor system pressure and temperature for stability.
Matrix Effects Evaluate for ion suppression or enhancement by comparing the response of the analyte in the matrix to the response in a neat solution. If significant matrix effects are observed, optimize the sample preparation method (e.g., by using solid-phase extraction) or chromatographic separation.

Issue 4: No or Low Signal for this compound

Possible Cause Recommended Solution
Incorrect Mass Spectrometry Settings Verify the MRM transitions, collision energy, and other mass spectrometer parameters are correctly set for this compound.
Degradation of this compound Ensure proper storage of stock solutions and samples (e.g., at -80°C).[4] Avoid repeated freeze-thaw cycles.
Clogged System Check for blockages in the sample needle, tubing, or column. Back-flush the system or replace components as needed.
Source Contamination Clean the mass spectrometer's ion source according to the manufacturer's instructions.

For more in-depth guidance on bioanalytical method validation and equipment calibration, refer to the U.S. Food and Drug Administration (FDA) guidance for industry.[5][7]

References

Validation & Comparative

In Vitro Activity of AST5902 and Alflutinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the in vitro potency of the third-generation EGFR inhibitor alflutinib and its principal active metabolite, AST5902, against clinically relevant EGFR mutations.

This guide provides a comprehensive in vitro comparison of alflutinib (also known as furmonertinib) and its major active metabolite, this compound. Both compounds are potent, irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical activity of these targeted therapies against non-small cell lung cancer (NSCLC) associated EGFR mutations.

Data Summary: Comparative Potency (IC50)

The in vitro inhibitory activities of alflutinib and this compound were evaluated in cell-based viability assays against a panel of cell lines engineered to express various EGFR mutations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of cell viability, are summarized in the table below. Data from these studies indicate that both alflutinib and its metabolite, this compound, exhibit potent inhibitory activity against classical activating EGFR mutations (Exon 19 deletion and L858R), the T790M resistance mutation, and various exon 20 insertion mutations. Notably, both compounds demonstrated improved potency over osimertinib in these assays.

Mutation TypeCell LineActivating MutationIC50 (nM)
Alflutinib (Furmonertinib)
WT EGFR A431WT162.6
Classical mutations PC-9Ex19Del3.3
H1975L858R/T790M10
EGFR exon 20 insertion mutations Ba/F3H773_V774insNPH88
Ba/F3V769_D770insASV81
Ba/F3D770_N771insSVD48
Ba/F3D770_N771insNPG31

Experimental Protocols

The following sections describe representative methodologies for the key in vitro assays used to compare the activity of this compound and alflutinib.

Cell Viability Assay (Representative Protocol)

This assay determines the concentration-dependent effect of the inhibitors on the viability of cancer cells expressing specific EGFR mutations.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., PC-9, H1975) or engineered Ba/F3 murine pro-B cells expressing specific human EGFR mutations are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • For Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, the expression of a constitutively active EGFR mutant confers IL-3 independence. Assays are therefore performed in the absence of IL-3.

  • Cells are seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment and stabilization.

2. Compound Treatment:

  • Stock solutions of alflutinib and this compound are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in the appropriate cell culture medium to achieve a range of final concentrations.

  • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. A vehicle control (DMSO) is also included.

3. Incubation and Viability Measurement:

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Following incubation, a cell viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

4. Data Analysis:

  • The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

  • The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability.

  • The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Kinase Inhibition Assay (Representative Protocol)

This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the EGFR kinase domain.

1. Assay Setup:

  • Reactions are typically performed in 384-well plates.

  • The assay buffer contains components such as HEPES, MgCl2, MnCl2, DTT, and BSA to maintain optimal kinase activity.

2. Kinase Reaction:

  • A solution containing the purified recombinant human EGFR kinase domain (wild-type or mutant) is pre-incubated with various concentrations of the inhibitor (alflutinib or this compound) for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • The kinase reaction is initiated by the addition of a master mix containing a specific peptide substrate and adenosine triphosphate (ATP).

3. Detection of Kinase Activity:

  • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate or the amount of ADP produced is quantified. A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP generated as an indicator of kinase activity.

  • The luminescent signal is read using a plate reader.

4. Data Analysis:

  • The kinase activity is calculated relative to a no-inhibitor control.

  • IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and a general experimental workflow for comparing the in vitro activity of EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Alflutinib Alflutinib/ This compound Alflutinib->EGFR Inhibition

Caption: EGFR signaling pathway inhibited by alflutinib/AST5902.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (EGFR Mutant Cell Lines) Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Compound_Prep Compound Preparation (Alflutinib & this compound) Treatment Treatment with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (e.g., 72h) Treatment->Incubation Viability_Reagent Addition of Viability Reagent Incubation->Viability_Reagent Measurement Absorbance/Luminescence Measurement Viability_Reagent->Measurement Calculation IC50 Calculation Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Navigating Resistance to Third-Generation EGFR Inhibitors in Non-Small Cell Lung Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to targeted therapies is paramount for developing next-generation treatments. This guide provides a comparative overview of resistance mechanisms observed in non-small cell lung cancer (NSCLC) cell lines to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), with a focus on providing a framework for evaluating compounds like AST5902.

While specific in vitro resistance studies on this compound, the active metabolite of Furmonertinib (also known as Alflutinib), are limited in publicly available literature, valuable insights can be drawn from studies on structurally and mechanistically similar third-generation EGFR TKIs, such as Almonertinib and Osimertinib. This guide leverages a comparative study on Almonertinib- and Osimertinib-resistant NSCLC cell lines to illuminate potential resistance pathways relevant to this compound.

Comparative Efficacy of Third-Generation EGFR TKIs in Resistant NSCLC Cell Lines

The development of acquired resistance significantly diminishes the efficacy of EGFR TKIs. The following table summarizes the shift in the half-maximal inhibitory concentration (IC50) values observed in Almonertinib-resistant (H1975/AR and HCC827/AR) and Osimertinib-resistant NSCLC cell lines compared to their parental counterparts. This data highlights the substantial increase in drug concentration required to inhibit the growth of resistant cells.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Factor
H1975 (Almonertinib) 1.91583.8833.58
HCC827 (Almonertinib) 2.21390.3631.95
H1975 (Osimertinib) Data not availableData not availableData not available
HCC827 (Osimertinib) Data not availableData not availableData not available
Data for Almonertinib-resistant cell lines is derived from a comparative study. Specific IC50 values for parental and Osimertinib-resistant H1975 and HCC827 cell lines from the same comparative study were not provided in the source material. It is important to note that while Furmonertinib (the parent compound of this compound) has a similar mechanism of action, direct comparative IC50 data from in vitro resistant cell line studies is not yet available.

Unraveling the Molecular Mechanisms of Resistance

Acquired resistance to third-generation EGFR TKIs is a complex process involving on-target mutations and the activation of bypass signaling pathways.

On-Target Resistance:

The most well-documented on-target resistance mechanism to third-generation EGFR TKIs is the acquisition of a C797S mutation in the EGFR kinase domain. This mutation prevents the covalent binding of irreversible inhibitors like Osimertinib and, presumably, this compound.

Bypass Signaling Pathway Activation:

Cancer cells can develop resistance by activating alternative signaling pathways to circumvent EGFR inhibition. Key bypass mechanisms include:

  • MET Amplification: Increased MET receptor tyrosine kinase signaling can drive cell survival and proliferation independently of EGFR.

  • HER2 Amplification: Overexpression of the HER2 receptor can also lead to the activation of downstream signaling pathways.

  • PI3K/Akt/mTOR Pathway Activation: Alterations in this critical survival pathway can render cells less dependent on EGFR signaling.

  • RAS-MAPK Pathway Activation: Mutations or amplification of components in the RAS-RAF-MEK-ERK pathway can promote cell growth despite EGFR blockade.

A comparative transcriptomic analysis of Almonertinib- and Osimertinib-resistant cell lines revealed both common and distinct molecular alterations, suggesting that different third-generation EGFR TKIs may induce unique resistance profiles. For instance, in Almonertinib-resistant cells, upregulation of Insulin-like Growth Factor Binding Protein 7 (IGFBP7) was identified as a potential contributor to resistance[1]. Knockdown of IGFBP7 in Almonertinib-resistant H1975 cells led to a significant decrease in the IC50 value, suggesting its role in the resistance mechanism[2].

Experimental Protocols

Generation of Resistant Lung Cancer Cell Lines

This protocol outlines a general method for developing EGFR TKI-resistant lung cancer cell lines in vitro, based on methodologies reported in the literature.

Materials:

  • Parental NSCLC cell line (e.g., H1975, HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • EGFR TKI (e.g., this compound, Almonertinib, Osimertinib) dissolved in DMSO

  • Cell culture flasks, plates, and other standard laboratory equipment

  • MTT or other cell viability assay reagents

Procedure:

  • Determine the initial IC50: Culture the parental cell line and perform a dose-response assay to determine the initial IC50 of the EGFR TKI.

  • Initial drug exposure: Culture the parental cells in the presence of the EGFR TKI at a concentration equal to or slightly below the IC50.

  • Stepwise dose escalation: Once the cells adapt and resume proliferation, gradually increase the concentration of the EGFR TKI in the culture medium. The increments should be small enough to allow for cell survival and adaptation.

  • Monitoring and maintenance: Continuously monitor the cells for growth and morphology. Maintain the cells at each drug concentration until a stable, proliferating population is established.

  • Characterization of resistant cells: Once a resistant cell line is established that can proliferate in a significantly higher concentration of the EGFR TKI, perform the following characterization studies:

    • IC50 determination: Measure the IC50 of the resistant cell line and compare it to the parental line to quantify the level of resistance.

    • Molecular analysis: Analyze the resistant cells for known resistance mutations (e.g., EGFR C797S) via sequencing.

    • Western blotting: Assess the activation status of key signaling proteins in bypass pathways (e.g., p-MET, p-AKT, p-ERK).

    • Gene expression analysis: Perform RNA sequencing or qPCR to identify differentially expressed genes between the parental and resistant cell lines.

Cell Viability (MTT) Assay

Procedure:

  • Cell seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug treatment: Treat the cells with a serial dilution of the EGFR TKI for 72 hours.

  • MTT addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing Resistance Mechanisms

The following diagrams illustrate the key signaling pathways involved in EGFR-mediated cell proliferation and the mechanisms of acquired resistance to third-generation EGFR TKIs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Resistance_Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Activating Mutation) Bypass_Signaling Bypass Signaling (PI3K/AKT, RAS/MAPK) EGFR->Bypass_Signaling Activates MET MET MET->Bypass_Signaling Activates HER2 HER2 HER2->Bypass_Signaling Activates This compound This compound (EGFR TKI) This compound->EGFR Inhibits C797S EGFR C797S Mutation C797S->this compound Blocks Binding Proliferation Continued Cell Proliferation Bypass_Signaling->Proliferation

Caption: Mechanisms of acquired resistance to third-generation EGFR TKIs like this compound.

Experimental_Workflow Parental Parental NSCLC Cells Dose_Escalation Stepwise Dose Escalation with This compound Parental->Dose_Escalation Resistant_Line Establish Resistant Cell Line Dose_Escalation->Resistant_Line Characterization Characterization - IC50 - Molecular Analysis - Pathway Analysis Resistant_Line->Characterization Comparison Comparative Analysis vs. Other EGFR TKIs Characterization->Comparison

Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.

References

Validating the On-Target Activity of AST5902 Using EGFR Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of AST5902, a third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, in wild-type versus EGFR knockout cellular models. The primary objective is to delineate a clear methodology for validating the on-target activity of this compound, a critical step in preclinical drug development. By employing knockout models, researchers can definitively attribute the pharmacological effects of a compound to its intended target, thereby minimizing the risk of misleading results due to off-target effects.

This compound is the primary active metabolite of Alflutinib and functions as a potent inhibitor of EGFR, particularly in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations and the T790M resistance mutation.[1][2] Third-generation EGFR inhibitors are designed to selectively target these mutant forms of EGFR while sparing the wild-type receptor, thus reducing toxicities associated with earlier-generation inhibitors.[3][4][5] Validating that the cytotoxic and signaling-modulatory effects of this compound are strictly dependent on the presence of EGFR is paramount for its continued development.

Comparative Analysis: this compound Activity in Wild-Type vs. EGFR Knockout Cells

The central hypothesis for validating the on-target activity of this compound is that its cellular effects will be significantly diminished or completely abrogated in cells lacking the EGFR protein. The following table summarizes the expected quantitative outcomes from key validation assays.

Parameter Wild-Type (WT) Cells EGFR Knockout (KO) Cells Interpretation of Expected Outcome
Cell Viability (IC50) Low IC50 value (e.g., <100 nM)High or undetermined IC50 valueA significant increase in the IC50 value in KO cells indicates that the cytotoxic effect of this compound is dependent on the presence of EGFR.
p-EGFR Levels (Tyr1068) Dose-dependent decrease upon this compound treatmentNo detectable p-EGFRConfirms the absence of the target protein and its phosphorylation in KO cells.
p-AKT Levels (Ser473) Dose-dependent decrease upon this compound treatmentNo significant change upon this compound treatmentDemonstrates that this compound-mediated inhibition of the downstream PI3K/AKT pathway is EGFR-dependent.
p-ERK1/2 Levels (Thr202/Tyr204) Dose-dependent decrease upon this compound treatmentNo significant change upon this compound treatmentShows that this compound-mediated inhibition of the downstream MAPK/ERK pathway is contingent on the presence of EGFR.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Generation of EGFR Knockout Cell Lines via CRISPR/Cas9

This protocol outlines the generation of a stable EGFR knockout cell line from a parental line that expresses wild-type EGFR (e.g., A431 human epidermoid carcinoma cells).[6][7]

Materials:

  • Parental cell line (e.g., A431)

  • CRISPR/Cas9 plasmids targeting EGFR (e.g., a pool of three plasmids each containing Cas9 and a specific sgRNA)[7]

  • Lipofectamine-based transfection reagent

  • Puromycin or other selection antibiotic

  • 96-well plates for single-cell cloning

  • Antibodies for Western blot validation (anti-EGFR, anti-GAPDH)

Procedure:

  • sgRNA Design and Plasmid Preparation: Design and clone single guide RNAs (sgRNAs) targeting a critical exon of the EGFR gene into a Cas9 expression vector containing a selection marker like puromycin resistance.[8][9]

  • Transfection: Transfect the parental cell line with the EGFR-targeting CRISPR/Cas9 plasmids using a lipid-based transfection reagent according to the manufacturer's protocol.[7][8]

  • Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium. Maintain selection until all non-transfected cells are eliminated.

  • Single-Cell Cloning: Isolate single, puromycin-resistant cells into individual wells of a 96-well plate via limiting dilution or fluorescence-activated cell sorting (FACS).[10]

  • Expansion and Validation: Expand the resulting monoclonal colonies. Validate the knockout of the EGFR gene at the protein level using Western blot analysis.[6] Successful knockout clones will show a complete absence of the EGFR protein band compared to the wild-type parental cell line.[6]

Cell Viability Assay (MTT/MTS)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.[11]

Materials:

  • Wild-type and EGFR knockout cell lines

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both wild-type and EGFR knockout cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT/MTS Addition: After the incubation period, add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[11]

  • Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[11]

Western Blot Analysis of EGFR Signaling

This protocol is used to assess the phosphorylation status of EGFR and key downstream signaling proteins.[6]

Materials:

  • Wild-type and EGFR knockout cell lines

  • This compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat wild-type and EGFR knockout cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use GAPDH as a loading control to ensure equal protein loading.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Parental Cell Line (e.g., A431) CRISPR Transfect with EGFR CRISPR/Cas9 Plasmids Start->CRISPR Selection Antibiotic Selection & Single-Cell Cloning CRISPR->Selection Validation Validate EGFR Knockout (Western Blot) Selection->Validation WT_KO_Lines Wild-Type (WT) and EGFR Knockout (KO) Lines Validation->WT_KO_Lines Treatment Treat with this compound WT_KO_Lines->Treatment Assays Perform Assays: - Cell Viability (MTT/MTS) - Western Blot (Signaling) Treatment->Assays Analysis Comparative Data Analysis Assays->Analysis Conclusion Conclusion: On-Target Validation Analysis->Conclusion Logical_Relationship cluster_0 Hypothesis cluster_1 Experimental Model cluster_2 Predicted Outcome A This compound inhibits cell proliferation B EGFR is present (WT Cells) A->B If C EGFR is absent (KO Cells) A->C If D Cell proliferation is inhibited B->D Then E Cell proliferation is NOT inhibited C->E Then

References

Comparative Analysis of AST5902 (Active Metabolite of Alflutinib) in TKI-Resistant Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of AST5902, the active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) Alflutinib (also known as Furmonertinib), against other TKIs in the context of acquired resistance in non-small cell lung cancer (NSCLC). The data presented here is compiled from various preclinical studies to offer insights into the cross-resistance profile of this compound.

Executive Summary

This compound, the biologically active form of Alflutinib, is a potent and selective inhibitor of both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] Acquired resistance to first- and second-generation EGFR TKIs is frequently driven by the T790M mutation, which this compound effectively targets. However, resistance to third-generation inhibitors, including Alflutinib, can emerge through various mechanisms, most notably the EGFR C797S mutation, as well as through the activation of bypass signaling pathways. This guide summarizes the available preclinical data on the activity of this compound against various TKI-resistant EGFR mutations and provides detailed experimental protocols for assessing TKI cross-resistance.

Data Presentation: Comparative Efficacy of EGFR TKIs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Alflutinib (Furmonertinib) and other EGFR TKIs against various EGFR mutant cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Cell LineEGFR Mutation StatusAlflutinib (Furmonertinib) IC50 (nM)Osimertinib IC50 (nM)Gefitinib IC50 (nM)Afatinib IC50 (nM)
Ba/F3G719S12.4---
Ba/F3L861Q3.8---
Ba/F3S768I21.6---
EGFR S768I Mutant Cell LineS768IEffective Inhibition (IC50 not specified)---

Data compiled from multiple sources.[4][5][6] A direct head-to-head comparison of IC50 values across a comprehensive panel of resistant cell lines was not available in the public domain at the time of this review.

Signaling Pathways in EGFR TKI Resistance

Acquired resistance to EGFR TKIs can occur through on-target mechanisms, such as secondary mutations in the EGFR gene, or off-target mechanisms, involving the activation of bypass signaling pathways.

EGFR_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus cluster_tkis EGFR TKIs cluster_resistance Resistance Mechanisms EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gen1_2_TKIs 1st/2nd Gen TKIs (Gefitinib, Erlotinib, Afatinib) Gen1_2_TKIs->EGFR Inhibit Gen3_TKIs 3rd Gen TKIs (this compound, Osimertinib) Gen3_TKIs->EGFR Inhibit T790M T790M Mutation Gen3_TKIs->T790M Overcomes T790M->Gen1_2_TKIs Confers Resistance C797S C797S Mutation C797S->Gen3_TKIs Confers Resistance Bypass Bypass Pathways (e.g., MET amplification) Bypass->RAS Activates Bypass->PI3K Activates

Caption: EGFR signaling pathways and mechanisms of TKI resistance.

Experimental Protocols

Generation of TKI-Resistant Cell Lines

A common method for developing TKI-resistant cell lines in vitro is through continuous exposure to escalating concentrations of the drug.

Protocol: Stepwise Dose-Escalation Method [7][8][9]

  • Parental Cell Line Culture: Culture the parental EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827) in standard culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Initial TKI Exposure: Begin by exposing the parental cells to the TKI of interest (e.g., gefitinib, osimertinib) at a concentration equal to its IC10 or IC20 value.

  • Dose Escalation: Once the cells resume proliferation at a rate similar to the untreated parental cells, gradually increase the concentration of the TKI in a stepwise manner. The increments can be 1.5- to 2-fold.

  • Maintenance of Resistant Clones: Continue the dose escalation until the cells are able to proliferate in a clinically relevant concentration of the TKI. This process can take several months.

  • Characterization: The resulting resistant cell population should be characterized to identify the mechanism of resistance (e.g., sequencing of the EGFR gene for secondary mutations, analysis of bypass pathway activation).

  • Monoclonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed by limiting dilution.

Experimental_Workflow start Start with Parental EGFR-Mutant Cell Line culture Culture cells in standard medium start->culture expose Expose cells to low-dose TKI culture->expose monitor Monitor cell proliferation expose->monitor proliferating Cells proliferating? monitor->proliferating proliferating->monitor No increase_dose Increase TKI concentration proliferating->increase_dose Yes high_dose_culture Culture cells in high-dose TKI until stable growth increase_dose->high_dose_culture characterize Characterize resistant cells (Sequencing, Western Blot) high_dose_culture->characterize end TKI-Resistant Cell Line Established characterize->end

Caption: Workflow for generating TKI-resistant cell lines.

Cell Viability Assay for TKI Sensitivity Testing

Cell viability assays are used to determine the cytotoxic effects of TKIs on both parental and resistant cell lines, allowing for the calculation of IC50 values.

Protocol: MTT/CCK-8 Assay [1][10][11][12][13]

  • Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow the cells to adhere overnight.

  • TKI Treatment: Prepare serial dilutions of the TKIs (this compound and comparators) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different TKI concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Addition of Reagent:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan crystals are fully dissolved.

    • For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: Calculate the percentage of cell viability for each TKI concentration relative to the vehicle control. Plot the cell viability against the log of the TKI concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound, the active metabolite of Alflutinib, demonstrates potent activity against NSCLC harboring sensitizing EGFR mutations and the T790M resistance mutation. While direct, comprehensive cross-resistance data from a single head-to-head study is limited, the available preclinical evidence suggests that Alflutinib is a valuable third-generation EGFR TKI. Further studies are warranted to fully elucidate the cross-resistance profile of this compound, particularly in the context of emerging resistance mechanisms to third-generation inhibitors such as the C797S mutation and various bypass pathway activations. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to better understand the evolving landscape of TKI resistance in NSCLC.

References

A Comparative Analysis of the Safety Profiles of AST5902 and Other EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of AST5902 (the active metabolite of Alflutinib) and other prominent Epidermal Growth Factor Receptor (EGFR) inhibitors. The information is compiled from clinical trial data to assist researchers and drug development professionals in understanding the tolerability of these targeted therapies.

Executive Summary

EGFR inhibitors have revolutionized the treatment of several cancers, notably non-small cell lung cancer (NSCLC). However, their use is often associated with a distinct set of adverse events (AEs), primarily affecting the skin and gastrointestinal tract. This guide focuses on the comparative safety of this compound against established EGFR inhibitors, including first-generation (Gefitinib, Erlotinib), second-generation (Afatinib), third-generation (Osimertinib), and monoclonal antibody (Cetuximab, Panitumumab) inhibitors. The data indicates that while class-specific toxicities such as rash and diarrhea are common, there are notable differences in the incidence and severity of AEs among these agents.

Quantitative Safety Data Comparison

The following table summarizes the incidence of common and serious adverse events observed in key clinical trials for each EGFR inhibitor. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and duration of treatment.

Adverse EventThis compound (Alflutinib)OsimertinibGefitinibErlotinibAfatinibCetuximabPanitumumab
Any Grade Adverse Events 95.0%[1]98%~41%[2]~35%[3]>95%[4]>80%[5]90%[6]
Grade ≥3 Adverse Events 19.1%[1]42%[1][7]-4% (SAEs)[3]30.1%[8]-16%
Diarrhea (Any Grade) -60%[1]~50%56%[3]95%[4]--
Diarrhea (Grade ≥3) ----13.7%[8]--
Rash/Acne (Any Grade) -59%[1]~50%67%[3]62%[4]>80%[5]-
Rash/Acne (Grade ≥3) ----9.6%[8]--
Stomatitis/Mucositis (Any Grade) -------
Stomatitis/Mucositis (Grade ≥3) -------
Paronychia (Any Grade) ---57%[4]---
Interstitial Lung Disease (ILD)/Pneumonitis (Any Grade) Not Reported[1][4]3.9%[9]~2%<1%---
Infusion Reactions (Grade 3/4) N/AN/AN/AN/AN/A~3%[10]~1%
Hypomagnesemia (Grade 3/4) ------3%[6]

Data for this compound is from studies of its parent drug, Alflutinib. '-' indicates data not readily available in the searched sources. N/A: Not Applicable (oral administration).

Experimental Protocols

The safety data presented in this guide are primarily derived from clinical trials where adverse events are systematically recorded and graded. The following are outlines of key experimental methodologies used to assess the safety of EGFR inhibitors.

Dermatologic Toxicity Assessment

Methodology:

  • Patient Monitoring: Patients undergoing treatment with EGFR inhibitors are closely monitored for the development of any skin-related adverse events. This includes regular physical examinations of the skin, nails, and scalp.

  • Grading of Adverse Events: The severity of dermatologic toxicities, such as rash, acneiform eruption, pruritus, and dry skin, is graded using a standardized system. The most commonly used system in oncology clinical trials is the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[11][12]

  • CTCAE Grading Scale (Simplified for Dermatologic AEs):

    • Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[11][13]

    • Grade 2 (Moderate): Moderate symptoms; minimal, local, or noninvasive intervention indicated; limiting instrumental Activities of Daily Living (ADL).[11][12][13]

    • Grade 3 (Severe): Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.[11][12][13]

    • Grade 4 (Life-threatening): Life-threatening consequences; urgent intervention indicated.[11][13]

    • Grade 5 (Death): Death related to the adverse event.[11][13]

  • Data Collection: The incidence and severity of each type of dermatologic AE are recorded for each treatment arm of a clinical trial. This data is then analyzed to determine the overall dermatologic safety profile of the drug.

Monitoring for Interstitial Lung Disease (ILD)

Methodology:

  • Baseline Assessment: Before initiating treatment with an EGFR inhibitor known to have a risk of ILD, a baseline assessment of the patient's pulmonary status is often performed. This may include a chest X-ray or high-resolution computed tomography (HRCT) scan and pulmonary function tests.

  • Patient Education: Patients are educated about the signs and symptoms of ILD, which can include new or worsening cough, dyspnea (shortness of breath), and fever, and are instructed to report these symptoms immediately.

  • Clinical Monitoring: Clinicians actively monitor patients for any respiratory symptoms at each visit.

  • Diagnostic Evaluation: If ILD is suspected, the EGFR inhibitor is typically withheld, and a thorough diagnostic workup is initiated to exclude other causes, such as infection or disease progression.[14][15] This evaluation often includes:

    • High-Resolution Computed Tomography (HRCT): To identify characteristic patterns of drug-induced lung injury.

    • Bronchoscopy with Bronchoalveolar Lavage (BAL): To rule out infection and assess for inflammatory cells.

    • Pulmonary Function Tests: To assess the impact on lung function.

  • Management: If a diagnosis of drug-induced ILD is confirmed, the EGFR inhibitor is usually permanently discontinued.[14] Treatment with corticosteroids may be initiated depending on the severity of the ILD.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway Ligand Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow for Dermatologic AE Assessment

AE_Workflow Patient Enrollment Patient Enrollment Baseline Skin Assessment Baseline Skin Assessment Patient Enrollment->Baseline Skin Assessment EGFR Inhibitor Treatment EGFR Inhibitor Treatment Baseline Skin Assessment->EGFR Inhibitor Treatment Regular Monitoring for Skin AEs Regular Monitoring for Skin AEs EGFR Inhibitor Treatment->Regular Monitoring for Skin AEs AE Occurs AE Occurs Regular Monitoring for Skin AEs->AE Occurs End of Study End of Study Regular Monitoring for Skin AEs->End of Study Grade AE using CTCAE Grade AE using CTCAE AE Occurs->Grade AE using CTCAE Manage AE Manage AE Grade AE using CTCAE->Manage AE Continue Treatment Continue Treatment Manage AE->Continue Treatment Dose Modification/Discontinuation Dose Modification/Discontinuation Manage AE->Dose Modification/Discontinuation Continue Treatment->Regular Monitoring for Skin AEs Dose Modification/Discontinuation->End of Study

Caption: Workflow for assessing and managing dermatologic adverse events in clinical trials.

References

AST5902 Demonstrates Promising Efficacy in Preclinical Lung Cancer Models, Offering a Potential New Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 21, 2025 – Researchers and drug development professionals are closely following the preclinical data on AST5902, the active metabolite of the third-generation EGFR inhibitor alflutinib (also known as furmonertinib or AST2818), which has shown significant antitumor activity in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). These findings position this compound as a compelling candidate for patients with specific EGFR mutations, including those resistant to earlier-generation therapies. At a steady state, the exposure to both alflutinib and its active metabolite this compound is comparable, suggesting that the preclinical efficacy of alflutinib is indicative of this compound's therapeutic potential.

This comparative guide provides an objective analysis of this compound's efficacy in PDX models against other prominent EGFR inhibitors—osimertinib, lazertinib, and gefitinib—supported by available experimental data.

Comparative Efficacy in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more predictive of clinical outcomes than traditional cell-line xenografts. The data summarized below highlights the performance of this compound (via its parent compound alflutinib/furmonertinib) and its competitors in this clinically relevant preclinical setting.

DrugPDX Model / Cell LineEGFR Mutation StatusEfficacy ResultsReference
Alflutinib/Furmonertinib (this compound) LU0387 PDXExon 20 Insertion (H773_V774insNPH)Marked tumor regression at 20, 30, and 50 mg/kg/day
PC-9 XenograftExon 19 DeletionComplete tumor regression at 10 mg/kg/day
Osimertinib PC9T790M XenograftT790MTumor growth inhibition for up to 45 days
LG1423, LXF2478, LU0387 PDXExon 20 InsertionsSignificant tumor growth inhibition at 25 mg/kg/day
CTG-2992 PDXExon 20 Insertion (D770_N771insG)22% tumor growth inhibition (insensitive model)
Lazertinib Ba/F3 XenograftG719S26.3% tumor growth inhibition (monotherapy)
YHIM-1008 PDXG719C/S768IInitial tumor regression, followed by regrowth after treatment cessation
Gefitinib LG1 PDXEGFR MutantSignificant suppression of tumor growth at 100 mg/kg

In-Depth Look at Experimental Protocols

The methodologies employed in these preclinical studies are critical for interpreting the efficacy data. Below are the detailed experimental protocols for the key experiments cited.

Alflutinib/Furmonertinib (this compound) PDX Model Study
  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous implantation of the LU0387 PDX model, which harbors an EGFR exon 20 insertion (H773_V774insNPH).

  • Drug Administration: Alflutinib (furmonertinib) was administered orally, once daily (QD), at doses of 20, 30, and 50 mg/kg. These doses in mice are equivalent to human doses of approximately 80, 160, and 240 mg QD, respectively, based on matching plasma exposures.

  • Efficacy Evaluation: Tumor volume was monitored over the course of treatment to assess antitumor activity.

Osimertinib PDX Model Studies
  • Animal Model: Nu/Nu nude mice or other immunodeficient strains.

  • Tumor Implantation: Subcutaneous implantation of various NSCLC PDX models, including LG1423 (V769_D770InsASV), LXF2478 (M766_A767insASV), and LU0387 (H773_V774insNPH), all harboring EGFR exon 20 insertions. Another study utilized the CTG-2992 PDX model with an EGFR exon 20 insertion (D770_N771insG).

  • Drug Administration: Osimertinib was administered orally, once daily, at doses of 5 mg/kg or 25 mg/kg for 28 days.

  • Efficacy Evaluation: Tumor growth was measured, and efficacy was reported as tumor growth inhibition percentage compared to a vehicle control group.

Lazertinib Xenograft Model Study
  • Animal Model: BALB/c nude mice.

  • Tumor Implantation: Subcutaneous implantation of Ba/F3 cells engineered to express the EGFR G719S mutation.

  • Drug Administration: Lazertinib was administered as a monotherapy.

  • Efficacy Evaluation: Antitumor efficacy was assessed by measuring tumor growth inhibition (TGI).

Gefitinib PDX Model Study
  • Animal Model: Unspecified immunodeficient mice.

  • Tumor Implantation: Subcutaneous implantation of the LG1 PDX model with an EGFR mutation.

  • Drug Administration: Gefitinib was administered at a dose of 100 mg/kg.

  • Efficacy Evaluation: Tumor growth was monitored to determine the extent of suppression.

Mechanism of Action: Targeting the EGFR Signaling Pathway

This compound, as a third-generation EGFR tyrosine kinase inhibitor (TKI), functions by irreversibly binding to the ATP-binding site of the EGFR, particularly in tumors harboring activating EGFR mutations and the T790M resistance mutation. This targeted inhibition blocks the downstream signaling cascades that promote tumor cell proliferation and survival.

Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by EGFR TKIs.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound (EGFR Inhibitor) This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway and inhibition by this compound.

The following diagram illustrates a typical experimental workflow for evaluating drug efficacy in PDX models.

PDX_Workflow Patient_Tumor Patient Tumor Biopsy/Resection Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_Establishment PDX Model Establishment & Expansion Implantation->PDX_Establishment Treatment_Groups Allocation to Treatment Groups PDX_Establishment->Treatment_Groups Drug_Administration Drug Administration (e.g., this compound, Vehicle) Treatment_Groups->Drug_Administration Data_Collection Tumor Volume Measurement & Data Collection Drug_Administration->Data_Collection Analysis Efficacy Analysis (Tumor Growth Inhibition) Data_Collection->Analysis

Experimental workflow for PDX model efficacy studies.

Conclusion

The available preclinical data from patient-derived xenograft models indicate that this compound, through its parent compound alflutinib/furmonertinib, exhibits potent antitumor activity against NSCLC with specific EGFR mutations, including the challenging exon 20 insertions. While direct head-to-head comparative studies in the same PDX models are limited, the evidence suggests that this compound's efficacy is comparable or potentially superior to other third-generation EGFR inhibitors in certain contexts. Further investigation, particularly in PDX models representing a broader range of EGFR mutations and resistance mechanisms, is warranted to fully delineate the clinical potential of this compound in the evolving landscape of NSCLC treatment.

Navigating EGFR-Targeted Therapies: A Comparative Guide to AST5902 and its Alternatives in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AST5902 (the active metabolite of Alflutinib/Furmonertinib) and other leading epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) for the treatment of non-small cell lung cancer (NSCLC). This analysis is based on available preclinical and clinical data, focusing on biomarkers of response and mechanisms of resistance to facilitate informed research and development decisions.

This compound, the primary active metabolite of Alflutinib (also known as Furmonertinib or AST2818), is a third-generation EGFR-TKI designed to target both sensitizing EGFR mutations and the T790M resistance mutation.[1][2][3] Its emergence offers a new therapeutic option for NSCLC patients, necessitating a clear understanding of its performance in relation to established treatments. This guide will objectively compare this compound/Alflutinib with other EGFR-TKIs, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways.

Biomarkers of Response to EGFR-TKIs

The efficacy of EGFR-TKIs is intrinsically linked to the presence of specific activating mutations in the EGFR gene. These mutations are predictive biomarkers, indicating a higher likelihood of positive response to treatment.

Key Biomarkers for Sensitivity:

  • EGFR Exon 19 Deletions (del19): One of the most common sensitizing mutations, leading to constitutive activation of the EGFR signaling pathway.[3][4]

  • EGFR Exon 21 L858R Mutation: Another frequent activating mutation that enhances the kinase activity of the EGFR protein.[3][4]

  • Uncommon EGFR Mutations: Other mutations such as G719X, S768I, and L861Q can also confer sensitivity to certain EGFR-TKIs.[3]

Comparative Efficacy of Alflutinib (AST2818) and Competitors

Clinical trial data provides a quantitative basis for comparing the performance of Alflutinib with other EGFR-TKIs in specific, biomarker-defined patient populations.

Drug GenerationDrug NamePatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)
Third-Generation Alflutinib (AST2818) EGFR T790M-mutated NSCLC (after 1st/2nd-gen TKI)73.6%[5]7.6[5]
EGFR T790M-mutated NSCLC (Phase IIb)74%[2]9.6[2]
OsimertinibEGFR T790M-mutated NSCLC (AURA3)71%10.1
First-line EGFR-mutated NSCLC (FLAURA)80%18.9[6]
Second-Generation AfatinibFirst-line EGFR-mutated NSCLC (LUX-Lung 7)73%11.0
First-Generation GefitinibFirst-line EGFR-mutated NSCLC (NEJ002)73.7%10.8[6]
ErlotinibFirst-line EGFR-mutated NSCLC (OPTIMAL)83%13.1

Mechanisms of Resistance to EGFR-TKIs

Despite initial positive responses, most patients eventually develop resistance to EGFR-TKIs. Understanding the molecular basis of this resistance is crucial for developing subsequent lines of therapy.

Acquired Resistance Mechanisms:

  • On-Target Mutations:

    • EGFR T790M: The most common resistance mechanism to first- and second-generation EGFR-TKIs, altering the drug binding site.[2][7] Third-generation inhibitors like Alflutinib and Osimertinib are designed to overcome this mutation.[1][8]

    • EGFR C797S: A key resistance mechanism to third-generation EGFR-TKIs, particularly when it arises in cis with the T790M mutation.[9][10][11]

  • Off-Target Mechanisms (Bypass Signaling):

    • MET Amplification: Activation of the MET proto-oncogene can bypass EGFR inhibition and reactivate downstream signaling pathways.[9][11][12][13]

    • HER2 (ERBB2) Amplification: Overexpression of the HER2 receptor can also lead to resistance.[8][11]

    • KRAS Mutations: Activation of the KRAS oncogene, downstream of EGFR, can drive tumor growth independently of EGFR signaling.[11][14]

  • Histologic Transformation:

    • Small Cell Lung Cancer (SCLC) Transformation: A subset of tumors can transform from NSCLC to SCLC, a more aggressive histology that is not dependent on EGFR signaling.[8][9][12]

Experimental Protocols

Accurate and sensitive detection of EGFR mutations is paramount for guiding treatment decisions. Various methodologies are employed, each with its own advantages and limitations.

1. Tissue Biopsy and DNA Extraction:

  • Sample Acquisition: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is the standard sample type. A minimum of 50% viable tumor cells is recommended for optimal results.[15]

  • DNA Extraction: DNA is extracted from the FFPE tissue sections using commercially available kits, following manufacturer's protocols.

2. EGFR Mutation Analysis:

  • Polymerase Chain Reaction (PCR)-Based Methods:

    • Real-Time PCR (e.g., Amplification Refractory Mutation System - ARMS): A highly sensitive and rapid method for detecting specific, known mutations.[15]

    • Digital PCR (dPCR): Offers even higher sensitivity for detecting low-frequency mutations.

  • Next-Generation Sequencing (NGS):

    • Targeted NGS Panels: Allows for the simultaneous detection of a wide range of mutations in multiple genes, including EGFR, and can identify both known and novel mutations. This is becoming the recommended standard.[4]

  • Direct Sequencing (Sanger Sequencing): While historically used, it has lower sensitivity compared to PCR-based methods and NGS.[15][16]

3. Liquid Biopsy for Circulating Tumor DNA (ctDNA) Analysis:

  • Sample Acquisition: A simple blood draw is performed to collect plasma.

  • ctDNA Extraction and Analysis: ctDNA is isolated from the plasma and can be analyzed using highly sensitive techniques like dPCR or NGS to detect EGFR mutations.[17] This is a less invasive method for monitoring treatment response and detecting the emergence of resistance mutations like T790M.[17]

Visualizing EGFR Signaling and Resistance

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the workflow for biomarker-driven treatment in EGFR-mutated NSCLC.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound (Alflutinib) This compound->EGFR Osimertinib Osimertinib Osimertinib->EGFR Gefitinib Gefitinib Gefitinib->EGFR Afatinib Afatinib Afatinib->EGFR

Caption: Simplified EGFR signaling pathway and points of therapeutic intervention by EGFR-TKIs.

Experimental_Workflow cluster_treatment Treatment Decision cluster_second_line Second-Line Treatment Patient Patient with Suspected Advanced NSCLC Biopsy Tumor Biopsy (Tissue or Liquid) Patient->Biopsy DNA_Extraction DNA Extraction Biopsy->DNA_Extraction Mutation_Analysis EGFR Mutation Analysis (NGS, PCR) DNA_Extraction->Mutation_Analysis EGFR_Positive EGFR Mutation Positive (e.g., del19, L858R) Mutation_Analysis->EGFR_Positive Mutation Detected EGFR_Negative EGFR Mutation Negative Mutation_Analysis->EGFR_Negative No Mutation Detected First_Line_TKI First-Line EGFR-TKI (e.g., Osimertinib) EGFR_Positive->First_Line_TKI Chemotherapy Chemotherapy/ Immunotherapy EGFR_Negative->Chemotherapy Progression Disease Progression First_Line_TKI->Progression Rebiopsy Re-biopsy (Tissue or Liquid) Progression->Rebiopsy Resistance_Analysis Resistance Mechanism Analysis (e.g., T790M) Rebiopsy->Resistance_Analysis Third_Gen_TKI Third-Generation TKI (this compound/Alflutinib, Osimertinib) Resistance_Analysis->Third_Gen_TKI T790M Positive Other_Targeted_Tx Other Targeted Therapy or Chemotherapy Resistance_Analysis->Other_Targeted_Tx T790M Negative

Caption: Clinical workflow for biomarker-driven treatment of EGFR-mutated NSCLC.

References

AST5902 and the C797S Mutation: A Comparative Guide to EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly focused on overcoming resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). A key challenge is the emergence of the C797S mutation, which confers resistance to drugs like osimertinib. This guide examines the activity of AST5902, an active metabolite of the third-generation EGFR inhibitor alflutinib, against the C797S mutation and compares its potential efficacy with that of newer, fourth-generation inhibitors specifically designed to address this resistance mechanism.

As a metabolite of a third-generation EGFR tyrosine kinase inhibitor (TKI), this compound is not expected to possess significant activity against the EGFR C797S mutation. This mutation alters the covalent binding site of third-generation inhibitors, rendering them ineffective. The development of fourth-generation EGFR inhibitors represents a targeted approach to overcome this specific resistance mechanism.

Comparative Efficacy of EGFR Inhibitors Against C797S

The following tables summarize the available preclinical data for this compound's parent compound, alflutinib, and several fourth-generation EGFR inhibitors against various EGFR mutations, with a focus on the C797S mutation.

Compound Generation EGFR Del19/T790M/C797S IC50 (nM) EGFR L858R/T790M/C797S IC50 (nM) Wild-Type EGFR IC50 (nM)
Alflutinib (AST2818)ThirdData Not AvailableData Not AvailableData Not Available
TQB3804Fourth0.46[1][2][3][4][5]0.13[1][2][3][4][5]1.07[1][2][3][4][5]
BDTX-1535Fourth<10[6]<10[6]Data Not Available
EAI045Fourth>1000 (as single agent)[1]0.33 µM (in combination with cetuximab)[6][7]1.9 µM[8][9]
BLU-945Fourth4.0[10]3.2[10]Data Not Available

Table 1: Biochemical IC50 Values of EGFR Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of various EGFR inhibitors against different EGFR mutations in biochemical assays.

Compound Generation Cell Line EGFR Mutation IC50 (nM)
Alflutinib (AST2818)ThirdData Not AvailableC797SData Not Available
TQB3804FourthBa/F3Del19/T790M/C797S26.8[1][4][5]
TQB3804FourthNCI-H1975L858R/T790M163[1][4][5]
BDTX-1535FourthNot SpecifiedC797SNot Specified
EAI045FourthBa/F3L858R/T790M/C797S0.789 µM[11]
BLU-945FourthBa/F3Del19/T790M/C797S15[12]
BLU-945FourthBa/F3L858R/T790M/C797S6[12]

Table 2: Cell-Based IC50 Values of EGFR Inhibitors. This table shows the half-maximal inhibitory concentration (IC50) of various EGFR inhibitors in cellular assays using cancer cell lines with specific EGFR mutations.

Signaling Pathways and Mechanisms of Action

The efficacy of EGFR inhibitors is intrinsically linked to their interaction with the EGFR signaling pathway, a critical regulator of cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_gamma PLCγ Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P PLCG PLCγ EGFR->PLCG P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors1 Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors1 Proliferation_Survival Proliferation_Survival Transcription_Factors1->Proliferation_Survival Cell Proliferation, Survival, Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_Factors2 Transcription Factors (e.g., NF-κB) mTOR->Transcription_Factors2 Transcription_Factors2->Proliferation_Survival DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC Ca_Release Ca²⁺ Release DAG_IP3->Ca_Release PKC->Proliferation_Survival Ca_Release->Proliferation_Survival

Caption: EGFR Signaling Pathway.

Third-generation inhibitors like alflutinib (and its metabolite this compound) are designed to irreversibly bind to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. The C797S mutation, a substitution of cysteine with serine, prevents this covalent bond formation, leading to drug resistance. Fourth-generation inhibitors employ different strategies, such as targeting allosteric sites or being reversible inhibitors that do not rely on covalent bonding, to overcome this resistance.

Experimental Workflows

The evaluation of EGFR inhibitors typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell_based cluster_invivo In Vivo Models Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Cell_Viability Cell Viability Assay (e.g., MTT, IC50) Cell_Based_Assay->Cell_Viability Phosphorylation_Assay Cellular Phosphorylation Assay (Western Blot / ELISA) Cell_Based_Assay->Phosphorylation_Assay Xenograft_Model Xenograft Models (Tumor Growth Inhibition) Cell_Viability->Xenograft_Model Phosphorylation_Assay->Xenograft_Model PDX_Model Patient-Derived Xenograft (PDX) Models Xenograft_Model->PDX_Model Inhibitor_Generations Gen1 1st Generation (e.g., Gefitinib, Erlotinib) Targets activating mutations T790M T790M Resistance Mutation Gen1->T790M Leads to Gen2 2nd Generation (e.g., Afatinib) Irreversibly binds, broader activity Gen2->T790M Leads to Gen3 3rd Generation (e.g., Osimertinib, Alflutinib) Targets T790M, spares Wild-Type C797S C797S Resistance Mutation Gen3->C797S Leads to Gen4 4th Generation (e.g., TQB3804, BDTX-1535) Targets C797S T790M->Gen3 Addressed by C797S->Gen4 Addressed by

References

In Vivo Efficacy of AST5902 and Gefitinib in EGFR-Mutant Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the preclinical in vivo efficacy of AST5902 and gefitinib in mouse models of epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct head-to-head in vivo comparative studies between this compound and gefitinib were not identified in the public domain at the time of this review. The following comparison is based on data from separate preclinical studies.

Mechanism of Action

Both this compound and gefitinib are tyrosine kinase inhibitors (TKIs) that target the EGFR. Gefitinib is a first-generation, reversible EGFR-TKI, while this compound is the active metabolite of alflutinib (furmonertinib), a third-generation, irreversible EGFR-TKI. Alflutinib and its metabolite this compound are designed to be selective for both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.

The binding of ligands, such as epidermal growth factor (EGF), to the EGFR triggers a signaling cascade that promotes cell proliferation, survival, and differentiation. In cancers with activating EGFR mutations, this pathway is constitutively active, driving tumor growth. Both gefitinib and this compound compete with adenosine triphosphate (ATP) for the binding site in the EGFR's intracellular kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways.

EGFR Signaling Pathway

The EGFR signaling pathway is a complex network that plays a crucial role in cell growth and proliferation. Upon activation, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins. This leads to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell cycle progression and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway Ligand Ligand EGFR EGFR Ligand->EGFR Binds GRB2/SOS GRB2/SOS EGFR->GRB2/SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival AST5902_Gefitinib This compound / Gefitinib AST5902_Gefitinib->EGFR Inhibits Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., PC-9, HCC827) Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (this compound, Gefitinib, Vehicle) Randomization->Treatment Data_Collection 7. Tumor Volume and Body Weight Measurement Treatment->Data_Collection Endpoint 8. Endpoint Analysis (e.g., Tumor Excision, Western Blot) Data_Collection->Endpoint

Assessing the Synergistic Potential of AST5902 with Immunotherapy: A Comparative Guide Based on Preclinical and Clinical Insights into EGFR Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: November 2025

While direct preclinical or clinical data on the combination of AST5902 with immunotherapy is not currently available in the public domain, an analysis of its parent compound, Alflutinib (AST2818), and the broader class of third-generation EGFR tyrosine kinase inhibitors (TKIs) provides a framework for assessing its potential synergistic effects. This guide synthesizes the existing evidence for combining EGFR inhibitors with immunotherapy, outlining the scientific rationale, summarizing key preclinical and clinical findings with related compounds, and detailing relevant experimental methodologies.

This compound is the primary active metabolite of Alflutinib, a third-generation EGFR inhibitor.[1][2][3][4] These inhibitors are designed to target specific EGFR mutations that drive the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[5][6][7][8][9] The exploration of combining these targeted therapies with immunotherapies, such as immune checkpoint inhibitors (ICIs), is an area of active research. The central hypothesis is that the targeted therapy can enhance the tumor's susceptibility to an immune attack, leading to a synergistic anti-cancer effect.

The Rationale for Combination Therapy: EGFR Inhibition and Immune Modulation

Preclinical studies have suggested that the signaling pathways activated by EGFR mutations can create an immunosuppressive tumor microenvironment.[10][11] EGFR signaling can lead to the upregulation of immune checkpoint proteins like PD-L1, which helps cancer cells evade the immune system.[9][11] By blocking EGFR, TKIs may reverse this immunosuppression through several mechanisms:

  • Increased Antigen Presentation: EGFR inhibition can enhance the presentation of tumor antigens to T-cells, making the cancer cells more visible to the immune system.[5]

  • Enhanced T-cell Chemoattraction: These inhibitors can boost the production of molecules that attract immune cells to the tumor.[5]

  • Upregulation of MHC-I: EGFR TKIs can increase the expression of Major Histocompatibility Complex class I (MHC-I) molecules, which are crucial for presenting tumor antigens.[5]

This preclinical rationale suggests a strong potential for synergy between EGFR inhibitors and immunotherapies that unleash the anti-tumor activity of T-cells.

Preclinical and Clinical Landscape of EGFR Inhibitor-Immunotherapy Combinations

Despite the promising preclinical evidence, the clinical translation of combining EGFR TKIs with immunotherapy has been challenging, particularly in patients with EGFR-mutant NSCLC.

Preclinical Evidence with Other EGFR TKIs

Preclinical models have shown that combining EGFR TKIs with ICIs can lead to enhanced anti-tumor activity. For instance, studies in mouse models of EGFR-mutant lung cancer have demonstrated that the combination of an EGFR TKI with an anti-PD-1 antibody can lead to improved tumor control and survival compared to either agent alone. These studies often show increased infiltration of cytotoxic T-cells into the tumor microenvironment.

Clinical Trials: A More Complex Picture

Clinical trials investigating the combination of first and second-generation EGFR TKIs with immune checkpoint inhibitors have yielded mixed and often disappointing results. In some cases, the combination has not shown a significant improvement in efficacy over sequential therapy and has been associated with increased toxicity.[5][9][10]

For third-generation EGFR inhibitors, which are more specific for mutant EGFR, the data is still emerging. While the preclinical rationale remains strong, clinical trials are cautiously exploring these combinations to identify patient populations that may benefit and to manage potential toxicities.

Experimental Methodologies for Assessing Synergy

To rigorously evaluate the synergistic potential of a novel combination like this compound and immunotherapy, a series of well-defined preclinical experiments are essential. The following outlines typical experimental protocols.

In Vitro Assays
Experiment Methodology Purpose
Cell Viability Assays Tumor cell lines with relevant EGFR mutations are treated with this compound, an immune checkpoint inhibitor (e.g., anti-PD-1), or the combination. Cell viability is measured using assays like MTT or CellTiter-Glo®.To determine if the combination has a greater cytotoxic effect on cancer cells than either drug alone.
Co-culture Assays Tumor cells are co-cultured with immune cells (e.g., T-cells). The culture is then treated with this compound, the immunotherapy agent, or the combination. T-cell activation and tumor cell killing are measured.To assess the ability of the combination to enhance immune-mediated killing of cancer cells.
Flow Cytometry Tumor cells treated with this compound are analyzed for the expression of immune-related markers such as PD-L1 and MHC class I.To investigate the molecular mechanisms by which the EGFR inhibitor may modulate the tumor's immune phenotype.
In Vivo Models
Experiment Methodology Purpose
Syngeneic Mouse Models Mice with a competent immune system are implanted with tumor cells harboring EGFR mutations. The mice are then treated with this compound, immunotherapy, or the combination. Tumor growth and overall survival are monitored.To evaluate the anti-tumor efficacy of the combination in a living organism with an intact immune system.
Immunohistochemistry (IHC) and Immunofluorescence (IF) Tumors from treated mice are harvested and stained for various immune cell markers (e.g., CD8+ T-cells, regulatory T-cells) and other relevant proteins.To analyze the changes in the tumor immune microenvironment induced by the different treatments.
Cytokine Analysis Blood or tumor tissue from treated mice is analyzed for the levels of various cytokines (e.g., IFN-γ, TNF-α) using techniques like ELISA or multiplex assays.To assess the systemic and local immune response to the combination therapy.

Visualizing the Potential Synergy

To conceptualize the potential mechanisms and experimental approaches, the following diagrams are provided.

Synergy_Pathway cluster_tumor Tumor Cell cluster_immune T-Cell EGFR Mutant EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK PDL1 PD-L1 Expression EGFR->PDL1 Upregulates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation PD1 PD-1 PDL1->PD1 Binds to & Inhibits TCR TCR Activation T-Cell Activation TCR->Activation Activates PD1->Activation Inhibits This compound This compound This compound->EGFR Inhibits Immunotherapy Anti-PD-1/PD-L1 Immunotherapy->PD1 Blocks

Caption: Proposed synergistic mechanism of this compound and immunotherapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines EGFR-mutant Cancer Cell Lines Treatment_vitro Treat with this compound, Immunotherapy, or Combo CellLines->Treatment_vitro Assays Viability, Co-culture, Flow Cytometry Treatment_vitro->Assays DataAnalysis Data Analysis & Synergy Assessment Assays->DataAnalysis Mice Syngeneic Mouse Model TumorImplant Implant Tumor Cells Mice->TumorImplant Treatment_vivo Treat with this compound, Immunotherapy, or Combo TumorImplant->Treatment_vivo Monitoring Monitor Tumor Growth & Survival Treatment_vivo->Monitoring Analysis IHC, Cytokine Analysis Monitoring->Analysis Analysis->DataAnalysis

Caption: General experimental workflow for assessing synergy.

Conclusion and Future Directions

While the direct evidence for the synergistic potential of this compound with immunotherapy is yet to be established, the scientific rationale based on its mechanism of action as a third-generation EGFR inhibitor is compelling. The broader landscape of combining EGFR TKIs with immunotherapy highlights both the promise and the challenges of this approach. Rigorous preclinical studies, following the methodologies outlined above, will be crucial to determine if this compound can favorably modulate the tumor microenvironment to enhance the efficacy of immunotherapy. Future clinical trials will need to be carefully designed to identify the right patient populations and therapeutic combinations to translate this potential synergy into meaningful clinical benefits. Researchers and drug development professionals should closely monitor upcoming preclinical data and early-phase clinical trial results for Alflutinib and other third-generation EGFR inhibitors in combination with immunotherapy to stay at the forefront of this evolving therapeutic strategy.

References

A Comparative Meta-Analysis of Alflutinib (AST2818) and its Metabolite AST5902 in the Treatment of EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive meta-analysis of clinical trial data for alflutinib (also known as furmonertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its primary active metabolite, AST5902. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative therapies for non-small cell lung cancer (NSCLC), supported by experimental data and detailed methodologies.

Alflutinib is an irreversible EGFR-TKI designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][2][3] Its principal metabolite, this compound, also contributes to its overall pharmacological activity.[4][5]

Mechanism of Action

Alflutinib functions by irreversibly binding to the ATP-binding site of the EGFR kinase domain on both sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation.[2] This action blocks downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation and survival, thereby inducing apoptosis and inhibiting tumor growth.[2]

cluster_membrane Cell Membrane drug drug receptor receptor pathway pathway outcome outcome extracellular extracellular EGFR Mutated EGFR (T790M, Exon19del, L858R) PI3K PI3K EGFR->PI3K MAPK MAPK (RAS-RAF-MEK-ERK) EGFR->MAPK Alflutinib Alflutinib / this compound Alflutinib->EGFR Irreversibly Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits EGF EGF Ligand EGF->EGFR Binds

Caption: Alflutinib's EGFR signaling pathway inhibition mechanism.

Comparative Efficacy Analysis

Clinical trials have demonstrated the promising efficacy of alflutinib in patients with advanced NSCLC harboring the EGFR T790M mutation. The data is comparable to other third-generation TKIs, particularly the standard-of-care, osimertinib.

Efficacy Endpoint Alflutinib (Furmonertinib) Osimertinib Alternative 3rd Gen. TKIs
Objective Response Rate (ORR) 73.6% - 76.7%[1][6]~62% - 71%Aumolertinib: ~68.9%[7]
ORR in CNS Metastases 70.6%[1]~55% - 60.9%[7][8]Not widely reported
Median Progression-Free Survival (PFS) 7.6 - 9.6 months[6][9]~9.7 - 10.1 monthsAumolertinib: Not specified
Disease Control Rate (DCR) 82.3% (at 12 weeks)[6]Not specifiedNot specified

Safety and Tolerability Profile

Alflutinib has shown an acceptable and manageable safety profile. Most adverse events (AEs) are grade 1 or 2.

Adverse Event (AE) Profile Alflutinib (Furmonertinib) Osimertinib
Any Treatment-Related AE 79% - 95%[1][6]Commonly reported
Grade ≥3 Treatment-Related AEs 8% - 19.1%[1][6]Commonly reported
Most Common AEs (Any Grade) Increased AST (15.0%), Upper respiratory tract infection (15.0%), Cough (15.0%)[6][7]Diarrhea, Rash, Dry Skin, Paronychia
Serious AEs Reported in 15% of patients (2 treatment-related)[1]Reported in clinical trials
Interstitial Lung Disease (ILD) Not reported in key studies[6]A known, but infrequent, risk

Pharmacokinetics of Alflutinib and this compound

Alflutinib is metabolized primarily by the cytochrome P450 enzyme CYP3A4 to form its active metabolite, this compound.[5][10] At steady state, the exposure to both alflutinib and this compound is comparable.[1] Alflutinib is also a potent inducer of CYP3A4, which can affect its own metabolism and that of co-administered drugs.[3][10]

cluster_ddi Drug-Drug Interactions drug drug metabolite metabolite enzyme enzyme inducer inducer inhibitor inhibitor effect effect Alflutinib Alflutinib (Oral Administration) CYP3A4 CYP3A4 Enzyme (in Liver) Alflutinib->CYP3A4 Metabolized by This compound This compound (Active Metabolite) CYP3A4->this compound Produces Rifampicin Strong CYP3A4 Inducers (e.g., Rifampicin) Rifampicin->CYP3A4 Induces Dec_Alflu Decreased Alflutinib Exposure Itraconazole Strong CYP3A4 Inhibitors (e.g., Itraconazole) Itraconazole->CYP3A4 Inhibits Inc_Alflu Increased Alflutinib Exposure Dec_AST Decreased this compound Exposure

Caption: Pharmacokinetic pathway and drug interactions of alflutinib.

Pharmacokinetic Parameter Alflutinib (AST2818) This compound (Metabolite)
Primary Metabolism Via CYP3A4 enzyme[5]N/A (is a metabolite)
Tmax (Time to Peak Plasma Conc.) ~3 hours (at 80mg steady state)[10]Not specified
Half-life (t1/2) ~40.6 hours[10]Not specified
Effect of Strong CYP3A4 Inducer (Rifampicin) AUC & Cmax decrease significantly (86% & 60% respectively)[5]AUC decreases (17%), Cmax slightly increases[5]
Effect of Strong CYP3A4 Inhibitor (Itraconazole) AUC & Cmax increase significantly[11]AUC & Cmax decrease significantly[11]
Effect of High-Fat Meal Cmax increases (~53%), AUC increases (~32%)[10]Cmax decreases (~20%), AUC decreases (~8%)[10]

Experimental Protocols

The clinical data presented are primarily derived from Phase I, II, and IIb multicenter studies (e.g., NCT02973763, NCT03127449, NCT03452592).[1][6]

Key Methodologies
  • Patient Population: Patients with locally advanced or metastatic NSCLC who had progressed after first or second-generation EGFR-TKI therapy. Confirmation of EGFR T790M mutation was mandatory, typically via central laboratory testing of tumor tissue samples.[6]

  • Treatment Regimen: Alflutinib administered orally once daily. Dosing in trials ranged from 20 mg to 240 mg, with 80 mg being a common dose in later-phase studies.[1][6] Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal.[1]

  • Primary Endpoints:

    • Dose-Escalation Studies: Safety, tolerability, and pharmacokinetics.[1]

    • Dose-Expansion/Phase II Studies: Objective Response Rate (ORR) as assessed by an independent radiological review committee.[1][6]

  • Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[6]

  • Efficacy Assessment: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[6]

  • Safety Assessment: Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 4.03.[6]

  • Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the plasma concentrations of alflutinib and this compound, from which parameters like Cmax, AUC, and half-life were calculated.[5][11]

step step action action endpoint endpoint decision decision A Patient Screening B Inclusion Criteria Met? - Advanced NSCLC - EGFR T790M+ - Prior TKI therapy A->B C Enrollment & Randomization (or assignment to dose cohort) B->C Yes L End of Study B->L No D Treatment Administration (Oral Alflutinib, Once Daily) C->D E Tumor Assessment (RECIST 1.1 via Imaging) D->E F Safety Monitoring (NCI CTCAE v4.03) D->F G Pharmacokinetic Sampling D->G K Continue Treatment Cycle D->K Repeat Cycle H Disease Progression or Unacceptable Toxicity? E->H F->H H->K No M Discontinue Treatment H->M Yes I Primary Endpoint Analysis (ORR, Safety) J Secondary Endpoint Analysis (PFS, DCR, OS) K->D Repeat Cycle M->I M->J

Caption: Generalized workflow for an alflutinib clinical trial.

References

Safety Operating Guide

Navigating the Disposal of Novel Compounds: A Procedural Guide for AST5902

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for AST5902 is not publicly available. The following disposal procedures are based on established best practices for the management of novel or uncharacterized chemical compounds within a laboratory setting. It is imperative that all personnel conduct a thorough, site-specific hazard assessment and consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

The proper handling and disposal of a novel compound such as this compound are critical for ensuring laboratory safety and environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage this compound waste from initial assessment to final disposal.

Pre-Disposal Hazard Assessment: The First Step to Safety

Before any disposal procedures are initiated, a comprehensive hazard assessment is essential. This initial step is crucial for determining the appropriate handling and disposal pathway for this compound.

Key Assessment Steps:

  • Review Internal Data: Examine all available internal documentation for this compound, including its chemical structure, physical properties, and any known toxicological or pharmacological data. This information is fundamental to understanding its potential hazards.

  • Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[1] They can provide institution-specific protocols and help to classify the waste based on the information you provide.

  • Evaluate for Hazardous Characteristics: Based on available data and professional judgment, assess whether this compound exhibits any characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA). These characteristics include:

    • Ignitability: The ability to catch fire.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The potential to explode or react violently.

    • Toxicity: The ability to cause harm if ingested, inhaled, or absorbed through the skin.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for preparing this compound waste for collection and disposal. This procedure should be adapted based on the findings of your pre-disposal hazard assessment and in consultation with your EHS department.

Step 1: Waste Segregation

Proper segregation of this compound waste at the point of generation is critical to prevent accidental mixing with incompatible materials.

  • Dedicated Waste Streams: Establish separate and clearly labeled waste streams for solid this compound, liquid this compound solutions, and contaminated labware.

  • Avoid Commingling: Do not mix this compound waste with other chemical waste streams, particularly with incompatible materials such as strong acids, bases, oxidizing agents, or reducing agents.[2] Antineoplastic and other drug waste should be contained separately from other hazardous chemical waste.[3]

Step 2: Container Selection and Labeling

The choice of waste container and its proper labeling are essential for safe storage and regulatory compliance.

  • Container Specifications: Use containers that are in good condition, compatible with this compound, and have a secure, tightly fitting lid.[2] The container must be leak-proof and sealable.[1]

  • Labeling Requirements: Clearly label all waste containers with the following information:

    • The chemical name: "this compound Waste"

    • Appropriate hazard pictograms (e.g., flammable, corrosive, toxic) as determined by your hazard assessment.

    • The date of waste accumulation.[1]

Step 3: Waste Accumulation and Storage

Safe storage of this compound waste within the laboratory is necessary until it can be collected for disposal.

  • Designated Storage Area: Store waste containers in a designated, secure area within the laboratory, away from general laboratory traffic and incompatible materials.[1]

  • Container Management: Keep waste containers closed at all times except when adding waste.[2] Do not overfill containers; leave adequate headspace.

Step 4: Disposal of Empty Containers

Empty containers that previously held this compound must also be managed properly.

  • Triple Rinsing: Triple-rinse empty containers with a suitable solvent.[1] The rinsate should be collected as chemical waste.[1]

  • Container Disposal: After thorough rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste.[1] Be sure to deface the original label before disposal.[1]

Step 5: Arranging for Final Disposal

The final step is to coordinate the pickup and disposal of the accumulated waste.

  • Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

  • Provide Documentation: Provide an accurate description of the waste, including the chemical name and quantity, and follow all institutional and regulatory procedures for waste manifest documentation.[2]

Summary of Waste Streams and Disposal Routes

The following table summarizes the general disposal routes for different types of waste that may be generated when working with this compound.

Waste StreamDescriptionTypical Disposal Route
Solid this compound Waste Unused or expired solid this compound, and contaminated disposable labware (e.g., gloves, weighing paper).Collection by EHS or a licensed waste vendor for incineration or landfilling at a permitted hazardous waste facility.
Liquid this compound Waste Solutions containing this compound, and rinsate from cleaning contaminated glassware.Collection by EHS or a licensed waste vendor for chemical treatment and disposal.
Sharps Waste Needles and syringes contaminated with this compound.If a syringe contains any residual volume of the drug, it must be disposed of as hazardous chemical waste.[3] Do not dispose of it in a sharps container.[3] Used syringes with no visible residual drug can be placed directly in a red sharps container.[3]
Empty Containers Triple-rinsed containers that previously held this compound.After rinsing, can typically be disposed of as regular laboratory glass or plastic waste.[1]
Contaminated PPE Gloves, lab coats, and other personal protective equipment contaminated with this compound.Dispose of contaminated disposable items in a designated hazardous waste container.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Generation of this compound Waste cluster_1 Phase 1: Hazard Assessment cluster_2 Phase 2: Waste Segregation and Collection cluster_3 Phase 3: Storage and Disposal start This compound Waste Generated assess Conduct Pre-Disposal Hazard Assessment start->assess consult_ehs Consult Institutional EHS assess->consult_ehs is_hazardous Is this compound Hazardous? consult_ehs->is_hazardous segregate_hazardous Segregate as Hazardous Waste is_hazardous->segregate_hazardous Yes segregate_nonhazardous Segregate as Non-Hazardous Laboratory Waste is_hazardous->segregate_nonhazardous No label_container Label Container Correctly segregate_hazardous->label_container label_container_nonhaz Label Container Correctly segregate_nonhazardous->label_container_nonhaz store_waste Store in Designated Area label_container->store_waste label_container_nonhaz->store_waste arrange_pickup Arrange for EHS Pickup store_waste->arrange_pickup disposal Final Disposal arrange_pickup->disposal

Caption: Decision workflow for the disposal of novel compound this compound.

By adhering to these general guidelines and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.

References

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